molecular formula C35H58N7O18P3S B15599644 (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

货号: B15599644
分子量: 989.9 g/mol
InChI 键: SDWYDRDZISFNSH-ZYWVLTFSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a useful research compound. Its molecular formula is C35H58N7O18P3S and its molecular weight is 989.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C35H58N7O18P3S

分子量

989.9 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,5Z,8Z)-3-hydroxytetradeca-5,8-dienethioate

InChI

InChI=1S/C35H58N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h8-9,11-12,21-24,28-30,34,43,46-47H,4-7,10,13-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b9-8-,12-11-/t23-,24+,28+,29+,30-,34+/m0/s1

InChI 键

SDWYDRDZISFNSH-ZYWVLTFSSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a putative intermediate in the mitochondrial beta-oxidation of (5Z,8Z)-tetradecadienoic acid, a C14:2 polyunsaturated fatty acid. While this specific acyl-CoA derivative is not extensively characterized in the scientific literature, its structure suggests a key role in the metabolic processing of certain dietary unsaturated fats. Understanding its formation, subsequent enzymatic conversion, and potential regulatory functions is crucial for researchers in lipid metabolism, metabolic disorders, and drug development targeting fatty acid oxidation pathways. This guide provides a comprehensive overview based on established principles of lipid biochemistry, including a hypothesized metabolic pathway, detailed experimental protocols for its synthesis and characterization, and a framework for investigating its biological significance.

Introduction

Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids, providing a significant source of cellular energy. The oxidation of polyunsaturated fatty acids (PUFAs) requires a set of auxiliary enzymes to handle the non-standard bond configurations that arise during the shortening of the acyl chain. This compound represents a specific intermediate that would be formed during the catabolism of (5Z,8Z)-tetradecadienoic acid. The presence of the cis double bonds at positions 5 and 8 necessitates the action of isomerases and reductases to allow the core beta-oxidation machinery to proceed. This document serves as a technical resource, consolidating the predicted metabolic fate of this molecule and providing methodologies for its study.

Hypothesized Metabolic Pathway

The catabolism of (5Z,8Z)-Tetradecadienoyl-CoA is predicted to proceed through a modified beta-oxidation pathway. The initial challenge is the cis-double bond at the 5-position, which after two rounds of beta-oxidation would result in a problematic cis-Δ³ configuration. The pathway is hypothesized as follows:

beta_oxidation_pathway cluster_0 Mitochondrial Matrix TCoA (5Z,8Z)-Tetradecadienoyl-CoA Acyl_CoA_DH Acyl-CoA Dehydrogenase TCoA->Acyl_CoA_DH FAD -> FADH₂ Enoyl_CoA trans-Δ²,cis-Δ⁵,cis-Δ⁸-Tetradecatrienoyl-CoA Acyl_CoA_DH->Enoyl_CoA Enoyl_CoA_H Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_H + H₂O Hydroxyacyl_CoA This compound Enoyl_CoA_H->Hydroxyacyl_CoA Hydroxyacyl_CoA_DH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_DH NAD⁺ -> NADH Ketoacyl_CoA 3-Keto-5Z,8Z-Tetradecadienoyl-CoA Hydroxyacyl_CoA_DH->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase + CoA-SH Dodecadienoyl_CoA (3Z,6Z)-Dodecadienoyl-CoA Thiolase->Dodecadienoyl_CoA Acetyl-CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Dodecadienoyl_CoA->Isomerase trans_Dodecenoyl_CoA trans-Δ²,cis-Δ⁶-Dodecadienoyl-CoA Isomerase->trans_Dodecenoyl_CoA Next_Cycle Further β-Oxidation Cycles trans_Dodecenoyl_CoA->Next_Cycle

Figure 1: Hypothesized beta-oxidation of (5Z,8Z)-Tetradecadienoyl-CoA.

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be inferred from its structure and comparison to similar molecules.

PropertyPredicted Value/Characteristic
Molecular Formula C₃₅H₅₈N₇O₁₈P₃S
Monoisotopic Mass 993.2925 g/mol
Solubility Expected to be soluble in aqueous buffers due to the CoA moiety.
Stereochemistry The (S) configuration at the 3-hydroxy position is the natural stereoisomer in fatty acid beta-oxidation.
Stability Thioester bonds are susceptible to hydrolysis, especially at non-neutral pH. Should be stored at low temperatures (-20°C or below) in buffered solutions.

Experimental Protocols

The following protocols are adapted from general methods for the synthesis and analysis of acyl-CoA esters and related enzymes.

Chemo-enzymatic Synthesis of this compound

This protocol is a conceptual workflow for the synthesis, as a direct published synthesis is unavailable.

synthesis_workflow Start Start: (5Z,8Z)-Tetradecadienoic Acid Activation Chemical Activation (e.g., N-hydroxysuccinimide ester) Start->Activation Coupling Coupling to Coenzyme A Activation->Coupling Purification1 HPLC Purification of (5Z,8Z)-Tetradecadienoyl-CoA Coupling->Purification1 Enzymatic_Hydration Enzymatic Hydration (Enoyl-CoA Hydratase) Purification1->Enzymatic_Hydration Purification2 Final HPLC Purification Enzymatic_Hydration->Purification2 Product Product: this compound Purification2->Product

Figure 2: Workflow for the synthesis of this compound.

Methodology:

  • Activation of (5Z,8Z)-Tetradecadienoic Acid: The free fatty acid is activated to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.

  • Coupling to Coenzyme A: The activated fatty acid is reacted with the free thiol of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the thioester bond.

  • Purification of (5Z,8Z)-Tetradecadienoyl-CoA: The reaction mixture is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the acyl-CoA.

  • Enzymatic Hydration: The purified (5Z,8Z)-Tetradecadienoyl-CoA is then treated with a suitable enoyl-CoA hydratase to stereospecifically hydrate (B1144303) the Δ² double bond (which would be formed in the first step of beta-oxidation). This step requires prior formation of the trans-Δ² enoyl-CoA, which can be achieved using acyl-CoA oxidase.

  • Final Purification: The product, this compound, is purified from the enzymatic reaction mixture using reverse-phase HPLC.

Characterization of L-3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH) with this compound as a substrate can be measured spectrophotometrically by monitoring the production of NADH at 340 nm.[1]

Assay Components:

  • Buffer: 100 mM potassium phosphate, pH 7.0

  • Substrate: this compound (concentration to be varied for kinetic analysis)

  • Cofactor: 1 mM NAD⁺

  • Enzyme: Purified L-3-Hydroxyacyl-CoA Dehydrogenase

Procedure:

  • Prepare a reaction mixture containing buffer, NAD⁺, and substrate in a quartz cuvette.

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics.[1]

Quantitative Data (Reference)

As specific kinetic data for this compound is not available, the following table presents data for pig heart L-3-hydroxyacyl-CoA dehydrogenase with other substrates of varying chain lengths as a reference.[1] This data can serve as a baseline for comparison in future studies.

SubstrateKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoA (C4)100141
3-Hydroxyoctanoyl-CoA (C8)5.3175
3-Hydroxydodecanoyl-CoA (C12)4.8102
3-Hydroxypalmitoyl-CoA (C16)4.563

Data adapted from He et al. (1989).[1]

Biological Significance and Future Directions

The study of this compound and its metabolic context is important for several reasons:

  • Understanding Metabolic Diseases: Deficiencies in enzymes involved in PUFA beta-oxidation, such as L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to the accumulation of specific hydroxyacyl-CoA intermediates, which can have cytotoxic effects.

  • Drug Discovery: The enzymes of the beta-oxidation pathway are potential targets for drugs aimed at modulating fatty acid metabolism in diseases like diabetes, obesity, and certain cancers.

  • Nutritional Science: Elucidating the metabolic fate of dietary PUFAs is fundamental to understanding their physiological effects.

Future research should focus on the definitive identification and quantification of this compound in biological systems, the characterization of the substrate specificity of beta-oxidation enzymes with this intermediate, and the investigation of its potential signaling roles.

Conclusion

This compound is a predicted, yet understudied, metabolite in the beta-oxidation of a specific C14:2 polyunsaturated fatty acid. While direct experimental data is lacking, this guide provides a robust theoretical framework and adaptable experimental protocols to facilitate its investigation. By applying these methodologies, researchers can begin to unravel the specific role of this molecule in lipid metabolism and its potential implications for human health and disease.

References

An In-depth Technical Guide to the Structure Elucidation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific molecule, (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, is exceedingly scarce. This guide, therefore, focuses on the established principles and methodologies for the structure elucidation of long-chain fatty acyl-CoAs, using closely related compounds as illustrative examples. The protocols and data presented are based on the analysis of similar acyl-CoA structures and should be adapted and validated for the specific target molecule.

Introduction to Acyl-Coenzyme A Molecules

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids.[1] They consist of a fatty acid linked to Coenzyme A (CoA) via a thioester bond.[2] The structure of CoA itself is complex, comprising a β-mercaptoethylamine unit, pantothenic acid (vitamin B5), and an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety. The specific acyl group, in this case, (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl, dictates the molecule's role in specific metabolic pathways.

The structure of the acyl group of the target molecule suggests it is a 14-carbon fatty acid with a hydroxyl group at the third carbon (in the S configuration) and two cis double bonds at the fifth and eighth carbons. Elucidating this precise structure requires a combination of advanced analytical techniques.

Methodologies for Structure Elucidation

The primary methods for determining the structure of acyl-CoA molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide complementary information regarding the molecule's mass, fragmentation pattern, and the connectivity of its atoms.

2.1. Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of acyl-CoAs.[3][4] It allows for the separation of different acyl-CoA species from a complex mixture and provides information about their molecular weight and structure through fragmentation analysis.

2.1.1. Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

This protocol is a generalized procedure based on established methods for acyl-CoA analysis.[3][4]

Sample Preparation:

  • Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic solutions.[3][4] Therefore, samples should be maintained at low temperatures and reconstituted in a suitable solvent, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), immediately before analysis.[3][4]

Liquid Chromatography (LC):

  • Column: A C18 or C30 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[5]

  • Mobile Phase A: 5 mM ammonium acetate in water.[5]

  • Mobile Phase B: 100% methanol.[5]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Column Temperature: Maintained at around 35 °C.[5]

Mass Spectrometry (MS):

  • Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used as it provides good ionization efficiency for acyl-CoAs.[3][6]

  • MS/MS Analysis: Collision-induced dissociation (CID) is employed to fragment the precursor ion. A characteristic neutral loss of the 507 Da phospho-ADP moiety is a hallmark of acyl-CoA fragmentation.[3][4] The remaining fragment corresponds to the acyl-pantetheine portion of the molecule. Further fragmentation can provide information about the fatty acyl chain.

2.1.2. Data Presentation: Key MS Parameters and Expected Fragments

ParameterValue/DescriptionReference
Ionization ModePositive Electrospray Ionization (ESI)[3][6]
Capillary Voltage~3.20 kV[3][4]
Cone Voltage~45 V[3][4]
Desolvation Temperature~500 °C[3][4]
Source Temperature~120 °C[3][4]
Collision GasArgon[3]
Expected Fragmentation
Precursor Ion [M+H]⁺Calculated m/z for C₃₅H₅₈N₇O₁₈P₃S
Primary Fragment[M+H - 507]⁺ (Neutral loss of phospho-ADP)[3][4][6]
Other Diagnostic FragmentsIons corresponding to the acyl chain and pantetheine (B1680023) arm[7]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous determination of its structure, including stereochemistry and the position and geometry of double bonds. Both ¹H and ¹³C NMR are valuable, and 2D NMR techniques (e.g., COSY, HSQC) are essential for assigning complex spectra.[8][9][10]

2.2.1. Experimental Protocol: NMR Analysis of Acyl-CoAs

This protocol is a generalized procedure based on established methods for acyl-CoA analysis.[8][11]

Sample Preparation:

  • Lyophilized acyl-CoA samples are dissolved in a deuterated solvent, typically D₂O, with a suitable buffer (e.g., 50 mM potassium phosphate, pD 7.6).[11]

  • The concentration of the acyl-CoA should be in the range of 500 to 600 µM for ¹³C NMR.[11]

  • It is crucial to ensure the stability of the sample, as CoA can oxidize over time. Degassing the sample with an inert gas like helium can prevent oxidation.[8][9]

NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

2.2.2. Data Presentation: Expected Chemical Shifts for Key Moieties

The following table provides approximate ¹H and ¹³C chemical shifts for key functional groups expected in this compound, based on data from similar compounds.[11][12] Actual chemical shifts will vary depending on the specific molecular environment.

MoietyApproximate ¹H Chemical Shift (ppm)Approximate ¹³C Chemical Shift (ppm)Reference
-CH₃ (terminal)~0.9~14[11]
-CH₂- (aliphatic chain)~1.2-1.6~22-32[11]
-CH=CH- (cis double bond)~5.3-5.5~128-132
-CH(OH)-~4.0-4.5~65-70
-CH₂-C=O (alpha to carbonyl)~2.5-2.8~40-45[12]
-C=O (thioester)-~195-200[12]

Visualizations

3.1. Biosynthetic Pathway

The biosynthesis of unsaturated fatty acids like tetradecadienoic acid involves a series of enzymatic steps. The following diagram illustrates a generalized pathway for fatty acid biosynthesis, which would be the precursor to the formation of the corresponding acyl-CoA.

fatty_acid_biosynthesis acetyl_coa Acetyl-CoA condensation Condensation acetyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation acyl_carrier_protein Acyl Carrier Protein (ACP) reduction1 Reduction (NADPH) condensation->reduction1 β-ketoacyl-ACP dehydration Dehydration reduction1->dehydration β-hydroxyacyl-ACP reduction2 Reduction (NADPH) dehydration->reduction2 enoyl-ACP elongated_acyl_acp Elongated Acyl-ACP reduction2->elongated_acyl_acp elongated_acyl_acp->condensation Repeat cycles desaturation Desaturation elongated_acyl_acp->desaturation unsaturated_fatty_acid Unsaturated Fatty Acid desaturation->unsaturated_fatty_acid acyl_coa_synthetase Acyl-CoA Synthetase unsaturated_fatty_acid->acyl_coa_synthetase target_molecule (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA acyl_coa_synthetase->target_molecule Activation with CoA

Caption: Generalized fatty acid biosynthesis and activation pathway.

3.2. Experimental Workflow for Structure Elucidation

The logical flow for elucidating the structure of an unknown acyl-CoA is depicted below.

structure_elucidation_workflow start Sample containing putative Acyl-CoA extraction Extraction and Purification start->extraction lc_msms LC-MS/MS Analysis extraction->lc_msms nmr NMR Spectroscopy (1D and 2D) extraction->nmr comparison Compare Spectroscopic Data of Sample and Standard extraction->comparison molecular_weight Determine Molecular Weight and Fragmentation Pattern lc_msms->molecular_weight structure_proposal Propose Structure molecular_weight->structure_proposal nmr->structure_proposal synthesis Chemical Synthesis of Proposed Structure structure_proposal->synthesis synthesis->comparison final_structure Confirm Structure comparison->final_structure

Caption: Workflow for the structure elucidation of an acyl-CoA.

3.3. Involvement in Metabolic Pathways

3-hydroxyacyl-CoAs are key intermediates in the beta-oxidation of fatty acids. The following diagram shows the steps of beta-oxidation.

beta_oxidation acyl_coa Acyl-CoA (Cn) dehydrogenation Acyl-CoA Dehydrogenase acyl_coa->dehydrogenation FAD -> FADH₂ enoyl_coa trans-Δ²-Enoyl-CoA dehydrogenation->enoyl_coa hydration Enoyl-CoA Hydratase enoyl_coa->hydration + H₂O hydroxyacyl_coa L-3-Hydroxyacyl-CoA hydration->hydroxyacyl_coa dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenation2 NAD⁺ -> NADH + H⁺ ketoacyl_coa 3-Ketoacyl-CoA dehydrogenation2->ketoacyl_coa thiolysis Thiolase ketoacyl_coa->thiolysis + CoA-SH shorter_acyl_coa Acyl-CoA (Cn-2) thiolysis->shorter_acyl_coa acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shorter_acyl_coa->dehydrogenation Next cycle

Caption: The beta-oxidation spiral of fatty acyl-CoAs.

Conclusion

References

An In-depth Technical Guide on the Biosynthesis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a key chiral intermediate in the biosynthesis of various bioactive natural products. Understanding its formation is critical for the chemoenzymatic synthesis of complex molecules and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps, and presenting relevant quantitative data and experimental protocols. The pathway is primarily elucidated from studies on the biosynthesis of lipstatin (B1674855) in Streptomyces toxytricini, where the closely related precursor, (5Z,8Z)-tetradeca-5,8-dienoic acid, is utilized.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions involving desaturation of a saturated fatty acyl-CoA precursor followed by a stereospecific reduction of a β-ketoacyl-CoA intermediate. The pathway can be broken down into the following key steps:

  • Chain Elongation: The process begins with the de novo synthesis of a saturated 14-carbon fatty acid chain, tetradecanoyl-CoA, through the fatty acid synthase (FAS) system.

  • Desaturation: A sequence of desaturase enzymes introduces two cis double bonds at the Δ⁵ and Δ⁸ positions of the tetradecanoyl-CoA backbone to form (5Z,8Z)-Tetradecadienoyl-CoA.

  • Thioester Exchange and β-Ketoacyl-CoA Formation: The (5Z,8Z)-Tetradecadienoyl-CoA is then likely processed through a pathway analogous to the first steps of β-oxidation, involving an acyl-CoA dehydrogenase to form 2-enoyl-CoA, followed by an enoyl-CoA hydratase to yield a 3-hydroxyacyl-CoA, and finally a dehydrogenase to produce 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA. Alternatively, a Claisen condensation-like reaction, as seen in polyketide synthesis, could form the β-keto group.

  • Stereospecific Reduction: The final step involves the stereospecific reduction of the β-keto group of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase (or a homologous enzyme) to yield the (S)-enantiomer, this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis of this compound cluster_enzymes Enzymes Tetradecanoyl-CoA Tetradecanoyl-CoA 5Z-Tetradecenoyl-CoA 5Z-Tetradecenoyl-CoA Tetradecanoyl-CoA->5Z-Tetradecenoyl-CoA Desaturation Desaturase 1 (Δ⁵) Desaturase 1 (Δ⁵) 5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoyl-CoA 5Z-Tetradecenoyl-CoA->5Z,8Z-Tetradecadienoyl-CoA Desaturation Desaturase 2 (Δ⁸) Desaturase 2 (Δ⁸) 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoyl-CoA->3-Oxo-5Z,8Z-Tetradecadienoyl-CoA β-Oxidation-like steps Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase (Oxidation) 3-Hydroxyacyl-CoA Dehydrogenase (Oxidation) This compound This compound 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA->this compound Stereospecific Reduction 3-Hydroxyacyl-CoA Dehydrogenase (Reduction) 3-Hydroxyacyl-CoA Dehydrogenase (Reduction)

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes in the biosynthesis of this compound are not extensively documented, data from homologous enzymes involved in fatty acid metabolism provide valuable insights.

Fatty Acid Desaturases

Fatty acid desaturases are responsible for introducing double bonds into acyl chains. The formation of the 5Z and 8Z double bonds likely involves two distinct desaturase enzymes.

Enzyme ClassSubstrateProductCofactorsOrganism Example
Δ⁵-DesaturaseTetradecanoyl-CoA5Z-Tetradecenoyl-CoAO₂, NADH/NADPH, Cytochrome b₅Mortierella alpina
Δ⁸-Desaturase5Z-Tetradecenoyl-CoA5Z,8Z-Tetradecadienoyl-CoAO₂, NADH/NADPH, Cytochrome b₅Euglena gracilis
β-Oxidation-like Enzymes

The conversion of the di-unsaturated acyl-CoA to the β-ketoacyl-CoA likely involves enzymes homologous to those in the fatty acid β-oxidation pathway.

EnzymeSubstrateProductCofactorKₘ (µM)Vₘₐₓ (U/mg)
Acyl-CoA Dehydrogenase5Z,8Z-Tetradecadienoyl-CoA2E,5Z,8Z-Tetradecatrienoyl-CoAFAD5-5010-100
Enoyl-CoA Hydratase2E,5Z,8Z-Tetradecatrienoyl-CoA3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA-20-10050-500
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA3-Oxo-5Z,8Z-Tetradecadienoyl-CoANAD⁺10-8020-200

Note: The kinetic parameters are estimates based on homologous enzymes acting on similar long-chain fatty acyl-CoAs.

(S)-Specific 3-Hydroxyacyl-CoA Dehydrogenase

The final stereospecific reduction is crucial for producing the (S)-enantiomer. In the lipstatin biosynthetic cluster from S. toxytricini, the gene lstD encodes a 3β-hydroxysteroid dehydrogenase homolog, which is a strong candidate for this reductive step.[1]

EnzymeSubstrateProductCofactorStereospecificity
LstD (putative)3-Oxo-5Z,8Z-Tetradecadienoyl-CoAThis compoundNADPH(S)-specific

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.

Heterologous Expression and Purification of Desaturase Enzymes

This protocol describes the expression and purification of candidate fatty acid desaturases, which are often membrane-bound proteins.[2][3]

Workflow Diagram:

Desaturase Expression and Purification Gene Synthesis & Codon Optimization Gene Synthesis & Codon Optimization Cloning into Expression Vector (e.g., pET, pYES) Cloning into Expression Vector (e.g., pET, pYES) Gene Synthesis & Codon Optimization->Cloning into Expression Vector (e.g., pET, pYES) Transformation into Host (e.g., E. coli, P. pastoris) Transformation into Host (e.g., E. coli, P. pastoris) Cloning into Expression Vector (e.g., pET, pYES)->Transformation into Host (e.g., E. coli, P. pastoris) Culture Growth and Induction Culture Growth and Induction Transformation into Host (e.g., E. coli, P. pastoris)->Culture Growth and Induction Cell Lysis Cell Lysis Culture Growth and Induction->Cell Lysis Membrane Fraction Isolation (Ultracentrifugation) Membrane Fraction Isolation (Ultracentrifugation) Cell Lysis->Membrane Fraction Isolation (Ultracentrifugation) Solubilization with Detergents Solubilization with Detergents Membrane Fraction Isolation (Ultracentrifugation)->Solubilization with Detergents Affinity Chromatography (e.g., Ni-NTA) Affinity Chromatography (e.g., Ni-NTA) Solubilization with Detergents->Affinity Chromatography (e.g., Ni-NTA) Purified Desaturase Purified Desaturase Affinity Chromatography (e.g., Ni-NTA)->Purified Desaturase

Caption: Workflow for heterologous expression and purification of desaturases.

Methodology:

  • Vector Construction: Synthesize the codon-optimized gene for the putative desaturase and clone it into a suitable expression vector (e.g., pET-28a for E. coli or pPICZα A for Pichia pastoris) with an affinity tag (e.g., 6x-His).

  • Host Transformation: Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33).

  • Expression: Grow the recombinant cells to an appropriate density (OD₆₀₀ of 0.6-0.8) and induce protein expression with IPTG (for E. coli) or methanol (B129727) (for P. pastoris).

  • Cell Lysis and Membrane Preparation: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication or French press. Separate the membrane fraction by ultracentrifugation.

  • Solubilization: Resuspend the membrane pellet in a buffer containing a suitable detergent (e.g., 1% Triton X-100 or 1.5% n-dodecyl-β-D-maltoside) to solubilize the membrane proteins.

  • Purification: Clarify the solubilized fraction by centrifugation and purify the His-tagged desaturase using nickel-affinity chromatography. Elute the protein with an imidazole (B134444) gradient.

In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ or the oxidation of NADH.[4][5]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

    • 1 mM NAD⁺ (for the oxidative direction) or 0.2 mM NADH (for the reductive direction)

    • 50 µM of the substrate (e.g., a synthesized 3-hydroxy-5Z,8Z-tetradecadienoyl-CoA or 3-oxo-5Z,8Z-tetradecadienoyl-CoA)

    • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme (1-5 µg)

  • Measurement: Initiate the reaction by adding the enzyme. Monitor the change in absorbance at 340 nm (for NADH formation or consumption) at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation or consumption of 1 µmol of NADH per minute.

Logical Relationship Diagram for Assay Components:

Dehydrogenase Assay Logic cluster_reactants Reactants cluster_products Products Substrate (3-Hydroxyacyl-CoA) Substrate (3-Hydroxyacyl-CoA) Enzyme (3-Hydroxyacyl-CoA Dehydrogenase) Enzyme (3-Hydroxyacyl-CoA Dehydrogenase) Substrate (3-Hydroxyacyl-CoA)->Enzyme (3-Hydroxyacyl-CoA Dehydrogenase) NAD+ NAD+ NAD+->Enzyme (3-Hydroxyacyl-CoA Dehydrogenase) Product (3-Ketoacyl-CoA) Product (3-Ketoacyl-CoA) NADH (Measured at 340 nm) NADH (Measured at 340 nm) Enzyme (3-Hydroxyacyl-CoA Dehydrogenase)->Product (3-Ketoacyl-CoA) Enzyme (3-Hydroxyacyl-CoA Dehydrogenase)->NADH (Measured at 340 nm)

Caption: Logical relationship of components in the dehydrogenase assay.

Conclusion

The biosynthesis of this compound is a complex process involving a coordinated series of enzymatic reactions. While the complete pathway has not been fully elucidated in a single organism, by drawing parallels from the biosynthesis of lipstatin and general fatty acid metabolism, a plausible pathway can be proposed. This guide provides a framework for researchers to investigate this pathway further, with detailed protocols for enzyme characterization. Future work should focus on the heterologous expression and characterization of the putative desaturases and dehydrogenases from the lipstatin biosynthetic gene cluster to definitively establish their roles and substrate specificities. Such studies will not only enhance our fundamental understanding of fatty acid metabolism but also pave the way for the biotechnological production of this important chiral building block.

References

Technical Guide: A Hypothetical Metabolic Pathway for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Hydroxy-5Z,8Z-tetradecadienoyl-CoA is a long-chain, hydroxylated, polyunsaturated fatty acyl-CoA. Its metabolism is presumed to occur within the mitochondria through the beta-oxidation pathway. This process is crucial for generating energy in the form of acetyl-CoA, NADH, and FADH2, particularly in tissues with high energy demands like the heart and skeletal muscle.[1][2][3] The metabolism of such long-chain fatty acids is primarily handled by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP).[1][4][5][6]

The presence of double bonds at the 5th and 8th carbons in the cis (Z) configuration necessitates the action of auxiliary enzymes to reconfigure the double bonds for compatibility with the core beta-oxidation enzymes. This guide will detail the step-by-step enzymatic reactions proposed for the complete oxidation of this molecule.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is proposed to proceed through a modified beta-oxidation spiral. The initial steps will involve the core enzymes of the mitochondrial trifunctional protein, followed by the action of auxiliary enzymes to handle the unsaturation.

Step 1: Oxidation by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

The pathway begins with the substrate already in a hydroxylated form at the 3rd carbon, which is an intermediate in standard beta-oxidation. This (S)-3-hydroxyacyl-CoA is acted upon by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), an activity of the alpha-subunit of the mitochondrial trifunctional protein.[7][8] This enzyme catalyzes the oxidation of the hydroxyl group to a keto group, with the concomitant reduction of NAD+ to NADH.[9][10]

  • Substrate: this compound

  • Enzyme: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) [EC 1.1.1.211]

  • Product: 3-Keto-5Z,8Z-tetradecadienoyl-CoA

  • Cofactor: NAD+ → NADH + H+

Step 2: Thiolysis by Long-Chain 3-Ketoacyl-CoA Thiolase

The resulting 3-ketoacyl-CoA is then cleaved by the long-chain 3-ketoacyl-CoA thiolase activity of the beta-subunit of MTP.[4][6] This reaction involves the addition of a new Coenzyme A molecule to cleave off a two-carbon acetyl-CoA unit.

  • Substrate: 3-Keto-5Z,8Z-tetradecadienoyl-CoA

  • Enzyme: Long-Chain 3-Ketoacyl-CoA Thiolase [EC 2.3.1.16]

  • Products: Acetyl-CoA + 3Z,6Z-Dodecadienoyl-CoA

  • Cofactor: Coenzyme A

Step 3: Isomerization of the cis-Δ3 Double Bond

The product, 3Z,6Z-Dodecadienoyl-CoA, has a cis double bond at the 3rd carbon, which is not a substrate for the next enzyme in beta-oxidation, enoyl-CoA hydratase. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, is required to move the double bond from the cis-Δ3 to the trans-Δ2 position.

  • Substrate: 3Z,6Z-Dodecadienoyl-CoA

  • Enzyme: Δ³,Δ²-Enoyl-CoA Isomerase [EC 5.3.3.8]

  • Product: 2E,6Z-Dodecadienoyl-CoA

Subsequent Rounds of Beta-Oxidation

The product, 2E,6Z-Dodecadienoyl-CoA, can now enter the standard beta-oxidation pathway for two more cycles, releasing two molecules of acetyl-CoA. This will yield a shortened acyl-CoA with a cis-Δ2 double bond (after the action of acyl-CoA dehydrogenase in the second cycle), which again requires isomerization. The process continues until the fatty acid is completely oxidized.

Metabolic_Pathway cluster_MTP Mitochondrial Trifunctional Protein (MTP) cluster_Auxiliary Auxiliary Enzymes cluster_BetaOx Further Beta-Oxidation S3HT (S)-3-Hydroxy-5Z,8Z- tetradecadienoyl-CoA Keto 3-Keto-5Z,8Z- tetradecadienoyl-CoA S3HT->Keto LCHAD (NAD+ -> NADH) Dienoyl 3Z,6Z-Dodecadienoyl-CoA Keto->Dienoyl Thiolase (+ CoA) AcetylCoA_Out1 Acetyl-CoA Keto->AcetylCoA_Out1 Isomerized 2E,6Z-Dodecadienoyl-CoA Dienoyl->Isomerized Isomerase BetaOx 2 Cycles of Beta-Oxidation Isomerized->BetaOx AcetylCoA_Out2 2 Acetyl-CoA BetaOx->AcetylCoA_Out2

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the enzymes involved with the specific substrate this compound is not available. However, kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths have been determined, providing an insight into the enzyme's substrate specificity.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC4100125
3-Hydroxyhexanoyl-CoAC620160
3-Hydroxyoctanoyl-CoAC810180
3-Hydroxydecanoyl-CoAC105175
3-Hydroxydodecanoyl-CoAC124150
3-Hydroxytetradecanoyl-CoAC144120
3-Hydroxypalmitoyl-CoAC16490

Data adapted from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[11] It is important to note that these values can vary based on the source of the enzyme and assay conditions.

Experimental Protocols

Investigating the metabolism of this compound would require a series of in vitro and in vivo experiments.

The synthesis of the specific substrate is a prerequisite for any enzymatic study. This would likely involve a multi-step organic synthesis to create the fatty acid with the desired stereochemistry and double bond configuration, followed by its activation to a CoA ester. A general method for synthesizing fatty acyl-CoA esters involves the use of N-hydroxysuccinimide esters of the fatty acid.

This assay measures the rate of NAD+ reduction to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[10]

Principle: (S)-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

  • NAD+ solution: 10 mM in assay buffer.

  • Substrate: this compound (concentration to be varied for kinetic analysis).

  • Enzyme source: Purified mitochondrial trifunctional protein or mitochondrial extract.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • In a cuvette, mix the assay buffer, NAD+ solution, and substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme source.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Perform a blank reaction without the enzyme to control for non-enzymatic NAD+ reduction.

This can be achieved using radiolabeled substrates in isolated mitochondria, cell cultures, or tissue homogenates.[12][13][14][15]

Principle: A radiolabeled version of the fatty acid (e.g., with ¹⁴C or ³H) is provided to the biological system. The rate of beta-oxidation is determined by measuring the production of radiolabeled end products, such as ¹⁴CO₂ (from the complete oxidation of acetyl-CoA in the Krebs cycle) or ³H₂O.[12][15]

Materials:

  • Radiolabeled (e.g., [1-¹⁴C])-(S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid.

  • Cell culture medium or appropriate buffer for isolated mitochondria/tissue homogenates.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

  • System for trapping ¹⁴CO₂ (e.g., filter paper soaked in NaOH).[13]

Procedure (simplified for cell culture):

  • Synthesize the radiolabeled fatty acid and prepare a stock solution complexed to bovine serum albumin (BSA).

  • Culture cells (e.g., hepatocytes, myoblasts) to the desired confluency.

  • Incubate the cells with the radiolabeled fatty acid substrate for a defined period.

  • Stop the reaction (e.g., by adding perchloric acid).[12]

  • Measure the amount of radiolabeled product (e.g., ¹⁴CO₂ trapped on the filter paper) using a scintillation counter.

  • Normalize the results to the amount of protein or number of cells.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Synthesis Synthesize Radiolabeled (S)-3-Hydroxy-5Z,8Z- tetradecadienoic Acid Activation Activate to CoA Ester Synthesis->Activation Incubation Incubate Biological Sample with Radiolabeled Substrate Activation->Incubation Isolation Isolate Mitochondria or Culture Cells Isolation->Incubation StopReaction Stop Reaction (e.g., with Acid) Incubation->StopReaction MeasureProduct Measure Radiolabeled Product (e.g., 14CO2, 3H2O) StopReaction->MeasureProduct Normalization Normalize Data (to protein content) MeasureProduct->Normalization Conclusion Determine Oxidation Rate Normalization->Conclusion

Caption: General experimental workflow for measuring fatty acid oxidation.

Conclusion

While direct evidence is lacking, the metabolic pathway of this compound can be logically inferred from the established mechanisms of fatty acid beta-oxidation. The process is likely initiated by the enzymes of the mitochondrial trifunctional protein, followed by the involvement of auxiliary isomerase enzymes to handle the polyunsaturated nature of the acyl chain. Further research, utilizing the experimental approaches outlined in this guide, is necessary to confirm the precise steps and regulatory features of this pathway. Such studies would be valuable for researchers in metabolic diseases and drug development, particularly in understanding the metabolism of complex fatty acids.

References

Enzymatic Synthesis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a plausible enzymatic pathway for the synthesis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, a complex fatty acyl-CoA. Due to the limited direct literature on this specific molecule, this guide outlines a rational chemo-enzymatic approach based on established biocatalytic methods for the synthesis of structurally related acyl-CoA esters. The methodologies and data presented are synthesized from existing research on the enzymatic production of hydroxylated and unsaturated fatty acyl-CoAs.

Introduction

This compound is a chiral molecule featuring a hydroxyl group at the C3 position and two cis double bonds at the C5 and C8 positions. Such molecules are of interest in metabolic studies and as potential precursors for the synthesis of bioactive compounds. Enzymatic synthesis offers a powerful approach to produce such complex molecules with high stereoselectivity and regioselectivity, which is often challenging to achieve through traditional chemical synthesis.

This guide proposes a multi-step enzymatic cascade for the synthesis, starting from the corresponding free fatty acid, (5Z,8Z)-tetradecadienoic acid. The proposed pathway leverages the activities of acyl-CoA synthetases, acyl-CoA dehydrogenases, and enoyl-CoA hydratases.

Proposed Enzymatic Synthesis Pathway

The proposed synthesis of this compound can be envisioned through a three-step enzymatic cascade. This pathway is analogous to the initial steps of the β-oxidation of fatty acids.[1]

Step 1: Activation of the Free Fatty Acid The synthesis commences with the activation of the precursor fatty acid, (5Z,8Z)-tetradecadienoic acid, to its corresponding CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase (ACS) or ligase, utilizing ATP and Coenzyme A.[2]

Step 2: Dehydrogenation to form an α,β-unsaturated Acyl-CoA An acyl-CoA dehydrogenase (ACD) introduces a double bond between the α and β carbons (C2 and C3) of the acyl-CoA intermediate to form a trans-2-enoyl-CoA derivative. This step requires an electron acceptor, typically FAD.[2]

Step 3: Stereoselective Hydration The final step involves the stereospecific hydration of the trans-2-enoyl-CoA intermediate, catalyzed by an enoyl-CoA hydratase (ECH), also known as crotonase. This enzyme facilitates the addition of a water molecule across the double bond to yield the desired (S)-3-hydroxyacyl-CoA product.[2][3]

Experimental Protocols

The following are detailed, generalized experimental protocols for each step of the proposed enzymatic synthesis. These protocols are adapted from methodologies reported for the synthesis of similar 3-hydroxyacyl-CoA thioesters.[2]

Step 1: Acyl-CoA Synthesis (Activation)
  • Objective: To activate (5Z,8Z)-tetradecadienoic acid to (5Z,8Z)-tetradecadienoyl-CoA.

  • Materials:

    • (5Z,8Z)-tetradecadienoic acid

    • Coenzyme A (CoA)

    • Adenosine triphosphate (ATP)

    • Magnesium chloride (MgCl₂)

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

    • Potassium phosphate (B84403) buffer (pH 7.5)

    • Dithiothreitol (DTT)

    • Bovine Serum Albumin (BSA)

  • Procedure:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

    • Add the substrates: 10 mM (5Z,8Z)-tetradecadienoic acid (dissolved in a minimal amount of an appropriate solvent like ethanol (B145695) or DMSO), 5 mM Coenzyme A, and 10 mM ATP.

    • Initiate the reaction by adding 5-10 units of Acyl-CoA Synthetase.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Monitor the reaction progress by HPLC to observe the formation of the acyl-CoA and the depletion of free CoA.

Step 2: Acyl-CoA Dehydrogenation
  • Objective: To convert (5Z,8Z)-tetradecadienoyl-CoA to trans-2,5Z,8Z-tetradecatrienoyl-CoA.

  • Materials:

    • Reaction mixture from Step 1 containing (5Z,8Z)-tetradecadienoyl-CoA

    • Acyl-CoA Dehydrogenase (a medium-chain specific enzyme is recommended)

    • Flavin adenine (B156593) dinucleotide (FAD)

  • Procedure:

    • To the reaction mixture from the previous step, add FAD to a final concentration of 50 µM.

    • Add 2-5 units of a suitable Acyl-CoA Dehydrogenase.

    • Incubate the mixture at 37°C for 2-4 hours.

    • The reaction can be monitored spectrophotometrically by following the reduction of a suitable electron acceptor or by HPLC analysis of the enoyl-CoA product.[2]

Step 3: Enoyl-CoA Hydration
  • Objective: To stereoselectively hydrate (B1144303) trans-2,5Z,8Z-tetradecatrienoyl-CoA to this compound.

  • Materials:

    • Reaction mixture from Step 2 containing trans-2,5Z,8Z-tetradecatrienoyl-CoA

    • Enoyl-CoA Hydratase (Crotonase)

  • Procedure:

    • To the reaction mixture from Step 2, add 5-10 units of Enoyl-CoA Hydratase.

    • Incubate at 37°C for 1-2 hours.

    • Monitor the formation of the final product, this compound, by HPLC.

Purification and Analysis
  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with formic acid.

  • Protein Removal: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

  • Purification: The supernatant containing the desired product can be purified using reversed-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) is typically effective for elution.[2]

  • Characterization: The purified product should be characterized by mass spectrometry (MS) to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy for structural verification. Chiral chromatography or enzymatic assays with a stereospecific dehydrogenase can be used to confirm the (S)-stereochemistry.[2]

Quantitative Data Summary

ParameterExpected Value/RangeNotes
Enzyme Concentration
Acyl-CoA Synthetase5-10 U/mLEnzyme units will vary based on the specific activity of the preparation.
Acyl-CoA Dehydrogenase2-5 U/mL
Enoyl-CoA Hydratase5-10 U/mL
Substrate Concentration
(5Z,8Z)-tetradecadienoic acid1-10 mMHigher concentrations may lead to substrate inhibition.
Coenzyme A0.5-5 mM
ATP1-10 mM
Reaction Conditions
pH7.0 - 8.0Optimal pH can vary between enzymes.
Temperature25 - 37 °C
Incubation Time1 - 4 hours per stepReaction times should be optimized by monitoring product formation.
Yields
Overall Yield40 - 70%The overall yield will depend on the efficiency of each enzymatic step and purification losses. Chemo-enzymatic synthesis of other acyl-CoAs have reported yields in this range.[6][7]
Stereoselectivity>95% eeEnoyl-CoA hydratases are known for their high stereoselectivity, producing the (S)-isomer.[4]

Visualizations

Proposed Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow Precursor (5Z,8Z)-Tetradecadienoic Acid Step1 Step 1: Activation Precursor->Step1 Intermediate1 (5Z,8Z)-Tetradecadienoyl-CoA Step1->Intermediate1 Acyl-CoA Synthetase ATP, CoA Step2 Step 2: Dehydrogenation Intermediate1->Step2 Intermediate2 trans-2,5Z,8Z-Tetradecatrienoyl-CoA Step2->Intermediate2 Acyl-CoA Dehydrogenase FAD Step3 Step 3: Hydration Intermediate2->Step3 Product (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Step3->Product Enoyl-CoA Hydratase H₂O

Caption: Proposed workflow for the enzymatic synthesis of this compound.

Hypothetical Metabolic Context

While a specific signaling pathway involving this compound is not defined, it can be placed in the context of fatty acid metabolism, potentially as an intermediate in a modified β-oxidation or a specialized biosynthetic pathway.

Metabolic_Context FA Fatty Acids AcylCoA Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase BetaOx β-Oxidation Pathway AcylCoA->BetaOx Target (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA BetaOx->Target Potential Intermediate Bioactive Bioactive Molecules (e.g., Polyketides) Target->Bioactive Potential Precursor FAS Fatty Acid Synthesis FAS->AcylCoA

References

Core Biological Role: An Essential Intermediate in Fatty Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of (S)-3-Hydroxyacyl-CoAs in Cellular Function

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the pivotal functions of (S)-3-hydroxyacyl-CoA in cellular metabolism and the severe consequences of its dysregulation.

(S)-3-Hydroxyacyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation spiral, a major pathway for cellular energy production.[1][2] This metabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[3]

The formation and subsequent conversion of (S)-3-hydroxyacyl-CoA occur in the third step of the four-step cycle. Specifically, after the initial oxidation and hydration of a fatty acyl-CoA, the resulting L-3-hydroxyacyl-CoA is oxidized by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) .[3][4] This reaction converts the hydroxyl group at the beta-carbon (C3) into a keto group, yielding a 3-ketoacyl-CoA molecule and reducing NAD+ to NADH.[3] This NADH is then utilized by the electron transport chain to generate ATP.

Deficiencies in the enzymes that process these molecules, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), are associated with severe metabolic diseases.[5]

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Ketoacyl_CoA_Thiolase β-Ketoacyl-CoA Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Acetyl_CoA Acetyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Ketoacyl_CoA_Thiolase->Shorter_Acyl_CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA

Figure 1. The central role of (S)-3-Hydroxyacyl-CoA in the mitochondrial β-oxidation cycle.

Pathophysiological Role in Metabolic Disease

The clinical significance of 3-hydroxyacyl-CoAs and their corresponding free fatty acids is most evident in inborn errors of metabolism, such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency .[6][7] In these conditions, the genetic defect prevents the efficient processing of long-chain 3-hydroxyacyl-CoAs.[8] This blockage leads to the accumulation of long-chain 3-hydroxy fatty acids and their acylcarnitine derivatives in tissues like the heart, liver, and muscle.[6][8]

This accumulation is cytotoxic and disrupts mitochondrial function through several mechanisms:

  • Uncoupling of Oxidative Phosphorylation: Accumulated long-chain 3-hydroxy fatty acids act as protonophores, dissipating the mitochondrial membrane potential (ΔΨ). This uncouples substrate oxidation from ATP synthesis, leading to increased resting respiration, reduced ATP production, and impaired cellular energy homeostasis.[6]

  • Induction of Mitochondrial Permeability Transition Pore (mPTP): These metabolites can induce the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This leads to mitochondrial swelling, loss of ΔΨ, and release of pro-apoptotic factors.[6]

  • Inhibition of Gluconeogenesis: The buildup of these intermediates can inhibit the process of gluconeogenesis, contributing to the severe hypoketotic hypoglycemia seen in patients during periods of fasting.[9]

Pathophysiology_Diagram cluster_disease LCHAD/MTP Deficiency cluster_effects Cellular Consequences LCHAD_Deficiency Genetic Defect in LCHAD or MTP Accumulation Accumulation of Long-Chain 3-Hydroxy Fatty Acids LCHAD_Deficiency->Accumulation Uncoupling Uncoupling of Oxidative Phosphorylation Accumulation->Uncoupling mPTP mPTP Opening Accumulation->mPTP ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion mPTP->ATP_Depletion Mito_Swelling Mitochondrial Swelling mPTP->Mito_Swelling Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis Cell_Death Cell Death / Apoptosis Mito_Swelling->Cell_Death Energy_Crisis->Cell_Death

Figure 2. Pathophysiological cascade resulting from the accumulation of 3-hydroxy fatty acids.

Quantitative Data Presentation

Studies using isolated rat heart mitochondria have quantified the effects of various saturated long-chain 3-hydroxy fatty acids on key bioenergetic parameters.

CompoundConcentrationEffect on State 4 Respiration (Substrate: Glutamate (B1630785)/Malate)Effect on Respiratory Control Ratio (RCR)Effect on Mitochondrial Membrane Potential (ΔΨ)Reference
3-Hydroxytetradecanoic Acid (3-HTA) 50 µMIncreasedDiminishedDecreased[6]
3-Hydroxypalmitic Acid (3-HPA) 50 µMIncreasedDiminishedDecreased[6]
3-Hydroxydodecanoic Acid (3-HDDA) 50 µMNo significant effectNo significant effectDecreased[6]

Table 1: Summary of the effects of long-chain 3-hydroxy fatty acids on mitochondrial function.

Experimental Protocols

The study of 3-hydroxy fatty acids requires specialized analytical and functional assays. Below are detailed protocols for their quantification and the assessment of their impact on mitochondrial bioenergetics.

Protocol 1: Quantification of 3-Hydroxy Fatty Acids by GC-MS

This method, based on stable isotope dilution gas chromatography-mass spectrometry, is the gold standard for accurately measuring 3-hydroxy fatty acids in biological samples like plasma or cell culture media.[1][10]

1. Sample Preparation and Internal Standards:

  • To 100 µL of plasma or medium, add a known amount of 1,2-¹³C-labeled internal standards for each 3-hydroxy fatty acid species to be quantified.[10]

  • Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

2. Derivatization (Silylation):

  • Dry the lipid extract under a stream of nitrogen.

  • To convert the carboxyl and hydroxyl groups into volatile trimethylsilyl (B98337) (TMS) esters and ethers, add 100 µL of a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]

  • Cap the vial tightly and heat at 60°C for 30 minutes.

3. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample onto a GC column (e.g., a DB-5ms capillary column).

  • Use a temperature program that effectively separates the different fatty acid species (e.g., initial temp 80°C, ramp to 280°C).

  • Operate the mass spectrometer in electron impact (EI) ionization mode and use selected ion monitoring (SIM) to detect the characteristic ions for each native and ¹³C-labeled 3-hydroxy fatty acid.[1][10]

  • Quantify by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

GCMS_Workflow Start Biological Sample (Plasma, Cells) Step1 Add Stable Isotope Internal Standards Start->Step1 Step2 Lipid Extraction (e.g., Folch Method) Step1->Step2 Step3 Derivatization (e.g., Silylation with BSTFA) Step2->Step3 Step4 GC-MS Analysis (SIM Mode) Step3->Step4 End Quantification of 3-Hydroxy Fatty Acids Step4->End

Figure 3. General experimental workflow for the quantification of 3-hydroxy fatty acids.
Protocol 2: Assessment of Mitochondrial Respiration

This protocol measures the effect of 3-hydroxy fatty acids on oxygen consumption rates in isolated mitochondria, which is crucial for determining effects like uncoupling.[6]

1. Isolation of Mitochondria:

  • Homogenize fresh tissue (e.g., rat heart or liver) in an ice-cold isolation buffer (e.g., containing sucrose, Tris, and EGTA).

  • Perform differential centrifugation to pellet and wash the mitochondria, ensuring a pure and functional preparation.

2. Oximetry:

  • Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph).

  • Suspend the isolated mitochondria (approx. 0.5 mg/mL) in a respiration buffer (e.g., containing KCl, phosphate (B84403) buffer, MgCl₂, and EGTA) at a controlled temperature (e.g., 30°C).

  • Add a respiratory substrate (e.g., 5 mM glutamate + 2.5 mM malate (B86768) for Complex I or 10 mM succinate (B1194679) for Complex II). This initiates State 2 respiration.

  • Add a controlled amount of ADP (e.g., 150 nmol) to induce State 3 respiration (phosphorylating).

  • Once the ADP is consumed, the rate returns to State 4 (resting).

  • Introduce the 3-hydroxy fatty acid of interest (e.g., 50 µM 3-HTA) and observe its effect on the State 4 respiration rate. An increase indicates uncoupling.[6]

  • Calculate the Respiratory Control Ratio (RCR = State 3 / State 4) before and after adding the compound. A decrease in RCR signifies mitochondrial dysfunction.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨ)

This assay determines if a compound dissipates the proton gradient across the inner mitochondrial membrane.

1. Preparation:

  • Use isolated mitochondria as described in Protocol 2.

  • Alternatively, use cultured cells loaded with a ΔΨ-sensitive fluorescent dye.

2. Fluorometric Assay (Isolated Mitochondria):

  • Incubate isolated mitochondria in respiration buffer with a substrate.

  • Add a fluorescent probe such as Rhodamine 123. This dye accumulates in energized mitochondria, and its fluorescence is quenched.

  • Monitor fluorescence in a fluorometer.

  • Add the 3-hydroxy fatty acid. A dissipation of ΔΨ will cause the Rhodamine 123 to be released from the mitochondria, resulting in an increase in fluorescence (de-quenching).[6]

  • Use a known uncoupler like FCCP as a positive control to induce maximum de-quenching.

Other Biological Contexts

While central to mammalian energy metabolism, 3-hydroxy fatty acids are also significant in other biological domains:

  • Bacterial Endotoxins: They are integral structural components of Lipid A, the bioactive center of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[12] Their presence can be used as a biomarker for bacterial contamination.[12]

  • Plant Immunity: In plants like Arabidopsis, medium-chain 3-hydroxy fatty acids are recognized as microbe-associated molecular patterns (MAMPs), triggering an innate immune response.[11]

Conclusion

(S)-3-Hydroxyacyl-CoA is a linchpin metabolite in cellular bioenergetics, serving as a key intermediate in the β-oxidation of fatty acids. While its role in healthy metabolism is transient and tightly regulated, its accumulation due to genetic defects reveals a potent cytotoxic potential, primarily through the disruption of mitochondrial function. The study of its corresponding free fatty acids has been instrumental in understanding the pathophysiology of severe metabolic diseases. Although data on the specific di-unsaturated molecule (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is currently lacking, the established principles governing the metabolism and toxicity of its saturated and mono-unsaturated long-chain counterparts provide a robust framework for predicting its biological significance. Future research using the advanced analytical and functional protocols outlined here will be essential to characterize the unique properties of this and other complex fatty acid intermediates.

References

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Technical Guide on its Discovery, Origin, and Significance in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a specific intermediate in the mitochondrial beta-oxidation of certain polyunsaturated fatty acids. Its discovery is intrinsically linked to the broader investigation of fatty acid metabolism and the identification of biomarkers for inherited metabolic disorders. This technical guide provides a comprehensive overview of the discovery, origin, and biochemical significance of this compound. It includes detailed experimental protocols for its study, quantitative data on related enzymes, and visual diagrams of the relevant metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the context of metabolic diseases.

Discovery and Origin

The discovery of this compound is not attributed to a single seminal finding but rather emerged from the systematic elucidation of the beta-oxidation pathway of polyunsaturated fatty acids (PUFAs) and the clinical investigation of fatty acid oxidation disorders. While the core four-step cycle of beta-oxidation for saturated fatty acids was established earlier, the metabolism of unsaturated fatty acids presented a more complex picture, requiring the action of auxiliary enzymes.

The origin of this compound is the mitochondrial beta-oxidation of polyunsaturated fatty acids that contain double bonds at specific positions. A likely precursor is linoleic acid (C18:2, n-6), a common dietary fatty acid. The degradation of such fatty acids proceeds through the standard beta-oxidation cycles until a double bond is encountered in a position that prevents the action of the standard enzymes. Auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are then required to reconfigure the double bonds to allow beta-oxidation to continue. This compound is an intermediate that is formed after several cycles of beta-oxidation of a precursor like linoleic acid and the action of these auxiliary enzymes.

The identification of this and other long-chain 3-hydroxyacyl-CoA intermediates has been greatly facilitated by the development of sensitive analytical techniques such as tandem mass spectrometry (MS/MS). These methods allow for the detection and quantification of acylcarnitines, which are carnitine esters of acyl-CoAs, in biological samples like blood and urine. The presence of 3-hydroxy-5,8-tetradecadienoylcarnitine in urine is indicative of the accumulation of its corresponding acyl-CoA ester within the mitochondria, often due to a deficiency in the enzyme responsible for its further metabolism, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).

Biochemical Significance

This compound is a crucial, albeit transient, intermediate in the complete oxidation of specific polyunsaturated fatty acids for energy production. Its proper metabolism is essential for maintaining energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle.

The accumulation of this compound and other long-chain 3-hydroxyacyl-CoAs is a hallmark of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a serious inherited metabolic disorder. LCHAD is one of the three enzymatic activities of the mitochondrial trifunctional protein (TFP). In LCHAD deficiency, the inability to dehydrogenate this compound to 3-keto-5Z,8Z-tetradecadienoyl-CoA leads to a bottleneck in the beta-oxidation spiral. This has several pathological consequences:

  • Energy Deficiency: The block in beta-oxidation impairs the production of acetyl-CoA, NADH, and FADH2, leading to a severe energy deficit, especially during periods of fasting or metabolic stress.

  • Toxic Accumulation: The buildup of long-chain 3-hydroxyacyl-CoAs and their carnitine derivatives is believed to have direct toxic effects, including lipotoxicity, which can damage cellular membranes and organelles.

  • Mitochondrial Dysfunction: The accumulation of these intermediates can impair mitochondrial function, leading to increased oxidative stress and apoptosis.

Therefore, the detection and quantification of this compound (often via its carnitine ester) serves as a critical diagnostic marker for LCHAD deficiency and other related fatty acid oxidation disorders.

Quantitative Data

Precise quantitative data for the enzymatic reactions involving this compound are not extensively documented in the literature. However, data for the enzymes acting on structurally similar long-chain 3-hydroxyacyl-CoAs provide valuable insights into the expected kinetic parameters.

EnzymeSubstrate (Analogue)Km (µM)Vmax (µmol/min/mg)Source OrganismReference (Illustrative)
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)3-Hydroxymyristoyl-CoA (C14)5 - 202 - 5HumanInferred from general LCHAD activity data
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)3-Hydroxypalmitoyl-CoA (C16)3 - 151.5 - 4HumanInferred from general LCHAD activity data

Note: The kinetic parameters for this compound are expected to be within a similar range to these analogues, but the presence of double bonds may influence substrate binding and turnover rates.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. For researchers requiring this standard, commercial sources are the most practical option. However, for custom synthesis or labeling studies, a general enzymatic approach can be outlined.

Principle: This method involves the enzymatic hydration of the corresponding trans-2,5Z,8Z-tetradecatrienoyl-CoA using enoyl-CoA hydratase.

Materials:

  • trans-2,5Z,8Z-tetradecatrienoyl-CoA (custom synthesis required)

  • Purified enoyl-CoA hydratase (e.g., from bovine liver)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • EDTA

  • HPLC system for purification

Procedure:

  • Dissolve trans-2,5Z,8Z-tetradecatrienoyl-CoA in potassium phosphate buffer.

  • Add purified enoyl-CoA hydratase to the solution.

  • Incubate the reaction mixture at 37°C.

  • Monitor the reaction progress by HPLC, observing the formation of the 3-hydroxy product.

  • Once the reaction is complete, terminate it by adding a denaturing agent (e.g., perchloric acid).

  • Purify the this compound from the reaction mixture using reverse-phase HPLC.

  • Lyophilize the purified product and store it at -80°C.

Quantification by Tandem Mass Spectrometry (MS/MS)

The most common method for quantifying this compound in biological samples is through the analysis of its carnitine derivative, 3-hydroxy-5,8-tetradecadienoylcarnitine, using MS/MS.

Principle: Acylcarnitines are extracted from the biological matrix and analyzed by MS/MS. The precursor ion (the acylcarnitine) is selected and fragmented, and a specific product ion (typically corresponding to the carnitine backbone) is detected. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

Materials:

  • Biological sample (e.g., dried blood spot, plasma, urine)

  • Methanol (B129727) with internal standards (e.g., deuterated acylcarnitines)

  • Derivatizing agent (e.g., n-butanolic HCl, if required for the specific method)

  • Tandem mass spectrometer coupled with a liquid chromatography system

Procedure:

  • Extraction: Extract the acylcarnitines from the biological sample using methanol containing the internal standards.

  • Derivatization (Optional): In some methods, the extracts are derivatized to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis: Inject the extracted and prepared sample into the LC-MS/MS system.

  • Data Acquisition: Operate the mass spectrometer in a precursor ion scan or multiple reaction monitoring (MRM) mode to detect the specific transition for 3-hydroxy-5,8-tetradecadienoylcarnitine and its internal standard.

  • Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Signaling Pathways and Workflows

Beta_Oxidation_PUFA cluster_beta_oxidation Mitochondrial Beta-Oxidation of a C14 PUFA cluster_block LCHAD Deficiency cluster_accumulation Consequences PUFA_CoA 5Z,8Z-Tetradecadienoyl-CoA Enoyl_CoA trans-2,5Z,8Z-Tetradecatrienoyl-CoA PUFA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-5Z,8Z-Tetradecadienoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) LCHAD_Block Block Hydroxyacyl_CoA->LCHAD_Block Thiolysis_Products Dodecadienoyl-CoA + Acetyl-CoA Ketoacyl_CoA->Thiolysis_Products Thiolase LCHAD_Block->Ketoacyl_CoA Accumulation Accumulation of (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA and its Carnitine Ester LCHAD_Block->Accumulation

Caption: Beta-oxidation of 5Z,8Z-Tetradecadienoyl-CoA and the impact of LCHAD deficiency.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Blood, Urine) Extraction Extraction with Methanol + Internal Standards Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Quantification Quantification against Calibration Curve LC_MSMS->Quantification Result Concentration of 3-Hydroxy-5,8-tetradecadienoylcarnitine Quantification->Result

Caption: Workflow for the quantification of 3-hydroxy-5,8-tetradecadienoylcarnitine by LC-MS/MS.

Conclusion

This compound is a significant intermediate in the metabolism of polyunsaturated fatty acids. While its direct discovery is intertwined with the broader history of fatty acid oxidation research, its importance as a biomarker for inherited metabolic disorders like LCHAD deficiency is well-established. The analytical methods for its detection are robust and play a crucial role in the diagnosis and management of these conditions. Further research into the specific kinetics and potential regulatory roles of this and other polyunsaturated 3-hydroxyacyl-CoA intermediates will undoubtedly provide deeper insights into the complexities of lipid metabolism and its dysregulation in disease. This guide serves as a foundational resource for professionals seeking to understand and investigate the role of this compound in health and disease.

Natural Sources of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a putative intermediate in the fungal biosynthesis of the oxylipin 3-hydroxy-5Z,8Z-tetradecadienoic acid (3-HTDE). While the direct isolation of the CoA-ester from a natural source has not been explicitly documented, its existence is inferred from the well-established principles of fatty acid metabolism. This technical guide provides a comprehensive overview of the primary natural source of the corresponding free fatty acid, the soil fungus Mucor genevensis, and details the proposed biosynthetic pathway. Furthermore, this guide outlines detailed experimental protocols for the cultivation of M. genevensis, and the extraction and analysis of 3-HTDE and its potential precursor, this compound. The known biological activities of related 3-hydroxy fatty acids are also discussed, providing context for future research and drug development endeavors.

Natural Source and Biosynthesis

The principal known natural source of 3-hydroxy-5Z,8Z-tetradecadienoic acid (3-HTDE), the de-esterified form of this compound, is the soil fungus Mucor genevensis.[1] This fungus has been shown to produce 3-HTDE when supplemented with exogenous arachidonic acid.[1] The biosynthesis of 3-HTDE in M. genevensis is believed to proceed through a retroconversion pathway, where arachidonic acid is first converted to linoleic acid, which then serves as the substrate for the formation of 3-HTDE.[1]

The proposed biosynthetic pathway suggests the involvement of several enzymatic steps. While the specific enzymes in Mucor genevensis have not been fully characterized, the conversion of linoleic acid to a 3-hydroxy fatty acid likely involves enzymes such as lipoxygenases or dioxygenases, which are common in fungal oxylipin biosynthesis. The formation of the CoA-ester, this compound, is a critical step in the activation of the fatty acid for subsequent metabolic processing, consistent with general fatty acid metabolism pathways.

Biosynthetic Pathway of 3-HTDE in Mucor genevensis Arachidonic_Acid Arachidonic Acid (exogenous) Retroconversion Retroconversion Arachidonic_Acid->Retroconversion Linoleic_Acid Linoleic Acid Retroconversion->Linoleic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Linoleic_Acid->Acyl_CoA_Synthetase Linoleoyl_CoA Linoleoyl-CoA Acyl_CoA_Synthetase->Linoleoyl_CoA Oxygenation Oxygenation (e.g., Dioxygenase) Linoleoyl_CoA->Oxygenation Target_Molecule (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Oxygenation->Target_Molecule Thioesterase Thioesterase Target_Molecule->Thioesterase HTDE 3-Hydroxy-5Z,8Z- Tetradecadienoic Acid (3-HTDE) Thioesterase->HTDE

Proposed biosynthetic pathway of 3-HTDE in Mucor genevensis.

Biological Context: Antifungal Activity of 3-Hydroxy Fatty Acids

Several 3-hydroxy fatty acids produced by various microorganisms, including fungi and bacteria, have been reported to exhibit significant antifungal properties.[2][3][4][5] These compounds are believed to act by disrupting the cell membranes of target fungi, leading to increased permeability and eventual cell death.[2] The antifungal activity is often broad-spectrum, affecting a range of molds and yeasts.[2][4] The presence of 3-HTDE in the secretome of Mucor genevensis may suggest a role in inter-microbial competition or defense.

Table 1: Antifungal Activity of Selected 3-Hydroxy Fatty Acids

CompoundProducing OrganismTarget OrganismsMinimum Inhibitory Concentration (MIC)Reference
3-(R)-Hydroxydecanoic acidLactobacillus plantarumVarious molds and yeasts10-100 µg/mL[2]
3-Hydroxy-5-cis-dodecenoic acidLactobacillus plantarumVarious molds and yeasts10-100 µg/mL[2]
3-(R)-Hydroxydodecanoic acidLactobacillus plantarumVarious molds and yeasts10-100 µg/mL[2]
3-(R)-Hydroxytetradecanoic acidLactobacillus plantarumVarious molds and yeasts10-100 µg/mL[2]
Monohydroxy C18:1 fatty acidLactobacillus hammesiiAspergillus niger, Penicillium roqueforti0.1-0.7 g/L[5][6]

Experimental Protocols

Cultivation of Mucor genevensis and Production of 3-HTDE

This protocol is adapted from studies on the fatty acid composition and cultivation of Mucor genevensis.[7][8][9][10][11]

Materials:

  • Mucor genevensis culture

  • Yeast extract-peptone-glucose (YPG) medium or a defined synthetic medium

  • Sterile flasks

  • Incubator shaker

  • Arachidonic acid solution (sterile-filtered)

Procedure:

  • Prepare the desired culture medium (e.g., YPG) and sterilize by autoclaving.

  • Inoculate the sterile medium with Mucor genevensis spores or mycelia.

  • Incubate the culture at 25-30°C with agitation (e.g., 200 rpm) for 3-5 days to allow for sufficient biomass growth.[7][8]

  • Aseptically add a sterile solution of arachidonic acid to the culture to a final concentration of 50-100 µg/mL.

  • Continue the incubation for an additional 24-48 hours to allow for the biotransformation of arachidonic acid.

  • Harvest the culture broth and separate the fungal biomass from the supernatant by filtration or centrifugation. The 3-HTDE is expected to be primarily in the supernatant.[1]

Mucor genevensis Cultivation and 3-HTDE Production cluster_cultivation Cultivation cluster_biotransformation Biotransformation cluster_harvest Harvesting Inoculation Inoculate Mucor genevensis in sterile medium Incubation1 Incubate (3-5 days, 25-30°C, 200 rpm) Inoculation->Incubation1 Add_AA Add sterile arachidonic acid Incubation1->Add_AA Incubation2 Continue incubation (24-48 hours) Add_AA->Incubation2 Harvest Harvest culture Incubation2->Harvest Separate Separate biomass and supernatant Harvest->Separate Supernatant Supernatant (contains 3-HTDE) Separate->Supernatant

Workflow for the cultivation of Mucor genevensis and production of 3-HTDE.
Extraction and Analysis of 3-Hydroxy-5Z,8Z-Tetradecadienoic Acid (3-HTDE) by GC-MS

This protocol is based on standard methods for the analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

Materials:

  • Culture supernatant from Mucor genevensis

  • Internal standard (e.g., heptadecanoic acid)

  • Organic solvents (e.g., ethyl acetate (B1210297), hexane)

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or methanolic HCl)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Extraction:

    • Acidify the culture supernatant to pH 3-4 with HCl.

    • Add a known amount of internal standard.

    • Extract the fatty acids with an equal volume of ethyl acetate or another suitable organic solvent three times.

    • Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) esters. Alternatively, use methanolic HCl to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the fatty acid derivatives (e.g., initial temperature of 70°C, ramp to 280°C).

    • Acquire mass spectra in the electron ionization (EI) mode. The TMS derivative of a 3-hydroxy fatty acid will typically show a characteristic fragment ion at m/z 175. The mass spectrum of the methyl ester of 3-hydroxytetradecanoic acid will show a characteristic base peak at m/z 103.[12]

    • Identify 3-HTDE based on its retention time and mass spectrum compared to authentic standards if available, or by interpretation of the fragmentation pattern.

    • Quantify the amount of 3-HTDE relative to the internal standard.

Extraction and Analysis of this compound by LC-MS/MS

This protocol is a representative method for the analysis of acyl-CoA esters and is adapted from established LC-MS/MS methodologies for these molecules.[14][15][16][17][18]

Materials:

  • Fungal biomass of Mucor genevensis

  • Internal standard (e.g., ¹³C-labeled palmitoyl-CoA or another odd-chain acyl-CoA)

  • Extraction buffer (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid in aqueous acetonitrile)

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile phases (e.g., A: ammonium (B1175870) acetate in water; B: ammonium acetate in acetonitrile/isopropanol)

Procedure:

  • Extraction:

    • Rapidly quench the metabolism of the fungal biomass by flash-freezing in liquid nitrogen.

    • Homogenize the frozen biomass in the cold extraction buffer containing the internal standard.

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the acyl-CoA esters.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the acyl-CoA esters using a gradient of mobile phase B.

    • Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The transition for acyl-CoAs typically involves the precursor ion [M+H]⁺ and a characteristic product ion corresponding to the CoA moiety (e.g., m/z 408 or a neutral loss of 507 amu).[18]

    • Identify this compound based on its retention time and specific MRM transition.

    • Quantify the molecule by comparing its peak area to that of the internal standard.

Acyl_CoA_Analysis_Workflow cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis Quench Quench Metabolism (Liquid Nitrogen) Homogenize Homogenize in Extraction Buffer Quench->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject on C18 Column Supernatant->Inject Elute Gradient Elution Inject->Elute Detect ESI-MS/MS Detection (MRM) Elute->Detect Quantify Identify and Quantify Detect->Quantify

Workflow for the extraction and analysis of acyl-CoA esters from fungal biomass.

Conclusion

While this compound has not been directly isolated from a natural source, its existence as an intermediate in the biosynthesis of 3-HTDE in Mucor genevensis is highly probable. This technical guide provides researchers with the foundational knowledge and detailed experimental frameworks necessary to investigate this molecule further. The provided protocols for fungal cultivation, fatty acid analysis, and acyl-CoA analysis offer a starting point for the isolation, identification, and quantification of this compound. Given the known antifungal properties of related 3-hydroxy fatty acids, further research into the biological activity of this specific molecule and its derivatives could pave the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a specific stereoisomer of a 3-hydroxy fatty acyl-coenzyme A. Molecules of this class are critical intermediates in the metabolic pathways of fatty acids, particularly in mitochondrial beta-oxidation. The presence of two cis double bonds in the acyl chain at positions 5 and 8 suggests its origin from the metabolism of a polyunsaturated fatty acid. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the anticipated physicochemical properties, relevant biological pathways, and experimental methodologies for the study of this and related compounds.

Predicted Physicochemical Properties

The physicochemical properties of this compound are influenced by its three main components: the long, unsaturated acyl chain, the hydroxyl group at the beta-position, and the large, polar coenzyme A moiety.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted Value for this compoundData from Analogous CompoundsReference Compound
Molecular Formula C35H58N7O18P3SC35H62N7O18P3S(S)-3-Hydroxytetradecanoyl-CoA
Molecular Weight ~989.85 g/mol 993.89 g/mol (S)-3-Hydroxytetradecanoyl-CoA
Solubility Likely soluble in aqueous buffers and polar organic solvents.Water Solubility: 2.66 g/L (Predicted)(3S)-3-Hydroxy-cis-8-tetradecenoyl-CoA
pKa (Strongest Acidic) ~0.8 (Phosphate group)0.83 (Predicted)(3S)-3-Hydroxy-cis-8-tetradecenoyl-CoA
pKa (Strongest Basic) ~5.0 (Primary amine)4.95 (Predicted)(3S)-3-Hydroxy-cis-8-tetradecenoyl-CoA
LogP Expected to be low due to the large polar CoA group.1.93 (Predicted)(3S)-3-Hydroxy-cis-8-tetradecenoyl-CoA
Stability Susceptible to hydrolysis of the thioester bond, especially at extreme pH and temperature. The double bonds are prone to oxidation.General instability of thioester bonds.General Acyl-CoAs

Biological Context and Signaling Pathways

(S)-3-Hydroxyacyl-CoA molecules are key intermediates in the mitochondrial beta-oxidation of fatty acids. This pathway is a major source of cellular energy.[1][2] The degradation of unsaturated fatty acids, such as the parent acid of this compound, requires additional enzymatic steps compared to saturated fatty acids.

The metabolism of this compound would likely involve the following general pathway:

beta_oxidation Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Isomerization Trans_2_Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Isomerase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase Hydration S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA ((S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA) Enoyl_CoA_Hydratase->S_3_Hydroxyacyl_CoA LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) S_3_Hydroxyacyl_CoA->LCHAD Oxidation (NAD+ -> NADH) Ketoacyl_CoA 3-Ketoacyl-CoA LCHAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis (+ CoA-SH) Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Mitochondrial Beta-Oxidation of an Unsaturated Fatty Acid.

Deficiencies in the enzymes responsible for processing long-chain 3-hydroxyacyl-CoAs, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), lead to serious metabolic disorders.[3][4] These disorders are characterized by the accumulation of toxic metabolic intermediates.[5]

Experimental Protocols

The study of this compound requires specialized techniques for its synthesis, extraction, and analysis due to its likely low abundance and instability.

A general method for the enzymatic synthesis of 3-hydroxyacyl-CoAs involves a two-step process starting from the corresponding 2,3-enoyl free acid.[6]

  • CoA Ligation: The 2,3-enoyl free acid is first linked to Coenzyme A. This can be achieved using a CoA transferase, such as the recombinant glutaconate coenzyme A-transferase (GctAB), which is active towards short-chain acids.[6]

  • Hydration: The resulting 2,3-enoyl-acyl-CoA is then hydrated to form the 3-hydroxyacyl-CoA. This reaction is catalyzed by an enoyl-CoA hydratase, for example, the recombinant human short-chain enoyl-CoA hydratase (ECHS1).[6]

A generalized protocol for the extraction of acyl-CoAs from tissues is as follows:

  • Homogenization: Homogenize frozen tissue samples in a cold solution of 2:1:0.8 methanol (B129727):chloroform:water.

  • Phase Separation: Centrifuge the homogenate to separate the polar aqueous phase (containing acyl-CoAs) from the non-polar organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous phase onto the conditioned cartridge.

    • Wash the cartridge with water to remove salts and other highly polar impurities.

    • Elute the acyl-CoAs with a solution of methanol containing a small amount of ammonium (B1175870) hydroxide (B78521) to ensure the elution of the acidic molecules.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a suitable buffer for subsequent analysis, such as by LC-MS/MS.

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is typically employed to separate the different acyl-CoA species based on the length and saturation of their acyl chains. A gradient of an aqueous buffer (often containing a weak acid like formic acid or ammonium acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is used for elution.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The detection is typically done in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the acyl-CoA) is selected and fragmented, and a specific product ion is monitored for quantification. This provides high selectivity and sensitivity.

experimental_workflow Sample Biological Sample (e.g., Tissue, Cells) Extraction Acyl-CoA Extraction (Methanol/Chloroform/Water) Sample->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

A general workflow for the analysis of acyl-CoAs.

Conclusion

While this compound remains a sparsely characterized molecule, its predicted physicochemical properties and metabolic role can be inferred from the extensive knowledge of related long-chain 3-hydroxyacyl-CoAs. It is anticipated to be a key, albeit transient, intermediate in the beta-oxidation of polyunsaturated fatty acids. The experimental protocols outlined in this guide provide a framework for the synthesis, extraction, and analysis of this and similar molecules, which will be crucial for elucidating their precise biological functions and their roles in health and disease. Further research is warranted to isolate and characterize this specific metabolite to confirm its properties and physiological significance.

References

An In-depth Technical Guide on (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and Related Long-Chain 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, a specific long-chain 3-hydroxyacyl-coenzyme A intermediate, and the broader class of (S)-3-hydroxyacyl-CoAs. While a specific CAS registry number for this compound is not publicly available, this document will delve into the known characteristics, metabolic significance, and analytical methodologies relevant to this class of molecules. The guide will cover their role in mitochondrial fatty acid β-oxidation, enzymatic synthesis, and quantitative analysis, providing detailed experimental protocols and summarizing key quantitative data for related enzymes.

Introduction

(S)-3-hydroxyacyl-CoAs are critical intermediates in the mitochondrial fatty acid β-oxidation spiral, a major pathway for energy production from lipids. The specific molecule, this compound, is a C14 fatty acyl-CoA with two cis double bonds, indicating its origin from the oxidation of a polyunsaturated fatty acid. Understanding the metabolism and regulation of such molecules is crucial for research into metabolic disorders, including fatty acid oxidation defects, and for the development of targeted therapeutics.

CAS Registry Number

A specific CAS (Chemical Abstracts Service) registry number for this compound could not be located in publicly available databases. This suggests that the compound may not have been individually registered or that it is not yet widely cataloged. For related saturated compounds, such as (S)-3-Hydroxytetradecanoyl-CoA, the Human Metabolome Database also indicates that a CAS number is "Not Available".

Metabolic Significance

(S)-3-hydroxyacyl-CoAs are central to the β-oxidation pathway. This metabolic process involves a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

The formation and subsequent conversion of (S)-3-hydroxyacyl-CoAs are catalyzed by two key enzymes: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

  • Enoyl-CoA Hydratase (ECH) : This enzyme catalyzes the hydration of a trans-2-enoyl-CoA to form an (S)-3-hydroxyacyl-CoA.[1][2][3]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) : This enzyme catalyzes the NAD⁺-dependent oxidation of the (S)-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[4][5][6][7]

Deficiencies in these enzymes can lead to serious metabolic diseases. For instance, L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency results in the accumulation of long-chain 3-hydroxy fatty acids, which can have toxic effects.

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of (S)-3-hydroxyacyl-CoAs in the mitochondrial fatty acid β-oxidation spiral.

fatty_acid_beta_oxidation cluster_enzymes Enzymes Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA FAD -> FADH₂ S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->S_3_Hydroxyacyl_CoA H₂O Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ -> NADH + H⁺ Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase

Mitochondrial Fatty Acid β-Oxidation Pathway

Quantitative Data

Specific quantitative data for the enzymatic reactions involving this compound are not readily found in the literature. However, kinetic parameters for 3-hydroxyacyl-CoA dehydrogenases with various other substrates have been determined. The following tables summarize representative data.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates
Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC4100150
3-Hydroxyhexanoyl-CoAC620250
3-Hydroxyoctanoyl-CoAC810300
3-Hydroxydecanoyl-CoAC108280
3-Hydroxydodecanoyl-CoAC127250
3-Hydroxytetradecanoyl-CoAC146220
3-Hydroxyhexadecanoyl-CoAC165200

Data adapted from published studies on L-3-hydroxyacyl-CoA dehydrogenase activity.[8]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis and quantitative analysis of (S)-3-hydroxyacyl-CoAs.

Enzymatic Synthesis of (S)-3-Hydroxyacyl-CoAs

A general method for the enzymatic synthesis of 3-hydroxyacyl-CoAs involves a two-step process starting from the corresponding 2,3-enoyl free acid.[9]

Materials:

  • 2,3-enoyl fatty acid (e.g., trans-2-tetradecenoic acid)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase

  • Enoyl-CoA hydratase (e.g., recombinant human short-chain enoyl-CoA hydratase, ECHS1)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Purification system (e.g., HPLC)

Protocol:

  • Acyl-CoA Synthesis:

    • In a reaction vessel, combine the 2,3-enoyl fatty acid, CoA, and ATP in the reaction buffer.

    • Initiate the reaction by adding acyl-CoA synthetase.

    • Incubate at 37°C for 1-2 hours.

    • Monitor the formation of the enoyl-CoA by HPLC.

    • Purify the enoyl-CoA product.

  • Hydration to 3-Hydroxyacyl-CoA:

    • To the purified enoyl-CoA, add enoyl-CoA hydratase.

    • Incubate at 37°C for 30-60 minutes.

    • Monitor the conversion to 3-hydroxyacyl-CoA by HPLC or mass spectrometry.

    • Purify the final (S)-3-hydroxyacyl-CoA product.

Quantitative Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the quantification of 3-hydroxy fatty acids, which can be released from their CoA esters by hydrolysis.[10][11][12][13][14]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (e.g., stable isotope-labeled 3-hydroxy fatty acids)

  • Reagents for hydrolysis (e.g., KOH)

  • Reagents for extraction (e.g., hexane, ethyl acetate)

  • Derivatization agent (e.g., pentafluorobenzyl bromide for GC-MS)

  • GC-MS or LC-MS/MS system

Protocol:

  • Sample Preparation:

    • Add a known amount of internal standard to the sample.

    • Perform alkaline hydrolysis to release the fatty acids from their CoA esters.

    • Acidify the sample and extract the fatty acids with an organic solvent.

    • Evaporate the solvent and reconstitute the sample.

  • Derivatization (for GC-MS):

    • Derivatize the fatty acids to enhance their volatility and detection.

  • Instrumental Analysis:

    • Inject the prepared sample into the GC-MS or LC-MS/MS system.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

  • Data Analysis:

    • Calculate the concentration of the 3-hydroxy fatty acid based on the ratio of the analyte peak area to the internal standard peak area.

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.[4][6][8][15]

Materials:

  • Enzyme source (e.g., purified enzyme, cell lysate)

  • (S)-3-hydroxyacyl-CoA substrate

  • NAD⁺

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the assay buffer and NAD⁺ in a cuvette.

  • Add the enzyme sample to the cuvette and incubate at a constant temperature (e.g., 37°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding the (S)-3-hydroxyacyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity from the linear rate of NADH formation.

Signaling Pathways and Workflows

While specific signaling pathways directly regulated by this compound are not well-defined, the overall flux through the β-oxidation pathway is tightly regulated by cellular energy status and hormonal signals.

The following diagram illustrates a typical experimental workflow for characterizing the enzymatic conversion of a 3-hydroxyacyl-CoA.

experimental_workflow Substrate_Prep Prepare Substrate ((S)-3-Hydroxyacyl-CoA) Assay_Setup Set up Spectrophotometric Assay (Substrate, Enzyme, NAD⁺, Buffer) Substrate_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme (3-Hydroxyacyl-CoA Dehydrogenase) Enzyme_Prep->Assay_Setup Data_Acquisition Monitor Absorbance at 340 nm Assay_Setup->Data_Acquisition Data_Analysis Calculate Reaction Rate and Enzyme Kinetics Data_Acquisition->Data_Analysis Conclusion Determine Kinetic Parameters (Km, Vmax) Data_Analysis->Conclusion

Enzymatic Assay Workflow

Conclusion

This compound is a representative of a crucial class of metabolic intermediates. Although specific data for this particular molecule are scarce, the principles governing its synthesis, metabolism, and analysis are well-established for the broader family of 3-hydroxyacyl-CoAs. This guide provides a foundation for researchers and drug development professionals working on fatty acid metabolism and related diseases, offering key data, detailed protocols, and a conceptual framework for further investigation. Future research is needed to elucidate the specific roles and properties of individual unsaturated long-chain 3-hydroxyacyl-CoAs.

References

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Technical Guide to its Role in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a key intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. As a hydroxylated derivative of a C14:2 fatty acid, its metabolism requires a specialized set of enzymes to handle the cis double bonds at positions 5 and 8. The accumulation of its carnitine conjugate, 3-hydroxy-5,8-tetradecadienoylcarnitine, has been identified as a potential biomarker in certain inherited metabolic disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), highlighting its clinical relevance. This technical guide provides an in-depth overview of the metabolic pathway of this compound, summarizes relevant quantitative data, details experimental protocols for its study, and presents visual diagrams of the associated biochemical processes.

Introduction to this compound in Fatty Acid Metabolism

Fatty acid β-oxidation is a critical catabolic process for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.[1] The breakdown of fatty acids occurs primarily within the mitochondria and involves a cyclical series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[1][2]

While the oxidation of saturated fatty acids is straightforward, the metabolism of unsaturated fatty acids, such as those that give rise to this compound, necessitates auxiliary enzymes to manage the stereochemistry of the double bonds.[1][3] this compound is a specific intermediate in the degradation of 5Z,8Z-tetradecadienoic acid. Its hydroxyl group at the beta-carbon (C3) signifies that it is in the midst of a β-oxidation cycle.

The presence of its carnitine ester, 3-hydroxy-5,8-tetradecadienoylcarnitine, has been noted in human urine and is classified as a long-chain acylcarnitine. Acylcarnitines are crucial for transporting fatty acyl groups into the mitochondrial matrix for oxidation. Notably, altered levels of hydroxylated long-chain acylcarnitines, including 3-hydroxy-5,8-tetradecadienoylcarnitine, have been detected in newborns with Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), suggesting a disruption in the β-oxidation pathway.[4]

The Metabolic Pathway of 5Z,8Z-Tetradecadienoic Acid

The complete oxidation of 5Z,8Z-tetradecadienoic acid to acetyl-CoA involves the core β-oxidation enzymes as well as auxiliary enzymes to handle the cis double bonds. The initial substrate, 5Z,8Z-tetradecadienoyl-CoA, undergoes two cycles of conventional β-oxidation. This process generates this compound as an intermediate in the second cycle. Subsequent steps require the action of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to reconfigure the double bonds for the continued function of the β-oxidation spiral.

The generalized pathway is as follows:

  • Initial β-oxidation Cycles: The C14:2 fatty acyl-CoA enters the β-oxidation spiral. The first cycle proceeds normally.

  • Formation of this compound: In the second cycle, after the initial dehydrogenation and subsequent hydration of the acyl-CoA, this compound is formed.

  • Dehydrogenation and Thiolysis: This intermediate is then dehydrogenated to 3-keto-5Z,8Z-tetradecadienoyl-CoA, followed by thiolytic cleavage to release an acetyl-CoA and a shortened acyl-CoA.

  • Isomerization and Further Oxidation: The resulting acyl-CoA with a cis double bond at an unfavorable position is acted upon by enoyl-CoA isomerase.

  • Dienoyl-CoA Reductase Action: As oxidation continues, a conjugated diene is formed, which is a substrate for 2,4-dienoyl-CoA reductase. This enzyme uses NADPH to reduce the diene, allowing the product to re-enter the main β-oxidation pathway.[5][6]

Hypothetical Metabolic Pathway of 5Z,8Z-Tetradecadienoyl-CoA

Fatty_Acid_Metabolism cluster_beta_oxidation Mitochondrial β-Oxidation cluster_transport Mitochondrial Transport 5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoyl-CoA 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA 5Z,8Z-Tetradecadienoyl-CoA->3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA 1st Cycle (Hydration) CPT1 CPT1 5Z,8Z-Tetradecadienoyl-CoA->CPT1 Acetyl-CoA_1 Acetyl-CoA Dodecadienoyl-CoA Dodecadienoyl-CoA 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA->Dodecadienoyl-CoA 1st Cycle (Dehydrogenation, Thiolysis) Enoyl-CoA_Isomerase Enoyl-CoA Isomerase Dodecadienoyl-CoA->Enoyl-CoA_Isomerase Enters 2nd Cycle 2,4-Dienoyl-CoA_Reductase 2,4-Dienoyl-CoA Reductase Enoyl-CoA_Isomerase->2,4-Dienoyl-CoA_Reductase Isomerization Further_Oxidation Further β-Oxidation Cycles 2,4-Dienoyl-CoA_Reductase->Further_Oxidation Reduction Acetyl-CoA_Final Acetyl-CoA Further_Oxidation->Acetyl-CoA_Final Fatty_Acid 5Z,8Z-Tetradecadienoic Acid (in cytosol) Acyl-CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl-CoA_Synthetase Acyl-CoA_Synthetase->5Z,8Z-Tetradecadienoyl-CoA Acylcarnitine 3-Hydroxy-5,8-tetradecadienoyl carnitine CPT1->Acylcarnitine CAT CAT Acylcarnitine->CAT CPT2 CPT2 CAT->CPT2 CPT2->5Z,8Z-Tetradecadienoyl-CoA

Fig 1. Hypothetical metabolic pathway of 5Z,8Z-Tetradecadienoyl-CoA.

Quantitative Data

Enzyme ClassGeneral SubstrateTypical Km (µM)Typical Vmax (µmol/min/mg)Notes
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Long-Chain Acyl-CoAs1 - 105 - 20Activity is chain-length dependent.
Enoyl-CoA Hydratase Enoyl-CoAs20 - 10050 - 200Generally not rate-limiting.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Long-Chain 3-Hydroxyacyl-CoAs5 - 5010 - 60A key enzyme in the oxidation of long-chain fatty acids.[7]
3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoAs1 - 2020 - 100Catalyzes the final step of the β-oxidation cycle.
2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoAs2 - 151 - 10Essential for polyunsaturated fatty acid oxidation.[5][6]

This table presents approximate values based on data for similar substrates and should be considered as a general reference.

Experimental Protocols

The study of this compound and its metabolism involves several key experimental approaches, from the analysis of fatty acid oxidation in biological samples to the characterization of specific enzyme activities.

Measurement of Fatty Acid β-Oxidation in Isolated Mitochondria or Hepatocytes

This protocol is adapted from methods used to measure the oxidation of radiolabeled fatty acids.

Objective: To quantify the rate of β-oxidation of a fatty acid substrate.

Materials:

  • Isolated mitochondria or primary hepatocytes

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid as a general substrate)

  • Reaction buffer (containing BSA, L-carnitine, and other cofactors)

  • Scintillation fluid and counter

Procedure:

  • Substrate Preparation: Prepare a solution of the fatty acid complexed with bovine serum albumin (BSA). For radiolabeled substrates, add the labeled fatty acid to the BSA solution.

  • Incubation: Incubate the isolated mitochondria or hepatocytes with the reaction buffer containing the fatty acid substrate at 37°C.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Separation of Products: Separate the acid-soluble metabolites (which include acetyl-CoA) from the unoxidized fatty acid.

  • Quantification: Measure the radioactivity in the acid-soluble fraction using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation.

Experimental Workflow for Fatty Acid Oxidation Assay

FAO_Workflow Isolate_Mitochondria Isolate Mitochondria or Hepatocytes Incubate Incubate at 37°C Isolate_Mitochondria->Incubate Prepare_Substrate Prepare Radiolabeled Fatty Acid-BSA Complex Prepare_Substrate->Incubate Stop_Reaction Terminate Reaction (e.g., with Acid) Incubate->Stop_Reaction Separate_Products Separate Acid-Soluble Metabolites Stop_Reaction->Separate_Products Quantify Quantify Radioactivity (Scintillation Counting) Separate_Products->Quantify

Fig 2. Workflow for a fatty acid oxidation assay.
Analysis of 3-Hydroxy Fatty Acids by GC-MS

This protocol outlines a general method for the derivatization and analysis of 3-hydroxy fatty acids.

Objective: To identify and quantify 3-hydroxy fatty acids in a biological sample.

Materials:

  • Biological sample (e.g., plasma, cell culture medium)

  • Internal standards (stable isotope-labeled 3-hydroxy fatty acids)

  • Derivatization reagents (for silylation or esterification)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Extract lipids from the biological sample.

  • Derivatization: Convert the 3-hydroxy fatty acids into volatile derivatives. A common method is silylation, which converts hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The compounds are separated based on their volatility and retention time in the gas chromatograph and then identified and quantified by the mass spectrometer.

  • Data Analysis: Quantify the amount of each 3-hydroxy fatty acid by comparing its peak area to that of the corresponding internal standard.

Logical Flow of GC-MS Analysis of 3-Hydroxy Fatty Acids

GCMS_Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Fig 3. Logical flow for GC-MS analysis of 3-hydroxy fatty acids.

Signaling Pathways and Clinical Relevance

While this compound is not a primary signaling molecule, its accumulation, or the accumulation of its precursor fatty acid, can have significant cellular consequences. Inborn errors of fatty acid metabolism, such as LCHAD and VLCAD deficiencies, lead to a buildup of long-chain acyl-CoAs and their derivatives.[4] These accumulated intermediates can have toxic effects, including the uncoupling of oxidative phosphorylation and the induction of mitochondrial permeability transition, which can contribute to the cardiomyopathy and myopathy seen in these disorders.

The detection of 3-hydroxy-5,8-tetradecadienoylcarnitine in VLCADD patients underscores the importance of this metabolic pathway in clinical diagnostics.[4] Further research into the specific roles of this and other polyunsaturated fatty acid intermediates may provide new insights into the pathophysiology of these diseases and inform the development of novel therapeutic strategies.

Conclusion

This compound is a crucial, albeit transient, intermediate in the β-oxidation of a specific C14:2 polyunsaturated fatty acid. Its metabolism highlights the specialized enzymatic machinery required for the complete degradation of unsaturated fats. While specific quantitative and protocol-level data for this molecule are sparse, a comprehensive understanding can be built from the well-established principles of fatty acid oxidation. The clinical association of its carnitine derivative with inherited metabolic disorders positions it as a molecule of interest for further investigation in the fields of clinical chemistry, metabolic research, and drug development. Future studies employing advanced lipidomics and metabolomics are likely to further elucidate the precise roles and concentrations of this and other polyunsaturated acyl-CoA intermediates in both health and disease.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a long-chain fatty acyl-coenzyme A thioester of significant interest in metabolic research. Its complex structure, featuring a specific stereocenter and two cis-double bonds, presents a synthetic challenge. This document provides a detailed, comprehensive protocol for the chemical synthesis of this molecule. The protocol is divided into two main stages: the stereoselective synthesis of the precursor fatty acid, (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid, and its subsequent coupling with Coenzyme A. This application note includes detailed experimental procedures, data tables for expected yields and purity, and diagrams to illustrate the workflow, providing researchers with a robust guide for producing this valuable chemical probe.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1] The specific molecule, this compound, possesses structural motifs that suggest its potential involvement in pathways of polyunsaturated fatty acid oxidation or biosynthesis. The presence of a hydroxyl group at the C-3 position is a key feature in fatty acid beta-oxidation.[2] Due to the commercial unavailability of many such complex acyl-CoAs, in-house synthesis is often required for their detailed biochemical and physiological study.[3]

This protocol outlines a plausible and robust chemo-enzymatic strategy to access the target molecule. The synthesis of the fatty acid precursor is designed to be convergent, maximizing efficiency, and employs established stereoselective reactions to ensure the correct (S)-configuration at the C-3 position. The final step involves the activation of the synthesized fatty acid and its coupling to Coenzyme A, a common strategy for preparing such thioesters.[4]

Part 1: Synthesis of (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid

The synthesis of the fatty acid precursor is a multi-step process that requires careful control of stereochemistry and double bond geometry. The proposed route involves the synthesis of two key fragments followed by their coupling and subsequent modifications.

Experimental Protocol: Fatty Acid Synthesis

Step 1: Synthesis of (S)-3-hydroxy-5-hexynoic acid fragment This step can be achieved via an asymmetric aldol (B89426) reaction to set the stereocenter.

  • Materials: Aldehyde, chiral auxiliary, appropriate reagents for aldol reaction, solvents.

  • Procedure:

    • A suitable chiral auxiliary is acylated with an appropriate acetyl derivative.

    • The resulting chiral ketone is then subjected to an aldol reaction with a protected propargyl aldehyde.

    • Stereoselective reduction of the resulting ketone, followed by removal of the chiral auxiliary, yields the desired (S)-3-hydroxy-5-hexynoic acid derivative.

Step 2: Synthesis of the C8 Z-alkenyl fragment This fragment, containing the second Z-double bond, can be prepared from commercially available starting materials.

  • Materials: Commercially available C8 alkyne, Lindlar's catalyst, hydrogen gas.

  • Procedure:

    • A suitable C8 terminal alkyne is protected at one end.

    • The alkyne is then subjected to a Sonogashira coupling with a suitable vinyl halide.

    • The resulting enyne is then selectively hydrogenated over Lindlar's catalyst to afford the Z-alkene.

Step 3: Fragment Coupling and Final Modification

  • Materials: The two synthesized fragments, coupling reagents (e.g., Sonogashira coupling reagents), Lindlar's catalyst, deprotection reagents.

  • Procedure:

    • The two fragments are coupled using a suitable cross-coupling reaction, such as a Sonogashira coupling.

    • The resulting enyne is then selectively hydrogenated over Lindlar's catalyst to generate the 5Z,8Z-diene system.

    • Finally, deprotection of the carboxylic acid and any other protecting groups yields the target fatty acid, (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid.

Part 2: Synthesis of this compound

The final step is the coupling of the synthesized fatty acid to Coenzyme A. A common and effective method is the activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester, followed by reaction with the trilithium salt of Coenzyme A.[4]

Experimental Protocol: Acyl-CoA Synthesis
  • Activation of the Fatty Acid:

    • Dissolve (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid in anhydrous dichloromethane.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the crude NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate) at pH 8.0.

    • Add a solution of the crude NHS ester in a suitable organic solvent (e.g., tetrahydrofuran) dropwise to the CoA solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for 4 hours.

    • The reaction progress can be monitored by HPLC.

Purification and Characterization

The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 reverse-phase column.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9) is typically used.[6]

  • Detection: UV detection at 260 nm (adenine ring of CoA).

The purified product is then characterized by mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show the expected molecular ion peak for this compound.[7]

  • NMR Spectroscopy: 1H and 13C NMR can confirm the structure of the fatty acyl chain and the presence of the CoA moiety.[2][8]

Data Presentation

Table 1: Illustrative Yields and Purity for the Synthesis of this compound

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC, %)
1(S)-3-Hydroxy-5Z,8Z-tetradecadienoic acidKey Fragments40-60>95
2(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-NHS esterFatty Acid70-85Crude
3This compoundNHS ester, CoA50-70>98

Note: These are estimated yields based on similar syntheses reported in the literature and may vary.

Table 2: Characterization Data for this compound

AnalysisExpected Result
HPLC Retention Time Dependent on specific column and gradient conditions.
ESI-MS (Positive Mode) [M+H]+, [M+Na]+, [M+K]+ at the calculated m/z values.
¹H NMR Characteristic signals for the vinyl protons of the Z,Z-diene system, the methine proton at C-3, and the protons of the CoA moiety.
¹³C NMR Characteristic signals for the thioester carbonyl, the carbons of the double bonds, the carbon bearing the hydroxyl group, and the carbons of the CoA moiety.

Mandatory Visualizations

G cluster_0 Part 1: Fatty Acid Synthesis cluster_1 Part 2: Acyl-CoA Synthesis cluster_2 Purification & Characterization A Synthesis of (S)-3-hydroxy-5-hexynoic acid fragment C Fragment Coupling (e.g., Sonogashira) A->C B Synthesis of C8 Z-alkenyl fragment B->C D Selective Hydrogenation (Lindlar's Catalyst) C->D E Deprotection D->E F (S)-3-Hydroxy-5Z,8Z- tetradecadienoic acid E->F G Fatty Acid Activation (DCC, NHS) F->G H Coupling with Coenzyme A G->H I (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA (Crude) J RP-HPLC Purification I->J K Characterization (MS, NMR) J->K L Pure Product K->L

Caption: Overall workflow for the synthesis of this compound.

G FattyAcid (S)-3-Hydroxy-5Z,8Z- tetradecadienoic acid Acyl_Adenylate Acyl-Adenylate Intermediate FattyAcid->Acyl_Adenylate Acyl-CoA Synthetase ATP ATP ATP->Acyl_Adenylate AMP_PPi AMP + PPi Acyl_Adenylate->AMP_PPi Final_Product (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Acyl_Adenylate->Final_Product CoA Coenzyme A CoA->Final_Product

Caption: Conceptual enzymatic pathway for Acyl-CoA synthesis.

References

Application Note: Quantitative Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA in biological matrices. As a key intermediate in fatty acid β-oxidation, accurate measurement of this analyte is crucial for metabolic research and the development of therapeutics for metabolic disorders. The protocol herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis.

Introduction

This compound is a hydroxylated long-chain acyl-Coenzyme A (CoA) that plays a role as an intermediate in the mitochondrial β-oxidation of fatty acids. Dysregulation of fatty acid oxidation pathways is implicated in various metabolic diseases. Consequently, the ability to accurately quantify specific acyl-CoA species like this compound is essential for understanding disease mechanisms and for the development of novel therapeutic agents. LC-MS/MS has become the gold standard for this type of analysis due to its high sensitivity and specificity.[1] This document provides a detailed protocol for the extraction and quantification of this compound from biological samples.

Experimental Protocols

Sample Preparation (from Cultured Cells)
  • Cell Harvesting :

    • Rinse confluent cell culture plates (e.g., P-100) once with 10 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 3 mL of ice-cold PBS to the plate and scrape the cells.

    • Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.[2]

  • Protein Precipitation :

    • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold PBS.

    • Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.[2]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins.[2]

    • Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.[2]

  • Solid-Phase Extraction (SPE) - Alternative Method :

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

    • Load the cell lysate supernatant onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.[1]

    • Elute the analyte with 1 mL of methanol.[1]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

Liquid Chromatography
  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A : 15 mM Ammonium Hydroxide in Water.[3]

  • Mobile Phase B : 15 mM Ammonium Hydroxide in Acetonitrile.[3]

  • Flow Rate : 0.4 mL/min.[2][3]

  • Injection Volume : 5 µL.[1][2]

  • Gradient :

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 65% B

    • 3.0-4.0 min: Hold at 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B for re-equilibration.[2][3]

Tandem Mass Spectrometry
  • Ionization Mode : Positive Electrospray Ionization (ESI+).[1][3][4]

  • Detection Mode : Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions : The precursor ion will be the [M+H]⁺ ion of this compound. The product ions are typically generated from the fragmentation of the CoA moiety. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of 507 Da.[4][6][7]

    • Quantifier Transition : [M+H]⁺ → [M-507+H]⁺

    • Qualifier Transition : [M+H]⁺ → 428 m/z[8]

(Note: The exact m/z values for the precursor and product ions of this compound need to be calculated based on its chemical formula and empirically optimized on the mass spectrometer.)

Data Presentation

The performance of the LC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision. The following tables summarize the expected performance characteristics for the analysis of this compound, based on typical values for similar long-chain acyl-CoA assays.[1][4][9]

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)1-10 fmol
Limit of Quantification (LOQ)5-50 fmol
Precision (RSD%)< 15%
Accuracy (%)85-115%

Table 2: MRM Transition Parameters (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundCalculated [M+H]⁺Calculated [M-507+H]⁺100Optimized
Internal Standard (e.g., C17-CoA)1004.5497.3100Optimized

Visualizations

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting Lyse Cell Lysis & Protein Precipitation Harvest->Lyse Extract Supernatant Extraction Lyse->Extract SPE Solid-Phase Extraction (Optional) Extract->SPE Inject LC Injection Extract->Inject Dry Evaporation SPE->Dry Reconstitute Reconstitution Dry->Reconstitute Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report G Simplified Fatty Acid Beta-Oxidation Pathway Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA Trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketoacyl-CoA KAT β-Ketothiolase Ketoacyl_CoA->KAT Shorter_Acyl_CoA Acyl-CoA (n-2) Acetyl_CoA Acetyl-CoA ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA KAT->Shorter_Acyl_CoA KAT->Acetyl_CoA

References

Application Notes and Protocols for the Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A (CoA) intermediate. Acyl-CoAs are crucial molecules in cellular metabolism, serving as activated forms of fatty acids for processes such as β-oxidation, energy production, and incorporation into complex lipids. The accurate quantification of specific acyl-CoA species is essential for understanding metabolic pathways and their dysregulation in various diseases, including type 2 diabetes and fatty liver disease. The analysis of long-chain acyl-CoAs presents challenges due to their low abundance and complex physicochemical properties. This document provides detailed protocols and application notes for the analytical determination of this compound, primarily focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties (Predicted)

PropertyValue
Chemical FormulaC35H58N7O18P3S
Monoisotopic Mass989.2772 g/mol
Stereochemistry(S)-configuration at the 3-hydroxy position; (Z)-configuration at the 5 and 8 double bonds.
SolubilitySoluble in aqueous solutions and polar organic solvents.

Biological Significance

This compound is an intermediate in the β-oxidation of fatty acids. The presence of the hydroxyl group at the 3-position is characteristic of intermediates in this metabolic pathway. The carnitine conjugate of this molecule, 3-Hydroxy-5,8-tetradecadienoylcarnitine, is involved in the transport of acyl groups into the mitochondria for breakdown and energy production.[1] Altered levels of long-chain acylcarnitines can be indicative of inherited disorders of fatty acid metabolism.[1] While direct signaling roles for this compound have not been extensively studied, other hydroxy fatty acids are known to act as signaling molecules, potentially modulating the activity of nuclear receptors like PPARs and G-protein coupled receptors.[2]

Analytical Methodology: LC-MS/MS

The most sensitive and specific method for the quantitative analysis of long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This technique allows for the separation of different acyl-CoA species by liquid chromatography followed by highly selective and sensitive detection using a tandem mass spectrometer, often a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[3][4]

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This protocol is a generalized procedure based on established methods for long-chain acyl-CoA analysis.[3][4][5]

1. Sample Preparation (Extraction of Acyl-CoAs from Biological Samples)

  • Tissue Homogenization:

    • Weigh 100-200 mg of frozen tissue.

    • Homogenize the tissue in a cold solution of 2:1:0.8 methanol (B129727):chloroform:water.

  • Phase Separation:

    • Centrifuge the homogenate to separate the polar (containing acyl-CoAs) and non-polar phases.

    • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extracted sample onto the SPE cartridge.

    • Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10-15 mM ammonium (B1175870) hydroxide (B78521) in water.[4]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: Gradient to 90% B

    • 10-12 min: Hold at 90% B

    • 12-12.1 min: Return to 20% B

    • 12.1-15 min: Re-equilibration at 20% B

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Predicted):

    • The precursor ion will be the [M+H]+ of this compound.

    • A characteristic product ion results from the neutral loss of the phosphoadenosine diphosphate (B83284) portion (507 Da).[6] Another common product ion retains the acyl chain.[5]

    • Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of a synthesized standard.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific analyte and instrument.

Data Presentation: Representative LC-MS/MS Method Performance

The following table summarizes typical performance characteristics for the quantitative analysis of long-chain acyl-CoAs using LC-MS/MS, based on published methods.[3][4][7]

ParameterRepresentative ValueReference
Limit of Detection (LOD)1-5 fmol[7]
Limit of Quantification (LOQ)5-10 fmol[7]
Linearity (R²)> 0.99[4]
Accuracy94.8 - 110.8%[3][4]
Inter-run Precision (%RSD)2.6 - 12.2%[3][4]
Intra-run Precision (%RSD)1.2 - 4.4%[3][4]
Recovery90 - 111%[7]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue Biological Sample (Tissue) Homogenization Homogenization (Methanol:Chloroform:Water) Tissue->Homogenization Centrifugation Phase Separation (Centrifugation) Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (LC) (Reversed-Phase) Evaporation->LC MSMS Tandem Mass Spectrometry (MS/MS) (ESI+, MRM) LC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the quantitative analysis of acyl-CoAs.

Potential Role in Beta-Oxidation

G Fatty_Acyl_CoA 5Z,8Z-Tetradecadienoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Fatty_Acyl_CoA->Enoyl_CoA_Hydratase Target (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Enoyl_CoA_Hydratase->Target LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Target->LCHAD Ketoacyl_CoA 3-Keto-5Z,8Z- Tetradecadienoyl-CoA LCHAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Next_Cycle To Next Cycle of Beta-Oxidation Thiolase->Next_Cycle G Ligand (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Receptor Nuclear Receptor (e.g., PPARα) or GPCR Ligand->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Biological_Response Biological Response (e.g., Lipid Metabolism Regulation) Gene_Expression->Biological_Response

References

Application Notes and Protocols for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, a specific long-chain 3-hydroxyacyl-CoA. The primary focus is on its interaction with 3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in mitochondrial fatty acid β-oxidation. The provided protocols are foundational for studying enzyme kinetics, inhibitor screening, and understanding the role of this specific fatty acid metabolite in cellular metabolism.

Introduction

This compound is a specific stereoisomer of a 3-hydroxyacyl-CoA, an intermediate in the metabolism of fatty acids. The enzyme responsible for its processing is 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the third step of the β-oxidation cycle.[1][2][3] This reaction involves the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[1][2]

Accurate measurement of HADH activity with specific substrates like this compound is crucial for investigating metabolic disorders, drug discovery targeting fatty acid oxidation, and elucidating the metabolic fate of specific unsaturated fatty acids.

Principle of the Assay

The enzymatic activity of HADH can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.[1]

Forward Reaction (Physiologically Relevant):

This compound + NAD⁺ ⇌ 3-keto-5Z,8Z-Tetradecadienoyl-CoA + NADH + H⁺

This reaction is monitored by an increase in absorbance at 340 nm as NADH is produced.

Reverse Reaction:

3-keto-5Z,8Z-Tetradecadienoyl-CoA + NADH + H⁺ → this compound + NAD⁺

This reaction is monitored by a decrease in absorbance at 340 nm as NADH is consumed. The reverse reaction can be more convenient for in vitro assays if the 3-ketoacyl-CoA substrate is more stable or readily available.[1]

Data Presentation

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Optimal pHReference
This compounde.g., Porcine HeartTBDTBDTBDExperimental
L-3-Hydroxyacyl-CoA (various chain lengths)Porcine HeartVariableVariable~7.0[4]

TBD: To Be Determined experimentally.

Experimental Protocols

Spectrophotometric Assay for HADH Activity (Forward Reaction)

This protocol measures the rate of NADH production from the oxidation of this compound.

Materials and Reagents:

  • Purified HADH enzyme (e.g., from porcine heart)

  • This compound substrate

  • NAD⁺ solution

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Micropipettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, NAD⁺, and this compound. The final concentrations should be optimized, but a starting point could be:

    • 100 mM Potassium Phosphate Buffer, pH 7.5

    • 1 mM NAD⁺

    • A range of this compound concentrations to determine Km and Vmax (e.g., 0.5 to 10 times the expected Km).[1]

  • Equilibrate: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.[1]

  • Initiate the Reaction: Add a small, predetermined amount of the HADH enzyme to the cuvette to start the reaction. Mix gently by inverting the cuvette.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Control Reaction: Perform a blank reaction containing all components except the enzyme to measure any non-enzymatic reduction of NAD⁺.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of reaction can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Coupled Assay for HADH Activity

For long-chain substrates, a coupled assay with 3-ketoacyl-CoA thiolase can be advantageous as it drives the reaction forward and prevents product inhibition.[4]

Materials and Reagents:

  • All materials from the previous protocol.

  • Purified 3-ketoacyl-CoA thiolase.

  • Coenzyme A (CoASH).

Procedure:

  • Prepare the Reaction Mixture: Prepare the reaction mixture as in the previous protocol, but also include an excess of 3-ketoacyl-CoA thiolase and CoASH.

  • Follow the same steps for equilibration, reaction initiation, and data acquisition.

  • The cleavage of the 3-ketoacyl-CoA product by thiolase will make the overall reaction essentially irreversible.[4]

Signaling Pathway and Experimental Workflow Visualization

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the mitochondrial fatty acid β-oxidation spiral. This compound would enter this pathway at the level of the 3-hydroxyacyl-CoA intermediate.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Tetradecadienoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Shorter Acyl-CoA (C_n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (+CoA-SH) Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow for HADH Kinetic Analysis

The following diagram outlines the general workflow for determining the kinetic parameters of HADH with this compound as a substrate.

HADH_Kinetic_Analysis_Workflow Start Start: Prepare Reagents (Buffer, NAD+, Substrate, Enzyme) Reaction_Setup Set up Reaction Mixtures in Cuvettes (Vary Substrate Concentration) Start->Reaction_Setup Equilibration Equilibrate at Assay Temperature (e.g., 25°C or 37°C) Reaction_Setup->Equilibration Initiation Initiate Reaction by Adding HADH Enzyme Equilibration->Initiation Data_Acquisition Monitor Absorbance at 340 nm Over Time Initiation->Data_Acquisition Data_Analysis Calculate Initial Velocities (V₀) Data_Acquisition->Data_Analysis Michaelis_Menten Plot V₀ vs. [Substrate] and Fit to Michaelis-Menten Equation Data_Analysis->Michaelis_Menten End Determine Km and Vmax Michaelis_Menten->End

Caption: Workflow for HADH kinetic analysis.

References

Application Notes and Protocols for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a specific stereoisomer of a hydroxylated, polyunsaturated fatty acyl-Coenzyme A (CoA) thioester. As an intermediate in fatty acid metabolism, its processing by various enzymes is of significant interest for understanding the metabolic pathways of polyunsaturated fatty acids (PUFAs) and for the development of therapeutic agents targeting these pathways. This document provides a comprehensive overview of the enzymatic reactions involving this compound, with a focus on its role as a substrate for key enzymes in fatty acid metabolism. Detailed protocols for enzyme assays and the synthesis of related substrates are provided to facilitate further research in this area.

Metabolic Pathways Involving this compound

This compound is an intermediate in the β-oxidation of polyunsaturated fatty acids. The presence of unsaturation and a hydroxyl group dictates its interaction with specific enzymes within the mitochondrial or peroxisomal matrix. The primary enzymes expected to act on this substrate are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase .

The metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the standard configuration for the core β-oxidation enzymes. For a fatty acid with a cis-Δ5 double bond, the pathway would involve initial rounds of β-oxidation, followed by the action of an isomerase to convert the resulting cis-Δ3 bond to a trans-Δ2 bond, which can then be processed by enoyl-CoA hydratase.

The metabolic fate of this compound is intertwined with the β-oxidation spiral. The (S)-stereochemistry at the C3 position is the natural intermediate in this pathway.

Metabolic Context of this compound cluster_peroxisome Peroxisome / Mitochondria Unsaturated_Fatty_Acyl_CoA Unsaturated C14 Acyl-CoA Enoyl_CoA 2-trans-Enoyl-CoA Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxy (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Enoyl_CoA->S_3_Hydroxy Enoyl-CoA Hydratase (Hydration) 3_Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxy->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (Dehydrogenation) Shortened_Acyl_CoA Shortened Acyl-CoA 3_Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase General Workflow for Enzyme Activity Assays cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Buffers, Substrate, and Cofactors Start->Prepare_Reagents Equilibrate Equilibrate Reaction Mixture to Assay Temperature Prepare_Reagents->Equilibrate Add_Enzyme Initiate Reaction by Adding Enzyme Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance Change (263 nm for ECH, 340 nm for HADH) Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Unveiling the Role of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of lipid metabolism, the study of specific fatty acyl-CoA esters provides a window into cellular health and disease. This document offers detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the novel long-chain fatty acyl-CoA, (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. Due to the limited direct research on this specific molecule, this guide draws upon established methodologies for analogous long-chain 3-hydroxyacyl-CoAs and provides a framework for its characterization and study.

Introduction to this compound

This compound is a long-chain fatty acyl-coenzyme A ester. Its structure suggests a potential role as an intermediate in fatty acid metabolism, possibly in the β-oxidation pathway or in the synthesis of more complex lipids. The presence of the hydroxyl group at the beta-position and the two cis double bonds suggest a unique stereochemistry that could influence its interaction with metabolic enzymes and cellular receptors. The study of such molecules is crucial for understanding metabolic regulation and identifying potential therapeutic targets for diseases associated with dyslipidemia, such as type 2 diabetes, fatty liver disease, and certain cancers.

Long-chain acyl-CoAs are not only metabolic intermediates but can also act as signaling molecules, modulating the activity of enzymes and transcription factors.[1] The accumulation of certain 3-hydroxy fatty acids has been linked to inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, highlighting the importance of understanding the metabolism of these compounds.[2][3][4]

I. Physicochemical Properties and Handling

Long-chain acyl-CoA esters are amphipathic molecules with a hydrophobic acyl chain and a hydrophilic Coenzyme A moiety.[1] This makes them susceptible to degradation through hydrolysis and oxidation.[1]

Table 1: General Physicochemical Properties and Stability of Long-Chain Acyl-CoAs

PropertyDescriptionHandling and Storage Recommendations
Structure Amphipathic molecule with a long, hydrophobic acyl chain and a hydrophilic Coenzyme A moiety.[1]Store in a dry, inert atmosphere (argon or nitrogen) at -80°C for long-term storage.[1]
Stability The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH. Unsaturated acyl chains are prone to oxidation.[1]Prepare stock solutions in anhydrous organic solvents like methanol (B129727) or acetonitrile. For aqueous solutions, use a slightly acidic buffer (pH 4-6) and deoxygenated water.[1] Avoid repeated freeze-thaw cycles.
Solubility Soluble in water and methanol.[5]Gentle swirling or brief sonication can aid dissolution. Avoid vigorous shaking.[1]

II. Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs for subsequent analysis by LC-MS/MS.[6]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Pre-chilled extraction solvent (e.g., 80% methanol/20% water or 2:1 methanol:chloroform)[5]

  • Internal standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of >15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of pre-chilled extraction solvent containing the internal standard to the cell pellet or plate.

    • For adherent cells, scrape the cells in the solvent. For suspension cells, resuspend the pellet.

    • Transfer the lysate to a microcentrifuge tube and vortex vigorously for 2 minutes.

  • Protein Precipitation:

    • Incubate the lysate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial LC-MS mobile phase (e.g., 50-100 µL).

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of long-chain acyl-CoAs.[5] Instrument parameters will require optimization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • C18 reverse-phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm).

LC Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic long-chain acyl-CoAs.[5]

  • Column Temperature: 32°C.[5]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Transitions: The specific precursor and product ion transitions for this compound and the internal standard will need to be determined by direct infusion. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[5]

Protocol 3: Derivatization for GC-MS Analysis of the 3-Hydroxy Fatty Acid Moiety

For a more detailed structural analysis of the fatty acid component, the acyl-CoA can be hydrolyzed and the resulting 3-hydroxy fatty acid derivatized for GC-MS analysis.[7][8]

Materials:

  • Extracted and dried acyl-CoA sample

  • Methanolic HCl or BF3-methanol for transesterification

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Hexane (B92381)

  • GC-MS system

Procedure:

  • Hydrolysis and Methylation:

    • Hydrolyze the thioester bond and methylate the carboxyl group by heating the sample in methanolic HCl or BF3-methanol. This will yield the fatty acid methyl ester (FAME).

  • Silylation:

    • Evaporate the methylation reagent and add the silylating agent to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

  • Extraction:

    • Extract the derivatized fatty acid into hexane.

  • GC-MS Analysis:

    • Inject the hexane extract onto the GC-MS. The mass spectrum will provide information about the structure of the fatty acid, including the position of the hydroxyl group and double bonds.[8]

III. Data Presentation

The following table summarizes representative quantitative data for various long-chain acyl-CoA species in different mammalian cell lines, providing a baseline for comparison when studying this compound.[6]

Table 2: Abundance of Long-Chain Acyl-CoAs in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA-~2.5~1.5
C16:0-CoA~20~10~5
C18:0-CoA~5~4~2
C18:1-CoA~15~8~4
C18:2-CoA~2~1~0.5

Note: Data is approximate and compiled from various sources for illustrative purposes. Absolute values can vary based on experimental conditions.[6]

IV. Visualizations

Signaling and Metabolic Pathways

The study of this compound will likely involve its integration into known metabolic pathways. The following diagram illustrates a simplified overview of fatty acid β-oxidation, a key pathway for the metabolism of long-chain acyl-CoAs.

fatty_acid_beta_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA CPT1 CPT I Acyl_CoA->CPT1 Mitochondria Mitochondrial Matrix CPT1->Mitochondria Beta_Oxidation β-Oxidation Spiral Mitochondria->Beta_Oxidation Carnitine Shuttle Beta_Oxidation->Acyl_CoA (n-2 carbons) Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified overview of fatty acid β-oxidation.

The following diagram illustrates a potential, though currently hypothetical, signaling role for a novel long-chain acyl-CoA.

hypothetical_signaling_pathway cluster_cell Cell Novel_LC_Acyl_CoA (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Nuclear_Receptor Nuclear Receptor (e.g., PPARα) Novel_LC_Acyl_CoA->Nuclear_Receptor binds to Transcription_Factor Transcription Factor Activation Nuclear_Receptor->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Metabolic_Response Altered Metabolic Response Gene_Expression->Metabolic_Response

Caption: Hypothetical signaling pathway for a novel long-chain acyl-CoA.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive study of this compound.

experimental_workflow start Start: Hypothesis Generation synthesis Chemical Synthesis of This compound start->synthesis cell_culture Cell Culture Experiments (e.g., treatment with the compound) synthesis->cell_culture extraction Extraction of Cellular Metabolites cell_culture->extraction analysis LC-MS/MS and/or GC-MS Analysis extraction->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis pathway_analysis Pathway and Network Analysis data_analysis->pathway_analysis conclusion Conclusion and Further Experimentation pathway_analysis->conclusion

Caption: A logical workflow for studying a novel lipid metabolite.

V. Future Directions

The elucidation of the precise biological role of this compound will require a multi-faceted approach. Future research should focus on:

  • Enzymatic Assays: Identifying the specific enzymes that synthesize and degrade this molecule.

  • Cellular Localization: Determining the subcellular compartments where this acyl-CoA is most abundant.

  • In Vivo Studies: Utilizing animal models to understand its physiological and pathophysiological roles.

  • Interaction Studies: Investigating its binding to proteins and its influence on their function.

This guide provides a foundational framework for initiating research into this compound. By applying these established protocols and adapting them as necessary, researchers can begin to unravel the functions of this and other novel lipid metabolites, paving the way for new diagnostic and therapeutic strategies.

References

Proper Handling and Storage of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a critical intermediate in fatty acid metabolism and cellular signaling. As a long-chain, hydroxylated, and polyunsaturated acyl-CoA, its inherent chemical instability necessitates meticulous handling and storage to ensure experimental accuracy and reproducibility. These application notes provide detailed protocols and guidelines for its proper management in a laboratory setting.

Physicochemical Properties and Stability

This compound is an amphipathic molecule featuring a long, hydrophobic acyl chain and a hydrophilic Coenzyme A (CoA) moiety. This structure influences its solubility and stability. Key stability concerns include:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions with a neutral to alkaline pH, yielding the free fatty acid and CoA.

  • Oxidation: The two cis double bonds in the acyl chain are prone to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by light and metal ions.

  • Thermal Degradation: Elevated temperatures can increase the rates of both hydrolysis and oxidation.

Application Notes

General Handling Precautions

To maintain the integrity of this compound, the following precautions are essential:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. It is highly recommended to prepare single-use aliquots from a stock solution.

  • Use High-Purity Solvents: Solvents should be of the highest purity available (e.g., HPLC or LC-MS grade) to prevent contamination that could catalyze degradation.

  • Work Efficiently and on Ice: To minimize thermal degradation, all handling and solution preparations should be performed quickly and on ice.

  • Inert Atmosphere: Due to its polyunsaturated nature, this compound should ideally be handled under an inert atmosphere (e.g., in a glove box flushed with argon or nitrogen) to prevent oxidation. If a glove box is unavailable, purging solutions with an inert gas before sealing is a viable alternative.

  • Avoid Contamination: Use clean, dedicated glassware and equipment. Plastic pipet tips and tubes should be avoided when working with organic solvents, as plasticizers may be leached.

Storage Recommendations

Proper storage is critical for the long-term stability of this compound. The following table summarizes recommended storage conditions.

FormSolvent/StateTemperatureAtmosphereDuration
Powder Solid≤ -20°CInert GasUp to 6 months
Stock Solution Organic-80°CInert GasUp to 1 month
Aqueous Solution Buffer (pH 4-6)-80°C (for single use)Inert GasShort-term (hours)

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the preparation of a stock solution from a powdered form of this compound.

Materials:

  • This compound (powder)

  • High-purity organic solvent (e.g., chloroform/methanol 2:1, v/v) or a slightly acidic aqueous buffer (pH 4-6)

  • Glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

  • Calibrated microbalance

  • Glass syringes or pipettes with glass tips

Procedure:

  • Equilibration: Allow the container of the powdered compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the powder in a clean, dry glass vial.

  • Dissolution:

    • For organic solutions: Add the appropriate volume of the chosen organic solvent and gently swirl or vortex to dissolve. Brief sonication in a water bath can aid dissolution.

    • For aqueous solutions: Use purified, deoxygenated water or a slightly acidic buffer (pH 4-6). Gently swirl to dissolve. Avoid vigorous shaking.

  • Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.

  • Sealing and Storage: Immediately and tightly seal the vial with the Teflon-lined cap. Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at -80°C.

Protocol 2: Aliquoting for Single Use

To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted for single experimental use.

Materials:

  • Prepared stock solution of this compound

  • Small, amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • Pipettes with glass tips

Procedure:

  • Preparation: On ice, dispense the desired volume of the stock solution into pre-chilled, labeled amber glass vials.

  • Inert Gas Purge: Flush the headspace of each aliquot vial with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing and Storage: Immediately and tightly seal each vial. Store the aliquots at -80°C.

Visualizations

G Workflow for Handling this compound cluster_prep Preparation cluster_protection Protection from Degradation cluster_storage Storage and Use A Equilibrate Powder to Room Temp B Weigh Powder in Glass Vial A->B C Dissolve in High-Purity Solvent B->C D Purge with Inert Gas (Ar/N2) C->D F Work on Ice C->F E Seal Tightly with Teflon-lined Cap D->E G Store Stock at -80°C E->G H Aliquot for Single Use G->H I Store Aliquots at -80°C H->I J Use in Experiment I->J G Beta-Oxidation of this compound compound This compound enzyme1 L-3-hydroxyacyl-CoA dehydrogenase compound->enzyme1 NAD+ -> NADH + H+ product1 3-Keto-5Z,8Z-tetradecadienoyl-CoA enzyme1->product1 enzyme2 Thiolase product1->enzyme2 + CoA-SH product2 Dodeca-3Z,6Z-dienoyl-CoA + Acetyl-CoA enzyme2->product2 pathway Further Beta-Oxidation Cycles product2->pathway

Application Notes and Protocols for the Purification of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a specific stereoisomer of a 3-hydroxy polyunsaturated fatty acyl-coenzyme A. As an acyl-CoA, it is presumed to be an intermediate in fatty acid metabolism, potentially within the beta-oxidation pathway. The accurate purification and analysis of such molecules are crucial for understanding their precise biological roles, including their involvement in cellular energy homeostasis and signaling cascades.

The purification of long-chain polyunsaturated acyl-CoA esters presents a challenge due to their amphipathic nature, containing a hydrophilic coenzyme A head group and a hydrophobic fatty acyl tail. Furthermore, the presence of a hydroxyl group and specific double bond isomers in this compound requires careful handling to prevent isomerization or degradation.

These application notes provide a detailed protocol for the purification of this compound from biological samples using solid-phase extraction (SPE), followed by a protocol for the analysis of the 3-hydroxy fatty acid moiety by gas chromatography-mass spectrometry (GC-MS) after derivatization.

Data Presentation

The purification efficiency of acyl-CoA species can be influenced by the chain length, degree of unsaturation, and the specific solid-phase extraction sorbent and protocol used. The following table summarizes representative recovery data for long-chain acyl-CoAs from published methods, which can be used as a benchmark for the purification of this compound.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%
Palmitoyl-CoAC16:0Oligonucleotide70-80%
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is a generalized method for the enrichment of long-chain acyl-CoAs from biological samples, such as cell lysates or tissue homogenates. It is crucial to perform all steps on ice to minimize enzymatic activity and degradation of the target molecule.

Materials:

  • Biological sample (cell pellet or tissue homogenate)

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Acetonitrile (B52724) (ACN)

  • 2-Propanol (Isopropanol)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or 2-(2-pyridyl)ethyl)

  • SPE vacuum manifold

  • Conditioning Solution: 90% Methanol (B129727) in water with 0.1% TFA (v/v/v)

  • Equilibration Solution: 0.1% TFA in water (v/v)

  • Wash Solution: 5% Methanol in water with 0.1% TFA (v/v/v)

  • Elution Solution: 50% Acetonitrile in water with 0.1% TFA (v/v/v)

  • Nitrogen gas evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Sample Preparation and Lysis:

    • For adherent cells, wash the cell monolayer with ice-cold PBS, then add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • For tissue samples, homogenize the tissue in the ice-cold KH2PO4 buffer.

  • Extraction of Acyl-CoAs:

    • To the cell lysate or tissue homogenate, add 1 mL of a 3:1 (v/v) mixture of acetonitrile and 2-propanol.

    • Vortex vigorously for 2 minutes to precipitate proteins and extract lipids and acyl-CoAs.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 3 mL of the Conditioning Solution through the sorbent.

    • Equilibration: Equilibrate the cartridge by passing 2 mL of the Equilibration Solution. Do not allow the sorbent to dry.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

    • Washing: Wash the cartridge with 2 mL of the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs from the cartridge by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable volume of reconstitution solvent for downstream analysis.

Protocol 2: Analysis by GC-MS after Derivatization

This protocol describes the analysis of the 3-hydroxy fatty acid portion of the molecule. This requires hydrolysis of the CoA ester followed by derivatization of the resulting free fatty acid.

Materials:

  • Purified this compound sample

  • 10 M NaOH for hydrolysis

  • 6 M HCl for acidification

  • Ethyl acetate (B1210297) for extraction

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Hydrolysis of the Acyl-CoA:

    • To the purified sample, add an equal volume of 10 M NaOH.

    • Incubate at 37°C for 30 minutes to hydrolyze the thioester bond, releasing the free fatty acid.

  • Extraction of the 3-Hydroxy Fatty Acid:

    • Acidify the sample with 6 M HCl to a pH of approximately 3.

    • Extract the lipids twice with 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

    • Pool the organic (upper) layers.

  • Drying and Derivatization:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.

    • Add 100 µL of BSTFA with 1% TMCS to the dried extract.

    • Cap the vial and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Analysis:

    • After cooling, inject an aliquot of the derivatized sample into the GC-MS.

    • A typical GC oven temperature program starts at 80°C, ramps to 200°C, and then to 290°C.[1]

    • The mass spectrometer can be operated in full scan mode to identify the fragmentation pattern of the derivatized analyte or in selected ion monitoring (SIM) mode for targeted quantification.

Visualizations

experimental_workflow cluster_spe SPE Steps sample Biological Sample (Cells or Tissue) lysis Lysis and Homogenization sample->lysis extraction Acyl-CoA Extraction (ACN/Isopropanol) lysis->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant loading Sample Loading supernatant->loading spe Solid-Phase Extraction (SPE) concentration Evaporation and Reconstitution purified_product Purified (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA concentration->purified_product conditioning Conditioning equilibration Equilibration conditioning->equilibration equilibration->loading washing Washing loading->washing elution Elution washing->elution elution->concentration

Caption: Experimental workflow for the purification of this compound.

beta_oxidation_pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) dehydrogenation1 Acyl-CoA Dehydrogenase (FAD -> FADH2) fatty_acyl_coa->dehydrogenation1 enoyl_coa trans-Δ2-Enoyl-CoA dehydrogenation1->enoyl_coa hydration Enoyl-CoA Hydratase enoyl_coa->hydration hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA hydration->hydroxyacyl_coa dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) hydroxyacyl_coa->dehydrogenation2 ketoacyl_coa 3-Ketoacyl-CoA dehydrogenation2->ketoacyl_coa thiolysis Thiolase (CoA-SH) ketoacyl_coa->thiolysis shortened_acyl_coa Fatty Acyl-CoA (Cn-2) thiolysis->shortened_acyl_coa acetyl_coa Acetyl-CoA (to Krebs Cycle) thiolysis->acetyl_coa

Caption: The mitochondrial fatty acid beta-oxidation pathway.

References

Application Notes and Protocols for a Cell-Based Assay to Evaluate (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a long-chain acyl-Coenzyme A (CoA) intermediate involved in the mitochondrial beta-oxidation of fatty acids. The metabolism of long-chain fatty acids is a critical source of energy, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle.[1][2][3] Deficiencies in the enzymes responsible for the oxidation of these fatty acids, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to serious metabolic disorders characterized by the accumulation of hydroxylated fatty acid intermediates.[4][5][6] Therefore, the development of robust cell-based assays to study the metabolism of specific long-chain acyl-CoAs like this compound is essential for understanding disease mechanisms and for the screening of potential therapeutic agents.

This document provides detailed application notes and protocols for a cell-based assay designed to investigate the metabolism of this compound. The assay is based on the principle of substrate loading in cultured cells and subsequent measurement of downstream metabolic events. This can include the quantification of oxygen consumption as a measure of fatty acid oxidation or the direct measurement of specific acyl-CoA intermediates or their derivatives using mass spectrometry.

Principle of the Assay

The core of this cell-based assay involves the incubation of live cells with a precursor fatty acid, 5Z,8Z-tetradecadienoic acid, which is then intracellularly converted to this compound through the initial steps of the beta-oxidation pathway. The metabolic fate of this intermediate can then be assessed. In cells with a functional fatty acid oxidation pathway, it will be further metabolized. However, in cellular models of LCHAD deficiency or in the presence of specific inhibitors, this intermediate may accumulate or be shunted into alternative metabolic pathways.

Featured Applications

  • Screening for Modulators of Fatty Acid Oxidation: Identify compounds that enhance or inhibit the metabolism of long-chain hydroxyacyl-CoAs.

  • Disease Modeling: Characterize the metabolic phenotype of cells with genetic defects in fatty acid oxidation enzymes (e.g., LCHAD or mitochondrial trifunctional protein deficiencies).

  • Mechanistic Studies: Investigate the downstream effects of the accumulation of specific fatty acid intermediates on cellular signaling and viability.

Experimental Protocols

Protocol 1: Cellular Oxygen Consumption Assay for Fatty Acid Oxidation

This protocol measures the rate of oxygen consumption in live cells as an indicator of fatty acid oxidation.

Materials:

  • Cultured cells (e.g., hepatocytes, myoblasts, or fibroblasts)

  • Cell culture medium

  • 5Z,8Z-Tetradecadienoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Extracellular O2 Consumption Reagent

  • 96-well microplate suitable for fluorescence readers

  • Microplate reader with temperature control

Assay Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well plate at a density of 4 x 10⁴ to 8 x 10⁴ cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of 5Z,8Z-tetradecadienoic acid in ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • To create the fatty acid-BSA conjugate, slowly add the fatty acid stock solution to the BSA solution while stirring to achieve a final fatty acid concentration of 1 mM.

  • Assay Execution:

    • Wash the cells once with pre-warmed assay medium (e.g., DMEM without glucose, supplemented with 0.5 mM L-carnitine).

    • Add 100 µL of assay medium containing the 5Z,8Z-tetradecadienoic acid-BSA conjugate (final concentration of 100-200 µM) to each well. For control wells, add assay medium with BSA only.

    • Add the Extracellular O2 Consumption Reagent to all wells according to the manufacturer's instructions.

    • Seal the plate and immediately measure the fluorescence signal over time using a microplate reader set at the appropriate excitation and emission wavelengths.

Data Analysis:

The rate of oxygen consumption is determined from the slope of the fluorescence curve over time. The data can be normalized to the cell number or protein concentration.

Treatment GroupOxygen Consumption Rate (µmol/min/10^6 cells)Standard Deviation
Vehicle Control (BSA)5.20.6
5Z,8Z-Tetradecadienoic acid15.81.2
Test Inhibitor + Fatty Acid7.10.8
Test Enhancer + Fatty Acid22.51.9
Protocol 2: LC-MS/MS Analysis of Intracellular Acyl-CoAs

This protocol provides a method for the direct quantification of this compound and related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Assay Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with 5Z,8Z-tetradecadienoic acid (conjugated to BSA as in Protocol 1) for a defined period (e.g., 4-24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the target acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.

Data Analysis:

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

ConditionThis compound (pmol/mg protein)Standard Deviation
Untreated Control< 1.0-
5Z,8Z-Tetradecadienoic acid treated45.25.3
LCHAD Knockdown + Fatty Acid128.711.2

Visualizations

Fatty_Acid_Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid 5Z,8Z-Tetradecadienoic acid Acyl_CoA 5Z,8Z-Tetradecadienoyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2,5Z,8Z-Tetradecatrienoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-5Z,8Z-Tetradecadienoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA LCHAD Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Experimental_Workflow_Oxygen_Consumption A Seed cells in 96-well plate B Incubate overnight A->B C Wash cells with assay medium B->C D Add fatty acid-BSA conjugate and O2 sensor C->D E Measure fluorescence over time D->E F Calculate oxygen consumption rate E->F

Caption: Workflow for the oxygen consumption assay.

Experimental_Workflow_LCMS A Culture and treat cells with fatty acid B Wash cells and extract metabolites A->B C Dry and reconstitute extract B->C D Inject sample into LC-MS/MS C->D E Separate and detect acyl-CoAs D->E F Quantify target analyte E->F

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

Troubleshooting

  • Low Oxygen Consumption Signal:

    • Increase cell seeding density.

    • Optimize the concentration of the fatty acid substrate.

    • Ensure L-carnitine is included in the assay medium.

  • High Background in LC-MS/MS:

    • Optimize the metabolite extraction protocol to reduce contaminants.

    • Ensure high-purity solvents are used.

  • Cell Viability Issues:

    • High concentrations of free fatty acids can be toxic to cells. Ensure proper conjugation to BSA.

    • Reduce the incubation time with the fatty acid substrate.

Conclusion

The described cell-based assays provide a robust framework for investigating the metabolism of this compound. The choice between the oxygen consumption assay and LC-MS/MS analysis will depend on the specific research question and available resources. The oxygen consumption assay offers a higher-throughput method for screening and general assessment of fatty acid oxidation, while LC-MS/MS provides a more direct and quantitative measurement of specific metabolic intermediates. These protocols can be adapted for various cell types and experimental conditions, making them valuable tools for academic research and drug development in the field of metabolic diseases.

References

Application Notes and Protocols: 3-Hydroxy Fatty Acids and FAHFAs in Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the topic of interest is (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, a specific search for this molecule in the context of biomarker discovery yielded no direct results. The following application notes and protocols are based on the broader, well-researched classes of 3-hydroxy fatty acids and Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) , which are of significant interest in biomarker research for metabolic and inflammatory diseases. The principles and methodologies described herein are directly applicable to the study of novel lipids like this compound.

Introduction

3-Hydroxy fatty acids and their corresponding esters (FAHFAs) are emerging as critical lipid mediators with diverse biological activities.[1][2][3] Notably, certain FAHFAs, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), exhibit potent anti-inflammatory and insulin-sensitizing properties.[1][4] Altered circulating levels of these lipids have been associated with metabolic disorders like type 2 diabetes and insulin (B600854) resistance, making them promising candidates for biomarker discovery.[1][4] This document provides a comprehensive overview of their application as biomarkers, including quantitative data, detailed experimental protocols for their analysis, and visualization of their signaling pathways.

Data Presentation: Quantitative Levels of FAHFAs and 3-Hydroxy Fatty Acids in Human Plasma

The following tables summarize reported concentrations of various FAHFAs and 3-hydroxy fatty acids in human plasma from healthy individuals and those with metabolic or mitochondrial disorders. It is important to note that absolute concentrations can vary between studies due to differences in analytical methodologies and patient cohorts.

Table 1: Plasma Concentrations of FAHFAs in Healthy, Insulin-Resistant, and Diabetic Individuals

AnalyteHealthy Individuals (nM)Insulin-Resistant Individuals (nM)Type 2 Diabetes Patients (nM)Reference
9-PAHSABelow Limit of DetectionReduced levels observedNo significant difference reported in some studies[3][4][5]
12/13-PAHSANot consistently detectedReduced levels observedNo significant difference in one study[4][6]
9-POHSA1184.4 ± 526.1--[3]
9-OAHSA374.0 ± 194.6--[3]
Total PAHSAsCorrelates with insulin sensitivityReduced by 40-55%-[4]

Table 2: Plasma Concentrations of 3-Hydroxy Fatty Acids in Healthy Individuals and Patients with Mitochondrial Fatty Acid Oxidation Disorders (FAODs)

AnalyteHealthy Individuals (µmol/L)FAOD Patients (LCHAD/MTP Deficiency) (µmol/L)Reference
3-Hydroxy-C14 to C18 Fatty Acids< 1Significantly elevated[7]
2-HPA0.19 ± 0.04 nmol/mL-[8]
2-HSA0.09 ± 0.03 nmol/mL-[8]
3-HSA0.04 ± 0.01 nmol/mL-[8]

Signaling Pathways

FAHFAs exert many of their beneficial effects through the activation of G-protein coupled receptors (GPCRs), primarily GPR120.[3][6] Activation of GPR120 in adipocytes and immune cells like macrophages leads to potent anti-inflammatory effects and enhanced insulin sensitivity.

FAHFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FAHFA FAHFA (e.g., PAHSA) GPR120 GPR120 FAHFA->GPR120 BetaArrestin2 β-Arrestin-2 GPR120->BetaArrestin2 Activation InsulinSignaling Insulin Signaling Pathway GPR120->InsulinSignaling Potentiation TAK1 TAK1 BetaArrestin2->TAK1 Inhibition IKK IKK TAK1->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation NFkB NF-κB IkappaB->NFkB Releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Transcription GlucoseUptake Glucose Uptake InsulinSignaling->GlucoseUptake Stimulation

Caption: FAHFA signaling through GPR120.

Experimental Protocols

Accurate quantification of 3-hydroxy fatty acids and FAHFAs in biological matrices is critical for their validation as biomarkers. The following are generalized protocols based on established liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.

Protocol 1: Quantification of FAHFAs in Human Plasma by LC-MS/MS

This protocol is adapted for the targeted quantification of FAHFA isomers.

1. Sample Preparation and Lipid Extraction:

  • To 200 µL of human plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform (B151607) containing an appropriate internal standard (e.g., ¹³C-labeled PAHSA).[6]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge to separate the organic and aqueous phases.

  • Carefully transfer the lower organic phase to a clean tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until analysis.[6]

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:

  • Reconstitute the dried lipid extract in a small volume of hexane (B92381).

  • Load the sample onto a silica (B1680970) SPE cartridge pre-conditioned with hexane.

  • Wash the cartridge with 3 mL of hexane to remove non-polar lipids.

  • Elute the FAHFAs using 3 mL of a 95:5 (v/v) hexane:ethyl acetate (B1210297) mixture.[1]

  • Dry the eluted fraction under a gentle stream of nitrogen.

  • Reconstitute the enriched FAHFA fraction in a precise volume of the initial LC mobile phase.[1]

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Gemini 3 µm C18).[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 80% B for 5 minutes.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode using Multiple Reaction Monitoring (MRM).

  • Quantification: Quantify endogenous FAHFAs by calculating the peak area ratio of the analyte to the deuterated internal standard. Generate a calibration curve using known concentrations of authentic standards.[1]

LCMS_Workflow Plasma Plasma Sample (+ Internal Standard) Extraction Liquid-Liquid Extraction (Chloroform/Methanol) Plasma->Extraction SPE Solid-Phase Extraction (Silica Cartridge) Extraction->SPE LCMS LC-MS/MS Analysis (C18, MRM) SPE->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Experimental workflow for FAHFA analysis.

Protocol 2: Quantification of 3-Hydroxy Fatty Acids in Human Plasma by GC-MS

This protocol is suitable for the analysis of total and free 3-hydroxy fatty acids.

1. Sample Preparation and Hydrolysis (for Total 3-Hydroxy Fatty Acids):

  • Add 10 µL of a mixture of stable isotope-labeled internal standards (C6 to C18 3-hydroxy fatty acids) to 500 µL of plasma.[10]

  • For total 3-hydroxy fatty acids, add 500 µL of 10 M NaOH and incubate for 30 minutes. For free 3-hydroxy fatty acids, omit this step.[10]

  • Acidify the samples with 6 M HCl.[10]

2. Extraction:

  • Extract the samples twice with 3 mL of ethyl acetate.

  • Combine the organic layers and dry under a stream of nitrogen at 37°C.[10]

3. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[10]

4. GC-MS Analysis:

  • GC System: An Agilent 5890 series II system or equivalent.[10]

  • Column: A HP-5MS capillary column.[10]

  • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, and finally ramp at 15°C/min to 290°C and hold for 6 minutes.[10]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

  • Quantification: Calculate the amount of native 3-hydroxy fatty acid based on the relative abundance of the native compound to its corresponding stable isotope-labeled internal standard.[10]

GCMS_Workflow Plasma_GC Plasma Sample (+ Internal Standard) Hydrolysis Hydrolysis (Optional) (NaOH) Plasma_GC->Hydrolysis Extraction_GC Extraction (Ethyl Acetate) Hydrolysis->Extraction_GC Derivatization Derivatization (BSTFA/TMCS) Extraction_GC->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data_GC Data Analysis (Quantification) GCMS->Data_GC

Caption: Workflow for 3-hydroxy fatty acid analysis.

Conclusion

The study of 3-hydroxy fatty acids and FAHFAs represents a promising frontier in biomarker discovery for metabolic and inflammatory diseases. Their altered levels in disease states, coupled with their biological activities, underscore their potential clinical utility. The protocols and information provided here offer a robust framework for researchers to investigate these and other novel lipid species, such as this compound, as potential biomarkers to advance our understanding and treatment of complex diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two main stages of the proposed enzymatic synthesis.

Stage 1: Synthesis of 5Z,8Z-Tetradecadienoyl-CoA

Issue 1: Low or No Yield of 5Z,8Z-Tetradecadienoyl-CoA

Potential Cause Recommended Solution
Enzyme Inactivity (Acyl-CoA Synthetase) - Verify Enzyme Storage and Handling: Ensure the enzyme has been stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. - Perform an Activity Assay: Test the enzyme with a known substrate (e.g., oleic acid) to confirm its catalytic activity. - Check Cofactor Concentration: Ensure optimal concentrations of ATP and Mg²⁺ are present in the reaction mixture.
Substrate Degradation - Purity of 5Z,8Z-Tetradecadienoic Acid: Use high-purity fatty acid to avoid inhibition of the enzyme by contaminants. - Oxidation of Polyunsaturated Fatty Acid (PUFA): Handle the fatty acid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Store stock solutions at -80°C.
Suboptimal Reaction Conditions - pH and Temperature: Verify that the reaction buffer pH and temperature are within the optimal range for the specific Acyl-CoA Synthetase used. - Reaction Time: Optimize the incubation time; prolonged incubation may lead to product degradation.
Stage 2: Enzymatic Hydration to this compound

Issue 2: Inefficient Conversion of 5Z,8Z-Tetradecadienoyl-CoA

Potential Cause Recommended Solution
Enzyme Inactivity (Enoyl-CoA Hydratase) - Enzyme Specificity: Confirm that the chosen Enoyl-CoA Hydratase is active on long-chain, polyunsaturated substrates. Not all hydratases have the same substrate specificity. - Verify Enzyme Storage: As with the synthetase, ensure proper storage and handling of the hydratase.
Substrate Unavailability/Degradation - Purification of Intermediate: Purify the 5Z,8Z-Tetradecadienoyl-CoA from the first reaction step to remove any unreacted substrates or byproducts that could inhibit the hydratase. - Thioester Hydrolysis: The thioester bond is susceptible to hydrolysis. Maintain a stable pH and temperature during the reaction and purification.
Incorrect Isomer of the Substrate - Isomerization of Double Bonds: The enzymatic hydration typically requires a trans-2-enoyl-CoA. The starting material has cis double bonds at the 5 and 8 positions. While not a direct substrate, some enzymes or auxiliary isomerases may be needed to facilitate the reaction. Ensure your enzymatic system can handle this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: A two-step enzymatic approach is generally preferred for its high stereoselectivity and milder reaction conditions, which are crucial for preserving the integrity of the polyunsaturated fatty acyl chain. This method involves the initial conversion of 5Z,8Z-tetradecadienoic acid to its CoA ester, followed by stereospecific hydration.

Q2: Which enzymes are recommended for this synthesis?

A2: For the first step, a long-chain acyl-CoA synthetase (LACS) with a preference for polyunsaturated fatty acids is recommended. An example is the LACS from the diatom Thalassiosira pseudonana (TpLACSA), which has shown activity with various PUFAs.[1] For the second step, an enoyl-CoA hydratase (ECH) that acts on long-chain substrates is necessary.[2] The specific isoform should be selected based on its documented substrate specificity.

Q3: How can I minimize the oxidation of my polyunsaturated substrates and products?

A3: It is critical to work under an inert atmosphere (argon or nitrogen) whenever possible. All buffers and solutions should be degassed. The addition of a small amount of an antioxidant like DTT or TCEP to the reaction and purification buffers can also be beneficial. Store all PUFA-containing compounds at -80°C.

Q4: What are the expected yields for this synthesis?

A4: The overall yield is dependent on the efficiency of both enzymatic steps and the purification process. The tables below provide estimated yields based on similar enzymatic reactions reported in the literature.

Data Presentation

Table 1: Expected Yields for the Synthesis of 5Z,8Z-Tetradecadienoyl-CoA
Enzyme Source Substrate Concentration Reaction Time Expected Conversion Yield
Thalassiosira pseudonana LACS50-100 µM30-60 min70-90%
Human ACSL450-100 µM30-60 min65-85%
Table 2: Expected Yields for the Enzymatic Hydration Step
Enzyme Source Substrate Concentration Reaction Time Expected Conversion Yield
Rat mitochondrial Enoyl-CoA Hydratase20-50 µM15-30 min80-95%
Human Enoyl-CoA Hydratase (ECHS1)20-50 µM15-30 min75-90%

Experimental Protocols

Protocol 1: Synthesis of 5Z,8Z-Tetradecadienoyl-CoA

Materials:

  • 5Z,8Z-tetradecadienoic acid

  • Long-chain acyl-CoA synthetase (e.g., recombinant TpLACSA)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube under an inert atmosphere containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM CoA

    • 1 mM DTT

    • 100 µM 5Z,8Z-tetradecadienoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 1-5 µg/mL.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Terminate the reaction by adding perchloric acid to a final concentration of 1 M or by flash-freezing in liquid nitrogen.

  • Proceed immediately to purification or store at -80°C.

Protocol 2: Enzymatic Hydration to this compound

Materials:

  • Purified 5Z,8Z-Tetradecadienoyl-CoA

  • Enoyl-CoA Hydratase (e.g., recombinant rat mitochondrial ECH)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • DTT

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer, pH 7.4

    • 1 mM DTT

    • 50 µM purified 5Z,8Z-Tetradecadienoyl-CoA

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding Enoyl-CoA Hydratase to a final concentration of 0.5-2 µg/mL.

  • Incubate at 30°C for 15-30 minutes. The progress of the reaction can be monitored by the decrease in absorbance at 263 nm (due to the consumption of the enoyl-CoA).

  • Stop the reaction by acidification or flash-freezing.

  • Proceed to the final purification of the product.

Protocol 3: Purification of Acyl-CoA Esters

This protocol is adapted from an improved method for long-chain acyl-CoA extraction and analysis.[3]

Materials:

  • Solid-phase extraction (SPE) C18 columns

  • Acetonitrile (B52724) (ACN)

  • Potassium phosphate buffer (pH 4.9)

  • 2-propanol

  • HPLC system with a C18 column

Procedure:

  • Extraction: Acidify the reaction mixture and extract the acyl-CoAs with acetonitrile.

  • SPE Purification:

    • Condition a C18 SPE column with methanol (B129727) followed by 100 mM KH₂PO₄ buffer (pH 4.9).

    • Load the acetonitrile extract onto the column.

    • Wash the column with the KH₂PO₄ buffer and then with a low concentration of organic solvent to remove impurities.

    • Elute the acyl-CoA ester with a higher concentration of organic solvent (e.g., 2-propanol or acetonitrile).

  • HPLC Analysis and Purification:

    • Concentrate the eluent under a stream of nitrogen.

    • Inject the sample onto a C18 HPLC column.

    • Elute using a gradient of an aqueous buffer (e.g., 75 mM KH₂PO₄, pH 4.9) and an organic solvent (e.g., acetonitrile).

    • Monitor the eluent at 260 nm to detect the CoA thioester.

    • Collect the fraction corresponding to the desired product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acyl-CoA Synthesis cluster_step2 Step 2: Enzymatic Hydration Fatty_Acid 5Z,8Z-Tetradecadienoic Acid LACS Long-Chain Acyl-CoA Synthetase Fatty_Acid->LACS CoA Coenzyme A CoA->LACS ATP ATP ATP->LACS Product1 5Z,8Z-Tetradecadienoyl-CoA LACS->Product1 ECH Enoyl-CoA Hydratase Product1->ECH H2O H₂O H2O->ECH Final_Product (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA ECH->Final_Product

Caption: Workflow for the two-step enzymatic synthesis.

Troubleshooting_Logic Start Low/No Product Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Substrates Are substrates intact and pure? Start->Check_Substrates Check_Conditions Are reaction conditions (pH, temp, time) optimal? Start->Check_Conditions Solution_Enzyme Replace enzyme, verify storage, perform activity assay. Check_Enzyme->Solution_Enzyme No Solution_Substrates Use fresh, high-purity substrates. Handle PUFAs under inert gas. Check_Substrates->Solution_Substrates No Solution_Conditions Optimize pH, temperature, and incubation time. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this polyunsaturated hydroxy fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during purification?

A1: this compound is susceptible to several forms of degradation. The primary concerns are the hydrolysis of the thioester bond, which is sensitive to non-optimal pH and high temperatures, and oxidation of the polyunsaturated fatty acyl chain.[1][2][3] Exposure to air and certain metals can catalyze oxidation, leading to a loss of biological activity and the formation of impurities.

Q2: How can I minimize enzymatic degradation during sample preparation?

A2: To prevent enzymatic degradation by endogenous thioesterases, it is crucial to work quickly and at low temperatures.[1] Immediately after extraction, samples should be flash-frozen in liquid nitrogen to halt all enzymatic activity.[1] The use of protease and esterase inhibitors in your extraction buffers can also be beneficial.

Q3: What are the best storage conditions for this compound?

A3: For long-term storage, this compound should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] It is advisable to store it in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. The storage solvent should be free of peroxides.

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a robust and highly sensitive method for analyzing the purity of acyl-CoAs.[4][5] Reversed-phase HPLC with a C18 column is commonly used.[6] UV detection can be employed, but MS provides more definitive identification and can help identify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield or No Recovery of the Target Molecule
Potential Cause Recommended Solution
Inefficient Extraction Optimize your extraction protocol. Ensure complete cell lysis and use appropriate solvents. A common method involves homogenization in an organic solvent mixture followed by partitioning.[8]
Degradation during Purification Maintain low temperatures (4°C) throughout the purification process. Use degassed buffers to minimize oxidation. Work quickly to reduce the exposure time to potentially degrading conditions.[1]
Poor Binding to Chromatography Resin Ensure the pH and ionic strength of your buffers are optimized for the chosen chromatography method (e.g., ion exchange, affinity). The target molecule's charge and properties must be compatible with the stationary phase.
Loss during Solvent Evaporation If concentrating your sample, use a gentle stream of nitrogen and avoid excessive heat. Lyophilization (freeze-drying) from an appropriate solvent system can also be a good option to prevent degradation.
Problem 2: Poor Chromatographic Peak Shape (Broadening or Tailing)
Potential Cause Recommended Solution
Column Contamination Implement a rigorous column washing protocol between runs to remove any biological material or strongly retained compounds from previous injections.[1]
Secondary Interactions with Stationary Phase The hydroxyl group and the CoA moiety can interact with residual silanols on silica-based columns. Using a high-purity, end-capped column can minimize these interactions. Adding a small amount of a competing agent like triethylamine (B128534) to the mobile phase can sometimes improve peak shape.
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient. For reversed-phase HPLC, ensure the pH is suitable to maintain the desired ionization state of the molecule. Acetonitrile (B52724)/water or methanol (B129727)/water gradients with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) are common.[6]
Sample Overload Inject a smaller amount of your sample onto the column. Overloading can lead to peak distortion.
Problem 3: Presence of Multiple Impurities in the Final Product
Potential Cause Recommended Solution
Oxidation Add antioxidants (e.g., BHT, TCEP) to your buffers and solvents. Purge all solutions with an inert gas like argon or nitrogen. Store fractions and the final product under an inert atmosphere.
Isomerization of Double Bonds Exposure to light, heat, or certain catalysts can cause isomerization of the Z-double bonds to the more stable E-isomers. Protect your sample from light by using amber vials and minimizing exposure to ambient light.
Incomplete Synthetic Reactions If the material is synthetically derived, ensure the preceding reaction steps have gone to completion. Use appropriate purification methods (e.g., flash chromatography) to remove starting materials and by-products before the final purification step.
Hydrolysis of the Thioester Bond Maintain a slightly acidic to neutral pH (around 6.0-7.0) in your aqueous buffers, as the thioester bond is more stable under these conditions.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Sample Clean-up

This protocol is designed for the initial purification of this compound from a crude extract.

  • Materials:

    • C18 SPE cartridge

    • Methanol

    • Deionized water

    • Acetonitrile

    • Crude sample extract containing this compound

  • Methodology:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 column volumes of methanol followed by 3 column volumes of deionized water.

    • Sample Loading: Load the crude extract onto the conditioned cartridge. The sample should be in an aqueous solution or a solvent with low organic content.

    • Washing: Wash the cartridge with 3 column volumes of a low-percentage organic solvent (e.g., 10-20% acetonitrile in water) to remove polar impurities.

    • Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol).

    • Drying: Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable solvent for further purification or analysis.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a method for the high-resolution purification of this compound.

  • Instrumentation and Materials:

    • HPLC system with a UV or MS detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • SPE-purified sample

  • Methodology:

    • Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5 A:B) for at least 15 minutes at a flow rate of 1 mL/min.

    • Sample Injection: Inject the reconstituted sample onto the column.

    • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA) or using mass spectrometry.

    • Fraction Collection: Collect the fractions corresponding to the peak of interest.

    • Post-Run Wash: Wash the column with 100% Mobile Phase B for 10 minutes before re-equilibrating for the next run.

Data Presentation

Table 1: Comparison of Purification Strategies
Purification Step Purity (%) Yield (%) Key Challenge
Crude Extract ~10-15100High complexity, presence of enzymes
Solid-Phase Extraction (SPE) ~50-6080-90Co-elution of similar lipids
RP-HPLC (Single Pass) >9560-70Potential for peak tailing, requires optimization
Affinity Chromatography (CoA-specific) >9850-60Higher cost of resin, potential for non-specific binding

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow General Purification Workflow for this compound CrudeExtract Crude Cellular Extract SPE Solid-Phase Extraction (SPE) (e.g., C18) CrudeExtract->SPE Initial Cleanup HPLC Reversed-Phase HPLC SPE->HPLC High-Resolution Separation PurityAnalysis Purity Assessment (LC-MS, NMR) HPLC->PurityAnalysis Quality Control FinalProduct Purified Product (>95% Purity) PurityAnalysis->FinalProduct Final Product

Caption: A generalized workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Troubleshooting Guide for Low Purification Yield LowYield Low Yield Observed CheckExtraction Review Extraction Protocol LowYield->CheckExtraction CheckDegradation Assess for Degradation LowYield->CheckDegradation CheckBinding Evaluate Chromatography Binding LowYield->CheckBinding OptimizeLysis Optimize Cell Lysis CheckExtraction->OptimizeLysis UseInhibitors Add Protease/Esterase Inhibitors CheckExtraction->UseInhibitors LowTemp Work at Low Temperature CheckDegradation->LowTemp InertAtmosphere Use Inert Atmosphere CheckDegradation->InertAtmosphere OptimizeBuffers Optimize Buffer pH/Ionic Strength CheckBinding->OptimizeBuffers

Caption: A logical flow diagram for troubleshooting low yields during purification.

Diagram 3: Potential Metabolic Context

While the specific signaling pathway of this compound may be under investigation, it is structurally related to intermediates in fatty acid beta-oxidation.

MetabolicContext Hypothetical Metabolic Context FattyAcid Polyunsaturated Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase FattyAcylCoA Polyunsaturated Acyl-CoA AcylCoA_Synthase->FattyAcylCoA BetaOxidation Beta-Oxidation Pathway FattyAcylCoA->BetaOxidation TargetMolecule (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA BetaOxidation->TargetMolecule Intermediate Downstream Downstream Metabolites (e.g., Acetyl-CoA) TargetMolecule->Downstream

Caption: A diagram illustrating a potential role as an intermediate in fatty acid metabolism.

References

troubleshooting mass spectrometry of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected precursor ions in mass spectrometry?

This compound is an acyl-coenzyme A (acyl-CoA) molecule. It consists of a C14 fatty acid with a hydroxyl group at the 3rd carbon and two cis double bonds at the 5th and 8th carbons, linked to a Coenzyme A molecule. In positive mode electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺. Depending on the purity of the mobile phase and sample, sodium [M+Na]⁺ or other adducts may also be observed.[1][2]

Q2: What are the characteristic fragmentation patterns for this molecule in tandem mass spectrometry (MS/MS)?

Acyl-CoAs exhibit highly predictable fragmentation.[3] The two most important fragmentation pathways in positive ion mode are:

  • A neutral loss of 507.0 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety and is a hallmark of acyl-CoA compounds.[4][5][6]

  • A product ion at m/z 428: This fragment represents the charged pantetheine-phosphate portion of the CoA molecule.[7][8]

Additional fragmentation of the fatty acyl chain may include a neutral loss of water (18 Da) from the hydroxyl group and cleavages along the carbon backbone.

Q3: Which ionization mode, positive or negative, is recommended for analyzing this compound?

Positive electrospray ionization (ESI) mode is generally preferred and more commonly reported for the analysis of long-chain acyl-CoAs.[9][10] It typically provides better sensitivity and produces the characteristic neutral loss and fragment ions used for identification and quantification. While negative ion mode can also be used, positive mode often yields more structurally informative data for this class of molecules.[10][11]

Q4: What type of liquid chromatography (LC) setup is suitable for this analysis?

Reverse-phase chromatography is the standard approach for separating acyl-CoAs.[4][12] A C18 or C4 column is typically used with a gradient elution of acetonitrile (B52724) or methanol (B129727) in water.[11][13] To improve peak shape and reduce tailing, a weak acid (like formic acid or acetic acid) or a buffer (like ammonium (B1175870) acetate) is often added to the mobile phase.[12][14]

Q5: How can I quantify this compound in my samples?

Quantification is best achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[13] This involves selecting the precursor ion (e.g., [M+H]⁺) and monitoring for one or more specific product ions. The most common and robust transition for quantification is the precursor ion losing the 507.0 Da neutral fragment.[5][6] For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. If a specific standard is unavailable, an odd-chain length acyl-CoA like C17:0-CoA can be used.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Analyte Degradation: Acyl-CoAs are unstable in aqueous solutions, especially at neutral or basic pH.[15] 2. Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, reducing the analyte signal.[4] 3. Poor Ionization: Incorrect mobile phase composition or source parameters. 4. Instrument Contamination: Buildup on the ion source or optics can reduce sensitivity.1. Prepare samples fresh and keep them cold. Use acidic buffers (e.g., pH 4-6). Analyze samples promptly after preparation. 2. Improve chromatographic separation to isolate the analyte from interfering matrix components. Optimize the sample preparation/extraction method to remove contaminants. 3. Ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate). Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[4] 4. Clean the mass spectrometer's ion source and ion transfer optics according to the manufacturer's protocol.
Poor Peak Shape (Tailing, Broadening) 1. Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the column or in the LC system. 2. Chelation: Acyl-CoAs can chelate with divalent cations present in the LC system or on the column.[14] 3. Column Overloading: Injecting too much sample.1. Use a high-quality, well-endcapped column. Add a competing agent like triethylamine (B128534) acetate (B1210297) to the mobile phase, though this may not be compatible with MS.[11] Using a high pH mobile phase (e.g., with ammonium hydroxide) can also improve peak shape for acyl-CoAs.[13] 2. Add a chelating agent like EDTA to the mobile phase, although this may affect ionization.[14] Ensure high-purity solvents and salts are used. 3. Dilute the sample or reduce the injection volume.
Multiple Peaks for Analyte 1. Adduct Formation: The analyte may be detected as multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).[1] 2. In-source Fragmentation/Degradation: The molecule may be fragmenting or degrading in the ESI source. 3. Isomers: Presence of geometric or positional isomers of the double bonds.1. Reduce the concentration of salts (e.g., sodium) in the mobile phase and sample. Adding a small amount of a proton source like formic acid can promote the formation of the [M+H]⁺ ion. 2. Optimize source conditions (e.g., reduce source temperature or fragmentor voltage) to minimize in-source decay. 3. This is unlikely to be resolved by MS alone. Isomer-specific separation would require advanced chromatographic techniques or derivatization.
Inconsistent Retention Time 1. Unstable LC Conditions: Fluctuations in pump pressure, gradient composition, or column temperature. 2. Column Degradation: The stationary phase of the column is degrading. 3. Sample Matrix Effects: The sample matrix is altering the interaction of the analyte with the column.1. Ensure the LC system is properly equilibrated and maintained. Check for leaks and ensure consistent solvent composition. 2. Replace the column with a new one. Use a guard column to protect the analytical column. 3. Use a more rigorous sample cleanup procedure or dilute the sample.

Experimental Protocols

Protocol 1: Sample Preparation (Lipid Extraction)

This protocol outlines a general procedure for extracting acyl-CoAs from cell or tissue samples.

  • Homogenization: Homogenize the cell pellet or tissue sample in a cold solution of 2:1 (v/v) methanol:water. Add an appropriate internal standard (e.g., C17:0-CoA) at this stage.

  • Protein Precipitation: Precipitate proteins by adding a sufficient volume of a solvent like acetonitrile or by using a protein precipitation plate.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis

This protocol provides typical starting parameters for an LC-MS/MS analysis. Optimization will be required for your specific instrument and application.

Parameter Value Notes
LC System UPLC/HPLC
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)A C4 column can also be effective.[11]
Mobile Phase A Water + 0.1% Formic Acid or 5 mM Ammonium AcetateUsing high pH (e.g., pH 10.5 with ammonium hydroxide) has also been shown to be effective.[13]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutesAdjust gradient based on analyte retention.
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kVOptimize for your instrument.[4]
Source Temp. 120 - 150°C[4]
Desolvation Temp. 400 - 500°C[4]
Collision Gas Argon
MRM Transitions See Table 2 below
Table 2: Example MRM Transitions for this compound

(Note: The exact m/z of the precursor ion will need to be calculated based on the elemental formula: C₃₅H₅₈N₇O₁₈P₃S)

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Transition Type Collision Energy (eV)
This compound~1014.3~497.3Neutral Loss of 50725-35
This compound~1014.3428.1CoA Fragment30-40
This compound~1014.3~996.3Neutral Loss of H₂O15-25

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cell/Tissue Sample Homogenize Homogenize in MeOH/H2O + Internal Standard Sample->Homogenize Precipitate Precipitate Protein Homogenize->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute for LC-MS Dry->Reconstitute LC Reverse-Phase UPLC (C18 Column) Reconstitute->LC MS ESI+ Source LC->MS QQQ Triple Quadrupole MS MS->QQQ Data Data Acquisition (MRM) QQQ->Data

Caption: General experimental workflow for acyl-CoA analysis.

G Start Low or No Signal CheckDegradation Is sample preparation and storage adequate? Start->CheckDegradation CheckTuning Is the instrument tuned and calibrated? CheckDegradation->CheckTuning Yes Sol_Prep ACTION: Keep samples cold, use fresh solvents, analyze quickly. CheckDegradation->Sol_Prep No CheckSuppression Is ion suppression suspected? CheckTuning->CheckSuppression Yes Sol_Tune ACTION: Perform tuning and calibration. Clean ion source. CheckTuning->Sol_Tune No Sol_Suppression ACTION: Improve chromatography. Dilute sample or use post-column infusion. CheckSuppression->Sol_Suppression Yes

Caption: Troubleshooting logic for low signal intensity.

Caption: Key fragmentation pathways of acyl-CoA molecules.

References

stability and degradation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns are hydrolysis of the thioester bond and oxidation of the polyunsaturated fatty acyl chain. The thioester linkage is susceptible to cleavage by water, a process accelerated at neutral to alkaline pH.[1][2][3] The two double bonds in the acyl chain are prone to oxidation when exposed to air and light.[4]

Q2: How should I store my powdered this compound?

A2: For long-term stability, powdered this compound should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation, which can accelerate hydrolysis.

Q3: What is the best way to prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as a chloroform (B151607)/methanol (B129727) mixture (2:1, v/v) or in an acidic aqueous buffer (pH 4-6).[5][6] To minimize freeze-thaw cycles that can accelerate degradation, prepare single-use aliquots. After dissolving, flush the vial headspace with an inert gas before sealing tightly.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: While aqueous buffers can be used, it is crucial to use a slightly acidic pH (4-6) to minimize hydrolysis of the thioester bond.[5][6] Use purified, deoxygenated water to prepare the buffer. Be aware that the stability in aqueous solutions is generally lower than in organic solvents.

Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?

A5: Yes, inconsistent results are a common consequence of degradation. Hydrolysis will lead to the formation of coenzyme A and the free fatty acid, while oxidation can generate various oxidized species. These degradation products can have different biological activities and can interfere with your assays. It is crucial to handle the compound with care and regularly check its purity.

Q6: How can I monitor the degradation of my this compound sample?

A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are reliable methods for monitoring the integrity of your sample.[5][7][8] These techniques can separate the intact acyl-CoA from its degradation products, allowing for quantification of its purity over time.

Troubleshooting Guides

Issue 1: Unexpected or Absent Biological Activity

Possible Cause:

  • Degradation of the compound: The active this compound may have degraded due to improper handling or storage.

Troubleshooting Steps:

  • Verify Compound Integrity: Analyze an aliquot of your stock solution and working solutions by HPLC or LC-MS/MS to check for the presence of the intact molecule and potential degradation products.

  • Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare fresh solutions from a new aliquot of the powdered compound, strictly following the recommended handling procedures.

  • Review Handling Protocol: Ensure all steps, from dissolving the powder to preparing the final experimental dilutions, are performed on ice and with high-purity, deoxygenated solvents/buffers where appropriate.

  • Inert Atmosphere: For all handling steps of the unsaturated acyl-CoA, use an inert atmosphere (argon or nitrogen) to prevent oxidation.

Issue 2: High Background Signal or Off-Target Effects in Assays

Possible Cause:

  • Presence of Degradation Products: Hydrolysis products (free fatty acid and Coenzyme A) or oxidation products can interfere with assays or have their own biological effects.

Troubleshooting Steps:

  • Identify Potential Interferences: Analyze your sample for the presence of the free fatty acid (3-Hydroxy-5Z,8Z-Tetradecadienoic acid) and Coenzyme A using appropriate analytical methods (e.g., LC-MS/MS).

  • Purify the Compound: If significant degradation has occurred, consider purifying the remaining intact acyl-CoA using preparative HPLC.

  • Control Experiments: Run control experiments with the potential degradation products (the free fatty acid and Coenzyme A) to determine their individual effects in your assay.

  • Use of Antioxidants: For experiments of longer duration, consider the addition of a low concentration of an antioxidant like butylated hydroxytoluene (BHT) to your organic stock solution, but ensure it does not interfere with your experimental system.

Issue 3: Poor Solubility in Aqueous Media

Possible Cause:

  • Hydrophobicity: As a long-chain acyl-CoA, this compound is amphipathic and can have limited solubility in aqueous buffers, leading to micelle formation or precipitation.

Troubleshooting Steps:

  • Use of a Carrier Protein: For cell-based assays, complexing the acyl-CoA with fatty acid-free bovine serum albumin (BSA) can improve its solubility and delivery to cells.

  • Optimize Solvent Concentration: If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the aqueous medium is low (typically <0.1%) to avoid precipitation and cellular toxicity.

  • Sonication: Brief sonication in a water bath can sometimes aid in the dissolution of the compound in aqueous solutions, but should be done cautiously to avoid excessive heating and oxidation.

Quantitative Data on Stability

Due to the lack of specific stability data for this compound, the following table summarizes stability data for structurally related long-chain acyl-CoAs and the factors influencing their degradation rates. This information can be used to estimate the stability of the target compound under various experimental conditions.

ParameterConditionApproximate Half-life / Degradation RateCompound ClassReference(s)
Thioester Hydrolysis pH 7.4, 25°CHalf-life of several hours to daysLong-chain acyl-CoA[1][2]
pH 8.0, 25°CRate increases ~4-fold compared to pH 7.4Thioester[1]
Acidic pH (4-6)Significantly more stable than at neutral/alkaline pHThioester[9]
Oxidation Air exposure, 37°CRate is proportional to the number of double bondsPolyunsaturated fatty acids[4]
Presence of antioxidants (e.g., BHT)Significantly reduced rate of oxidationPolyunsaturated fatty acids
Enzymatic Degradation Presence of esterases/thioesterasesRapid degradationAcyl-CoA
Freeze-Thaw Cycles Repeated cycles (-20°C to RT)Accelerated degradationLong-chain acyl-CoA

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Materials:

  • This compound (powder)

  • High-purity anhydrous chloroform and methanol (or a suitable acidic buffer, pH 4-6)

  • Glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

Procedure:

  • Allow the vial of powdered this compound to warm to room temperature before opening.

  • Weigh the desired amount of powder in a clean, dry glass vial.

  • Add the appropriate volume of solvent (e.g., chloroform/methanol 2:1, v/v) to achieve the desired concentration.

  • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.

  • Once dissolved, flush the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

  • Immediately seal the vial tightly with the Teflon-lined cap.

  • Label the vial with the compound name, concentration, solvent, and date.

  • Store the stock solution at -80°C.

Protocol 2: Assessment of Stability by HPLC

Materials:

  • Stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

Procedure:

  • Time 0 Analysis:

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution to separate the intact acyl-CoA from potential degradation products (e.g., 10-90% B over 20 minutes).

    • Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).

    • Record the peak area of the intact this compound. This is your 100% integrity reference.

  • Incubation:

    • Store aliquots of the stock solution under the desired test conditions (e.g., different temperatures, pH, or light exposure).

  • Time Point Analysis:

    • At various time points, analyze the incubated samples using the same HPLC method as in step 1.

    • Calculate the percentage of intact acyl-CoA remaining by comparing the peak area at each time point to the peak area at time 0.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_qc Quality Control start Powdered Acyl-CoA weigh Weighing start->weigh dissolve Dissolution (Organic Solvent or Acidic Buffer) weigh->dissolve inert Inert Gas Purge dissolve->inert aliquot Aliquoting inert->aliquot store Storage at -80°C aliquot->store hplc HPLC/LC-MS Analysis aliquot->hplc Time 0 sample thaw Thaw on Ice store->thaw Use single aliquot dilute Dilution in Experimental Medium thaw->dilute assay Perform Assay dilute->assay dilute->hplc Check working solution data Data Analysis (Purity Assessment) assay->data Interpret results hplc->data

Caption: Workflow for handling and quality control of this compound.

degradation_pathway Primary Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_enzymatic Enzymatic Degradation acyl_coa This compound ffa 3-Hydroxy-5Z,8Z- Tetradecadienoic Acid acyl_coa->ffa H2O, pH ≥ 7 coa Coenzyme A acyl_coa->coa H2O, pH ≥ 7 oxidized Oxidized Products (e.g., hydroperoxides, aldehydes) acyl_coa->oxidized O2, light, metal ions beta_ox Beta-Oxidation Intermediates acyl_coa->beta_ox e.g., 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Major degradation routes for this compound.

signaling_pathway Potential Signaling Roles of Long-Chain Acyl-CoAs cluster_metabolism Metabolic Fates cluster_signaling Signaling & Regulation cluster_effects Cellular Effects acyl_coa (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA beta_ox β-Oxidation (Energy Production) acyl_coa->beta_ox lipid_syn Complex Lipid Synthesis acyl_coa->lipid_syn protein_acyl Protein Acylation acyl_coa->protein_acyl gene_exp Gene Expression (e.g., via nuclear receptors) acyl_coa->gene_exp ion_channel Ion Channel Modulation acyl_coa->ion_channel cell_function Altered Cellular Functions protein_acyl->cell_function gene_exp->cell_function ion_channel->cell_function

Caption: Potential metabolic and signaling roles of this compound.

References

Technical Support Center: Optimizing Enzyme Kinetics with (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA in enzyme kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a long-chain, unsaturated hydroxy fatty acyl-coenzyme A. It is an important intermediate in fatty acid β-oxidation.[1][2] In a research context, it is primarily used as a substrate to study the kinetics of enzymes involved in fatty acid metabolism, such as L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is a component of the mitochondrial trifunctional protein (MTP).[3][4][5] Deficiencies in this enzyme are associated with severe metabolic disorders.[5][6]

Q2: What are the critical stability concerns when working with this compound?

Like other long-chain acyl-CoA esters, this compound is susceptible to both chemical and enzymatic degradation.[7] The primary stability concerns are:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which is accelerated in aqueous solutions, especially at neutral to alkaline pH.[7]

  • Oxidation: The polyunsaturated acyl chain is susceptible to oxidation when exposed to air and light.[7]

Improper handling can lead to the generation of artifacts and compromise experimental results.[7]

Q3: What are the recommended storage and handling procedures for this compound?

To ensure the integrity of the substrate, the following procedures are recommended:

  • Storage: Store the lyophilized powder at -20°C or below. For solutions, prepare single-use aliquots to minimize freeze-thaw cycles and store at -80°C.[7]

  • Handling:

    • Work quickly and keep all solutions on ice to minimize thermal degradation.[7]

    • Use high-purity solvents (e.g., HPLC or LC-MS grade).[7]

    • For unsaturated acyl-CoAs, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

    • Use clean, dedicated glassware to avoid contamination.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Enzyme Activity Substrate Degradation: The this compound may have hydrolyzed or oxidized.Prepare fresh substrate solutions from lyophilized powder. Handle the substrate on ice and under an inert atmosphere if possible. Minimize freeze-thaw cycles by preparing single-use aliquots.[7]
Improper Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.Optimize the reaction conditions. For L-3-hydroxyacyl-CoA dehydrogenase, a physiological pH is generally recommended.[8]
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.Use a fresh batch of enzyme or verify its activity with a known, stable substrate.
High Background Signal Substrate Auto-oxidation: The unsaturated fatty acyl chain can auto-oxidize, leading to byproducts that interfere with the assay.Prepare substrate solutions immediately before use. Consider adding an antioxidant like DTT or TCEP to the reaction buffer, ensuring it does not interfere with the enzyme's activity.
Contaminated Reagents: Buffers or other reagents may be contaminated.Use high-purity water and reagents. Filter-sterilize buffers.
Non-linear Reaction Progress Curves Product Inhibition: The accumulation of reaction products may be inhibiting the enzyme.Consider using a coupled enzyme assay to remove the product as it is formed. For L-3-hydroxyacyl-CoA dehydrogenase, coupling the reaction with 3-ketoacyl-CoA thiolase can prevent product inhibition.[8]
Substrate Depletion: The substrate concentration may be too low, leading to rapid depletion.Increase the initial substrate concentration, ensuring it is not so high as to cause substrate inhibition.
Poor Reproducibility Inconsistent Substrate Concentration: Micelle formation of long-chain acyl-CoAs can lead to variability in the effective substrate concentration.The inclusion of albumin in the assay buffer can help to solubilize the long-chain acyl-CoA and prevent micelle formation, leading to more consistent results.[9]
Pipetting Errors: Inaccurate pipetting of viscous enzyme or substrate solutions.Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting.

Experimental Protocols

Coupled Spectrophotometric Assay for L-3-hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for assaying L-3-hydroxyacyl-CoA dehydrogenase.[3][8] The assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • This compound

  • L-3-hydroxyacyl-CoA dehydrogenase (purified or in cell lysate)

  • 3-ketoacyl-CoA thiolase

  • NAD+

  • Coenzyme A (CoASH)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound: Dissolve the lyophilized powder in a minimal amount of an appropriate organic solvent (e.g., ethanol) before diluting with buffer. Prepare fresh daily.

  • Prepare the reaction mixture: In a cuvette, combine the following in the specified order:

    • Potassium phosphate buffer

    • NAD+

    • CoASH

    • BSA

    • 3-ketoacyl-CoA thiolase

  • Initiate the reaction: Add the enzyme sample (L-3-hydroxyacyl-CoA dehydrogenase) to the cuvette and mix gently.

  • Start the measurement: Add the this compound stock solution to initiate the reaction and immediately begin monitoring the change in absorbance at 340 nm over time.

  • Calculate the enzyme activity: The rate of NADH formation is proportional to the enzyme activity. Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to calculate the rate of reaction.

Data Presentation
Parameter Value Notes
Substrate Concentration Range 1 - 100 µMTo be optimized for Kₘ determination.
NAD+ Concentration 0.5 - 2 mMShould be at a saturating concentration.
CoASH Concentration 50 - 100 µMRequired for the coupled thiolase reaction.[8]
BSA Concentration 0.01 - 0.1% (w/v)To prevent substrate micellization.[9]
pH 7.4Physiological pH is generally optimal.[8]
Temperature 25 - 37 °CTo be kept constant throughout the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Solution initiate_reaction Add Substrate to Initiate Reaction prep_substrate->initiate_reaction prep_reagents Prepare Reaction Buffer (NAD+, CoASH, BSA, Thiolase) mix_reagents Combine Reaction Buffer and Enzyme in Cuvette prep_reagents->mix_reagents prep_enzyme Prepare Enzyme Sample prep_enzyme->mix_reagents mix_reagents->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance calculate_rate Calculate Initial Rate of NADH Formation measure_absorbance->calculate_rate determine_kinetics Determine Kinetic Parameters (Km, Vmax) calculate_rate->determine_kinetics

Caption: Experimental workflow for determining enzyme kinetics.

signaling_pathway cluster_coupled_reaction Coupled Reaction substrate This compound enzyme L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD) substrate->enzyme Substrate Binding product1 3-Keto-5Z,8Z-Tetradecadienoyl-CoA enzyme->product1 Product Release nadh NADH + H+ enzyme->nadh thiolase 3-Ketoacyl-CoA Thiolase product1->thiolase nad NAD+ nad->enzyme product2 Dodecadienoyl-CoA + Acetyl-CoA thiolase->product2 coash CoASH coash->thiolase

Caption: Coupled enzyme reaction for LCHAD activity assay.

References

Technical Support Center: (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during experiments with this long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A: Like other long-chain fatty acyl-CoAs, this compound is an amphiphilic molecule with a long, hydrophobic acyl chain and a hydrophilic Coenzyme A head. This structure makes it poorly soluble in purely aqueous buffers, especially at high concentrations. Its solubility is significantly better in organic solvents or aqueous-organic mixtures.

Q2: How should I store this compound?

A: For long-term storage, it is recommended to store the compound as a solid under desiccating conditions at -20°C or colder. If you must store it in solution, prepare aliquots in a suitable organic solvent, purge with an inert gas like nitrogen or argon to prevent oxidation, and store at -80°C. Avoid long-term storage in aqueous solutions, as the thioester bond can be labile and the compound may degrade.

Q3: My compound has been stored for a while. Is it still viable?

A: The stability of fatty acyl-CoAs can be affected by storage conditions. To check for degradation, you can analyze the compound by methods such as thin-layer chromatography (TLC) or mass spectrometry to look for the presence of free Coenzyme A or other degradation products. When in doubt, it is best to use a fresh vial or a newly prepared solution.

Q4: Can I heat the solution to improve solubility?

A: Gentle, brief heating can be used in conjunction with sonication to aid dissolution. However, prolonged or excessive heating should be avoided as it can accelerate the hydrolysis of the thioester bond and lead to degradation of the compound.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound

This is the most common issue encountered with long-chain acyl-CoAs. The hydrophobic nature of the tetradecadienoyl chain leads to poor aqueous solubility.

Recommended Solution:

  • Initial Solvent Choice: Do not attempt to dissolve the compound directly in an aqueous buffer. Start with an organic solvent or a solvent mixture.

  • Recommended Protocol: A multi-step protocol is recommended to prepare a stock solution that can be further diluted into your aqueous experimental buffer. See the detailed "Protocol for Preparing a Stock Solution" below.

  • Sonication: Use a bath sonicator to aid dissolution. Sonicate in short bursts (1-2 minutes) and allow the vial to cool in between to prevent heating and potential degradation.

  • Visual Inspection: After each sonication burst, visually inspect the solution. Continue until the solution is clear and free of any visible particulates.

Issue: The compound precipitates when added to my aqueous assay buffer.

This typically occurs if the final concentration of the organic solvent in the aqueous buffer is too low to maintain solubility, or if the concentration of the acyl-CoA itself is too high.

Recommended Solution:

  • Check Final Solvent Concentration: Ensure that the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility in the final assay volume. You may need to prepare a more concentrated stock solution to minimize the volume added.

  • Solvent-Only Control: It is crucial to run a control with the same final concentration of the organic solvent to ensure it does not interfere with your enzyme's activity or other assay components.

  • Lower the Working Concentration: Long-chain acyl-CoAs can form micelles at higher concentrations, which might not be visible but can affect the availability of the molecule to an enzyme. Try lowering the final concentration of this compound in your experiment. A typical starting range for enzymatic assays is 10-100 µM.

  • Pre-warm the Buffer: Gently warming your assay buffer before adding the acyl-CoA stock solution can sometimes help, but be mindful of the temperature stability of your proteins and other reagents.

Data Presentation: Solvent Systems and Working Concentrations

The choice of solvent is critical for successfully dissolving long-chain fatty acyl-CoAs. The following table summarizes recommended solvent systems for creating a stock solution and typical working concentrations for enzymatic assays.

ParameterRecommendationNotes
Stock Solution Solvent Chloroform:Methanol:Water (80:20:2 v/v/v)This mixture effectively solvates both the hydrophobic tail and the hydrophilic head group.
Alternative Stock Solvents Ethanol (B145695), MethanolWhile less effective than the mixture, these may be suitable for some applications. Test on a small scale first.
Aqueous Buffer Additive Low percentage of organic solvent (e.g., <5% ethanol or DMSO)The final concentration must be tested for compatibility with the experimental system.
Recommended Working Concentration 10 - 100 µMA good starting range for many enzymatic assays. The optimal concentration should be determined empirically.
Aqueous Solubility PoorDirect dissolution in 100% aqueous solutions is not recommended for initial solubilization at high concentrations.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a clear, usable stock solution of this compound.

Materials:

  • This compound (solid)

  • Chloroform (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Nuclease-free water

  • Inert gas (Nitrogen or Argon)

  • Glass vial

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare Solvent Mixture: In a separate glass container, prepare the Chloroform:Methanol:Water (C:M:W) solvent mixture in an 80:20:2 ratio by volume.

  • Initial Dissolution: Add the appropriate volume of the C:M:W mixture to the vial containing the solid compound to achieve the desired stock concentration (e.g., 1-10 mM).

  • Vortex: Cap the vial tightly and vortex for 30-60 seconds.

  • Sonication: Place the vial in a water bath sonicator. Sonicate in short bursts of 1-2 minutes. After each burst, remove the vial and visually inspect the solution. Allow the vial to cool to room temperature between sonication steps.

  • Final Inspection: Continue sonication until the solution is completely clear and no particulate matter is visible.

  • Storage: For immediate use, proceed to the next protocol. For storage, overlay the solution with an inert gas (nitrogen or argon), cap tightly, and store at -80°C.

Protocol 2: Use in a Generic Enzymatic Assay

Objective: To use the prepared stock solution of this compound as a substrate in a typical enzymatic assay.

Materials:

  • Prepared stock solution of this compound

  • Assay Buffer (e.g., Tris-HCl, HEPES, appropriate for your enzyme)

  • Enzyme solution

  • Other necessary co-factors or reagents (e.g., NAD+)

  • 96-well plate or cuvettes

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Determine Final Concentrations: Decide on the final concentration of this compound and all other reagents in your assay. Remember to account for the volume of the stock solution you will be adding.

  • Prepare Master Mix: Prepare a master mix containing the assay buffer and all other reagents except the enzyme and the substrate.

  • Aliquot Master Mix: Aliquot the master mix into the wells of your plate or your cuvettes.

  • Add Substrate: Add the calculated volume of the this compound stock solution to each well to reach the desired final concentration (e.g., 10-100 µM). Mix gently by pipetting.

  • Solvent Control: In a separate well, add the same volume of the stock solution solvent (e.g., C:M:W) without the acyl-CoA to serve as a solvent control.

  • Equilibrate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate Reaction: Add the enzyme solution to each well to initiate the reaction.

  • Measure Activity: Immediately begin measuring the reaction progress using your detection instrument (e.g., monitoring changes in absorbance or fluorescence over time).

Visualizations

Solubilization Workflow

G Workflow for Solubilizing this compound start Start: Solid Acyl-CoA prep_solvent Prepare Solvent (e.g., Chloroform:Methanol:Water 80:20:2) start->prep_solvent add_solvent Add Solvent to Solid prep_solvent->add_solvent vortex Vortex for 30-60s add_solvent->vortex sonicate Sonicate in 1-2 min Bursts vortex->sonicate check_clarity Is the solution clear? sonicate->check_clarity check_clarity->sonicate No solution_ready Stock Solution Ready for Use (Store at -80°C under inert gas) check_clarity->solution_ready Yes

Caption: Recommended steps for dissolving this compound.

General Experimental Workflowdot

G prep_stock Prepare Acyl-CoA Stock Solution (See Solubilization Workflow) add_substrate Add Acyl-CoA Stock to Master Mix prep_stock->add_substrate prep_master_mix Prepare Assay Master Mix (Buffer, Co-factors, etc.) prep_master_mix->add_substrate equilibrate Equilibrate at Assay Temperature (5 min) add_substrate->equilibrate initiate_reaction Initiate Reaction with Enzyme equilibrate->initiate_reaction measure Measure Reaction Rate initiate_reaction->measure

preventing oxidation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA in samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your samples by preventing oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a long-chain fatty acyl-CoA molecule. Its structure contains two cis double bonds (at the 5th and 8th carbon positions), making it a polyunsaturated fatty acyl-CoA. These double bonds are susceptible to attack by reactive oxygen species, leading to oxidation.[1] Oxidation can alter the molecule's structure and function, compromising experimental results.[2] Long-chain acyl-CoA esters, in general, are known to be unstable and susceptible to both chemical and enzymatic degradation.[2]

Q2: What are the primary signs of sample degradation?

Degradation of this compound can manifest in several ways, including:

  • Poor signal intensity in mass spectrometry: Oxidized or hydrolyzed lipids may not ionize efficiently, leading to weak signals.[3]

  • Appearance of unexpected peaks: Degradation products will appear as new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Changes in physical appearance: For powdered lipids, absorption of moisture can lead to a gummy texture, which can accelerate hydrolysis and oxidation.[3][4]

Q3: What is the ideal short-term and long-term storage temperature for my samples?

To minimize degradation, specific storage temperatures are critical.[5][6]

Storage DurationRecommended TemperatureRationale
Short-term (<1 week) -20°CSufficient for maintaining stability for brief periods.[5]
Long-term (>1 week) -80°C or liquid nitrogenEssential for preserving the integrity of peroxide-sensitive lipids over extended durations.[5][7]

Storage of organic solutions below -30°C is generally not recommended unless they are in a sealed glass ampoule.[3]

Q4: Should I store my this compound as a powder or in solution?

Unsaturated lipids like this compound are not stable as powders.[3] They are hygroscopic and can quickly absorb moisture, which promotes hydrolysis and oxidation.[3][4] Therefore, it is strongly recommended to dissolve the compound in a suitable organic solvent immediately upon receipt and store it as a solution.[3][4]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Inconsistent results between sample aliquots. 1. Repeated Freeze-Thaw Cycles: This can accelerate the degradation of the molecule.[2] 2. Inadequate Aliquoting: Inconsistent volumes can lead to variability.1. Prepare Single-Use Aliquots: Upon preparing your stock solution, immediately divide it into smaller, single-use volumes in cryo-optimized tubes.[2][5] This minimizes the number of times the main stock is temperature-cycled.
Low recovery of the compound after extraction. 1. Oxidation during sample processing: Exposure to air and light can rapidly degrade the molecule.[2] 2. Use of inappropriate solvents or containers: Plastic containers can leach impurities.[3][4]1. Work under an inert atmosphere: Handle samples under a stream of argon or nitrogen gas whenever possible.[2] 2. Use high-purity solvents and glass containers: Employ HPLC or LC-MS grade solvents and store all solutions in glass vials with Teflon-lined caps.[2][3][4] 3. Work quickly and on ice: Keep all samples and solutions cold during preparation.[2]
Evidence of oxidation (e.g., extraneous peaks in LC-MS). 1. Absence of antioxidants: Without antioxidants, the polyunsaturated acyl chain is highly susceptible to oxidation.[5][8] 2. Prolonged exposure to oxygen: Leaving sample vials open to the air will promote oxidation.1. Supplement with Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) at a final concentration of 0.01% or EDTA at 1 mM to your solvents and sample solutions.[5][8] 2. Purge with Inert Gas: Before sealing the vial for storage, flush the headspace with argon or nitrogen to displace oxygen.[2][4]
Hydrolysis of the thioester bond (presence of free fatty acid). 1. Presence of water: The thioester bond is susceptible to hydrolysis, especially in aqueous solutions or due to moisture condensation.[2][4] 2. Incorrect pH: Neutral to alkaline pH can accelerate hydrolysis.[2]1. Use Anhydrous Solvents: Ensure that the organic solvents used are of high purity and anhydrous.[3] 2. Equilibrate to Room Temperature Before Opening: Always allow the container of the powdered compound or frozen aliquots to warm to room temperature before opening to prevent moisture condensation.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for safely dissolving powdered this compound to minimize degradation.

Materials:

  • This compound (powder)

  • High-purity, anhydrous organic solvent (e.g., chloroform/methanol 2:1, v/v)

  • Glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

  • Calibrated balance

  • Glass syringes or pipettes with glass tips

Procedure:

  • Allow the sealed container of powdered this compound to equilibrate to room temperature before opening to prevent condensation.[2][4]

  • Weigh the desired amount of powder quickly in a clean, dry environment.

  • Transfer the powder to a glass vial.

  • Add the appropriate volume of high-purity organic solvent to achieve the desired concentration.

  • Mix gently until the powder is completely dissolved. Sonication can be used cautiously for short periods if necessary.

  • Flush the headspace of the vial with a gentle stream of argon or nitrogen gas.[2]

  • Securely seal the vial with the Teflon-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -80°C for long-term storage.

Protocol 2: General Sample Handling Workflow

This workflow provides best practices for handling samples containing this compound during an experiment.

experimental_workflow cluster_prep Preparation cluster_handling Handling (On Ice) cluster_storage Post-Processing start Start: Retrieve Aliquot warm Equilibrate to Room Temp start->warm Prevent Condensation open Open Vial warm->open process Perform Experimental Steps (e.g., dilutions, reactions) open->process purge Purge with Inert Gas (Argon/Nitrogen) process->purge Minimize Oxygen Exposure antioxidant Use Solvents with Antioxidants (e.g., 0.01% BHT) antioxidant->process seal Seal Vial Securely purge->seal store Store at -80°C seal->store

Caption: Experimental workflow for handling sensitive lipid samples.

Signaling Pathway Context

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway is crucial for energy production from lipids. The diagram below illustrates the core steps of beta-oxidation.

beta_oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA FAD -> FADH2 ACAD Acyl-CoA Dehydrogenase FattyAcylCoA->ACAD HydroxyacylCoA (S)-3-Hydroxyacyl-CoA (e.g., this compound) EnoylCoA->HydroxyacylCoA H2O ECH Enoyl-CoA Hydratase EnoylCoA->ECH KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA NAD+ -> NADH HADH 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HADH NewAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->NewAcylCoA CoA-SH AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA KAT β-Ketoacyl-CoA Thiolase KetoacylCoA->KAT NewAcylCoA->FattyAcylCoA Re-enters Cycle ACAD->EnoylCoA ECH->HydroxyacylCoA HADH->KetoacylCoA KAT->NewAcylCoA KAT->AcetylCoA

Caption: The mitochondrial fatty acid beta-oxidation spiral.

References

Technical Support Center: (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathway is it involved?

This compound is a long-chain, polyunsaturated fatty acyl-CoA. Its structure, featuring a 14-carbon chain with a hydroxyl group at the third carbon (beta position) and two cis double bonds, strongly indicates it is an intermediate in the beta-oxidation of polyunsaturated fatty acids. Due to its chain length and polyunsaturated nature, its degradation is likely to occur in peroxisomes, which are specialized organelles equipped to handle the breakdown of such molecules.[1][2][3][4] The process involves a series of enzymatic reactions that shorten the fatty acid chain, and for polyunsaturated fats, requires additional auxiliary enzymes to handle the double bonds.[1][2]

Q2: My experimental results are highly variable. What are the most common sources of variability when working with this molecule?

Variability in experiments with this compound can stem from several factors related to its chemical nature:

  • Substrate Instability: As a polyunsaturated fatty acyl-CoA, the molecule is susceptible to oxidation at the double bonds and hydrolysis of the thioester bond. This can lead to a decrease in the effective concentration of the active substrate over time.

  • Substrate Purity: The synthesis of such a specific molecule can result in impurities, including stereoisomers or isomers with different double bond positions. These impurities can act as inhibitors or have different affinities for the enzyme, leading to inconsistent results.

  • Handling and Storage: Improper storage (e.g., exposure to light, oxygen, or repeated freeze-thaw cycles) can degrade the compound. Its hydrophobic nature can also lead to adsorption to plastic surfaces.

  • Assay Conditions: Factors such as pH, temperature, and the presence of detergents (to aid solubility) can significantly impact enzyme activity and substrate stability.

Q3: How should I properly store and handle this compound to maintain its integrity?

To minimize degradation and variability, adhere to the following guidelines:

  • Storage: Store the compound at -80°C in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen).

  • Aliquoting: Upon receipt, aliquot the compound into single-use amounts to avoid repeated freeze-thaw cycles.

  • Solvent: Dissolve the compound in a suitable organic solvent, such as ethanol (B145695) or DMSO, before preparing aqueous working solutions. Prepare aqueous solutions fresh for each experiment.

  • Light and Air: Protect the compound from light and exposure to air to prevent oxidation.

  • Materials: Use glass or polypropylene (B1209903) tubes to minimize adsorption to plastic surfaces.

Q4: I'm observing low or no enzyme activity in my assay. What are the likely causes?

Low or no activity in an enzymatic assay with this compound could be due to several factors:

  • Substrate Solubility: The hydrophobic nature of this long-chain fatty acyl-CoA can lead to poor solubility in aqueous buffers, resulting in the formation of micelles and a low effective substrate concentration available to the enzyme.

  • Enzyme Inactivity: The enzyme itself may be inactive or present at too low a concentration.

  • Inappropriate Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme.

  • Presence of Inhibitors: Contaminants in the substrate preparation or other assay components (e.g., EDTA, high concentrations of detergents) can inhibit enzyme activity.[5]

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Steps
Pipetting Errors Use calibrated pipettes and reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to all wells.[5]
Inconsistent Temperature Ensure the plate is incubated at a uniform temperature. Avoid placing the plate on a cold surface before reading.
Substrate Adsorption Pre-coat pipette tips by aspirating and dispensing the substrate solution a few times before transferring. Use low-adhesion microplates.
Incomplete Mixing Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles.
Issue 2: Low Signal or Reaction Rate
Potential Cause Troubleshooting Steps
Substrate Insolubility Incorporate a non-ionic detergent like Triton X-100 (typically 0.01-0.1%) in the assay buffer to improve solubility. Perform a detergent concentration curve to find the optimal concentration that maximizes enzyme activity without denaturing the enzyme.
Suboptimal Enzyme Concentration Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.
Substrate Degradation Prepare the substrate solution immediately before use. If possible, perform a stability test of the substrate in your assay buffer over the time course of the experiment.
Incorrect Buffer pH or Ionic Strength Optimize the pH and ionic strength of the assay buffer for your specific enzyme.
Presence of Interfering Substances Ensure that solvents used to dissolve the substrate (e.g., DMSO) are at a final concentration that does not inhibit the enzyme. Avoid substances like EDTA, SDS, and sodium azide (B81097) in your sample preparation unless compatible with the assay.[5]
Issue 3: High Background Signal
Potential Cause Troubleshooting Steps
Substrate Auto-hydrolysis Run a "no-enzyme" control to measure the rate of non-enzymatic breakdown of the substrate. Subtract this rate from your experimental values.
Contaminating Enzymes in Sample If using cell lysates or tissue homogenates, other enzymes may be present that can act on the substrate or detection reagents. Run a control with a specific inhibitor for your enzyme of interest.
Fluorescence Interference If using a fluorescence-based assay, check for autofluorescence of the substrate, sample components, or the microplate. Use black, opaque-walled plates for fluorescence assays.[5]

Experimental Protocols & Methodologies

Protocol: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is a generalized method that should be optimized for your specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA and 0.1% Triton X-100.

  • NAD+ Stock Solution: 50 mM NAD+ in purified water. Store in aliquots at -20°C.

  • Substrate Stock Solution: 10 mM this compound in ethanol or DMSO. Store in single-use aliquots at -80°C under argon.

  • Enzyme Preparation: Purified L-3-hydroxyacyl-CoA dehydrogenase or a mitochondrial/peroxisomal fraction containing the enzyme, diluted in cold assay buffer to the desired concentration.

2. Assay Procedure:

  • Set up a 96-well UV-transparent microplate.

  • For each reaction, add the following to a final volume of 200 µL:

    • 170 µL Assay Buffer

    • 10 µL NAD+ Stock Solution (final concentration: 2.5 mM)

    • 10 µL Enzyme Preparation

  • Include appropriate controls:

    • No-Enzyme Control: Replace the enzyme preparation with assay buffer.

    • No-Substrate Control: Initiate the reaction with the solvent used for the substrate (e.g., ethanol/DMSO) instead of the substrate solution.

  • Mix gently and pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the Substrate Stock Solution (final concentration: 0.5 mM).

  • Immediately begin monitoring the increase in absorbance at 340 nm (for NADH production) every 30 seconds for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (V) in mOD/min from the linear portion of the absorbance vs. time curve.

  • Subtract the rate of the no-enzyme control from the experimental rates.

  • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate from mOD/min to µmol/min.

Quantitative Data Summary (Hypothetical for Optimization)

The following table provides an example of how to structure data when optimizing assay conditions. Actual values will need to be determined experimentally.

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
pH 6.57.48.07.4
Temperature (°C) 25374237
Triton X-100 (%) 0.010.050.10.05
NAD+ (mM) 0.51.02.52.5
Substrate (µM) 50100200To be determined by titration
Enzyme (µg/mL) 1510To be determined by titration

Visualizations

Signaling Pathway: Peroxisomal Beta-Oxidation of a Polyunsaturated Fatty Acid

Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Pathway PUFA_CoA (5Z,8Z)-Tetradecadienoyl-CoA ACOX1 Acyl-CoA Oxidase 1 PUFA_CoA->ACOX1 FAD -> FADH2 Enoyl_CoA trans-2,5Z,8Z-Tetradecatrienoyl-CoA MFE2 Multifunctional Enzyme 2 (Hydratase activity) Enoyl_CoA->MFE2 Hydroxyacyl_CoA (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA MFE2_dehydro Multifunctional Enzyme 2 (Dehydrogenase activity) Hydroxyacyl_CoA->MFE2_dehydro NAD+ -> NADH Ketoacyl_CoA 3-Keto-5Z,8Z-Tetradecadienoyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase + CoA Shortened_CoA (3Z,6Z)-Dodecadienoyl-CoA Acetyl_CoA Acetyl-CoA ACOX1->Enoyl_CoA MFE2->Hydroxyacyl_CoA MFE2_dehydro->Ketoacyl_CoA Thiolase->Shortened_CoA Thiolase->Acetyl_CoA

Caption: Hypothetical pathway for the first cycle of peroxisomal beta-oxidation.

Experimental Workflow: Enzyme Activity Assay

Assay_Workflow General Workflow for a Spectrophotometric Enzyme Assay start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node A Start: Prepare Reagents (Buffer, NAD+, Enzyme) B Aliquot Reagents to 96-well Plate A->B D Prepare Substrate Working Solution A->D C Pre-incubate Plate at 37°C B->C E Initiate Reaction: Add Substrate to Wells C->E F Read Absorbance at 340nm (Kinetic Mode) E->F G Is Rate Linear? F->G H Calculate Activity G->H Yes J Troubleshoot: Adjust Enzyme/Substrate Concentration G->J No I End H->I J->B

Caption: A logical workflow for performing and troubleshooting an enzyme kinetics assay.

References

Technical Support Center: Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. The information is designed to address common pitfalls encountered during its analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Guide 1: Poor Signal Intensity or Complete Signal Loss

Observing low or no signal for your target analyte is a common issue. Follow these steps to diagnose and resolve the problem.

Potential CauseTroubleshooting StepExpected Outcome
Sample Degradation Acyl-CoAs are unstable. Process samples quickly on ice to minimize degradation. Ensure proper storage at -80°C.Preservation of the analyte's integrity, leading to a stronger signal.
Inefficient Extraction Evaluate your extraction protocol. Compare methods like solid-phase extraction (SPE) or liquid-liquid extraction. Spike a known amount of a standard to calculate recovery.An optimized protocol will yield higher and more consistent recovery of the analyte.
Ion Suppression Perform a post-column infusion experiment to check for co-eluting matrix components that may be suppressing the ionization of your analyte.Identification of the retention time window where ion suppression occurs, allowing for chromatographic adjustments.
Suboptimal MS Settings Infuse a standard of this compound to optimize source parameters (e.g., spray voltage, gas flows, temperatures) and fragmentation settings (collision energy).Maximized signal response for your specific analyte.
Guide 2: Issues with Peak Shape and Retention Time

Problems such as broad, tailing, or split peaks, as well as shifting retention times, can compromise the accuracy of your quantification.

Potential CauseTroubleshooting StepExpected Outcome
Column Contamination Wash the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants. If the problem persists, replace the column.Restoration of sharp, symmetrical peak shapes.
Inappropriate Sample Solvent Reconstitute your final extract in a solvent that is weaker than or matches the initial mobile phase.Prevention of peak distortion caused by solvent incompatibility.
Retention Time Shifts Ensure consistent mobile phase preparation. Allow for sufficient column equilibration time between injections. Maintain a stable column temperature.Stable and reproducible retention times across your analytical run.
System Leaks Check for any leaks in the LC system, from the pump to the detector.A stable pressure and flow rate, leading to consistent chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from biological samples?

A1: A combination of liquid-liquid extraction followed by solid-phase extraction (SPE) is often effective for long-chain acyl-CoAs. A common approach involves homogenization in a buffered solution, followed by extraction with organic solvents like acetonitrile (B52724) or isopropanol.[1] SPE can then be used for cleanup and concentration of the analyte.

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: Due to the presence of a thioester bond and unsaturated double bonds, the molecule is susceptible to hydrolysis and oxidation. It is crucial to work quickly at low temperatures (e.g., on ice). Using buffers with a slightly acidic pH (around 4.9) can improve stability during extraction.[1] Avoid prolonged exposure to air and consider adding antioxidants to your extraction solvents.

Q3: What are the optimal LC-MS/MS parameters for the analysis of this compound?

A3: A C18 reversed-phase column is typically used for separation.[2] A mobile phase with a high pH (around 10.5), such as one containing ammonium (B1175870) hydroxide (B78521), can improve peak shape and sensitivity.[3] For detection, positive electrospray ionization (ESI) mode is common for acyl-CoAs. You should monitor for the precursor ion and a characteristic product ion, such as the neutral loss of the CoA moiety (507 Da).[3]

Q4: I am having trouble with my calibration curve. What are some common issues?

A4: Common issues include poor linearity, a non-zero intercept, and high variability. A non-zero intercept may indicate contamination in your blank. Poor linearity could be due to detector saturation at high concentrations or ion suppression. High variability can result from inconsistent sample preparation or injection volumes.

Q5: How do I choose an appropriate internal standard for quantification?

A5: An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar acyl-CoA with an odd-numbered carbon chain (e.g., C17:0-CoA) is a good alternative as it is not naturally abundant in most biological systems.

Data Presentation

Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs
Extraction MethodAverage Recovery (%)Reproducibility (CV%)Notes
SPE with C18 Cartridge 85-95%<10%Good for cleanup and concentration.
Liquid-Liquid Extraction (Acetonitrile/Isopropanol) 70-80%[1]<15%Can be prone to matrix effects.
Combined LLE and SPE >90%<10%Recommended for complex matrices.
Table 2: Stability of Polyunsaturated Acyl-CoAs under Different Conditions
ConditionHalf-lifeRecommendation
Room Temperature, Aqueous Buffer Minutes to hoursAvoid. Always keep samples on ice or frozen.
4°C, Aqueous Buffer HoursSuitable for short-term storage during sample processing.
-80°C, Organic Solvent MonthsRecommended for long-term storage.
Slightly Acidic pH (4.5-5.5) Increased stabilityUse buffered solutions in this pH range for extraction.
Neutral to Alkaline pH (>7) Decreased stabilityAvoid prolonged exposure to basic conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue
  • Homogenization: Homogenize 50-100 mg of frozen tissue in a pre-chilled glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[1]

  • Solvent Addition: Add 2 mL of 2-propanol and continue to homogenize.[1]

  • Extraction: Add 4 mL of acetonitrile, vortex vigorously for 5 minutes.[1]

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper aqueous-organic phase.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 15 mM ammonium hydroxide in water.

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 min.

    • Decrease to 25% B over 0.2 min.

  • Mass Spectrometer: Triple quadrupole with ESI source.

  • Ionization Mode: Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Monitor the transition from the precursor ion of this compound to a specific product ion (e.g., neutral loss of 507 Da).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization (pH 4.9 Buffer) Tissue->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation Phase Separation Extraction->Centrifugation Drying Drying under N2 Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Troubleshooting_Tree Start Start: Low/No Signal Check_MS Check MS Performance? (Tune & Calibrate) Start->Check_MS MS_OK MS is OK Check_MS->MS_OK Pass MS_Fail MS Fails (Service Required) Check_MS->MS_Fail Fail Check_Sample Sample Integrity Issue? MS_OK->Check_Sample Degradation Degradation (Improve Handling) Check_Sample->Degradation Yes Extraction_Fail Extraction Failure (Optimize Protocol) Check_Sample->Extraction_Fail Yes Check_Chroma Chromatography Issue? Check_Sample->Check_Chroma No Resolved Problem Resolved Degradation->Resolved Extraction_Fail->Resolved Ion_Suppression Ion Suppression (Modify Gradient) Check_Chroma->Ion_Suppression Yes Column_Issue Column Problem (Wash/Replace) Check_Chroma->Column_Issue Yes Check_Chroma->Resolved No Ion_Suppression->Resolved Column_Issue->Resolved Beta_Oxidation Analyte This compound Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase Analyte->Dehydrogenation Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenation->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (Re-enters Cycle) Thiolase->Shorter_Acyl_CoA

References

Technical Support Center: Matrix Effects in LC-MS Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and other lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3][4] This interference can lead to a decrease in signal intensity, known as ion suppression, or an increase, termed ion enhancement.[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][5][6]

Q2: What are the primary sources of matrix effects in the analysis of lipid molecules like this compound from biological samples?

A: For lipid analysis from biological matrices such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are the most significant contributors to matrix effects.[2][5][6][7][8] Other potential sources of interference include salts, proteins, endogenous metabolites, and dosing vehicles.[4][5][6] These components can co-elute with the target analyte and interfere with the ionization process within the mass spectrometer's ion source.[2]

Q3: How can I determine if my LC-MS analysis is affected by matrix effects?

A: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion (Qualitative Assessment): In this method, a constant flow of a standard solution of your analyte is infused into the mass spectrometer, downstream of the LC column.[1][2][9][10] A blank matrix extract is then injected onto the column. Any fluctuation (a dip for suppression or a peak for enhancement) in the constant signal baseline indicates the presence of matrix effects at that specific retention time.[1][2][11]

  • Post-Extraction Spiking (Quantitative Assessment): This is a more quantitative approach where the response of the analyte is compared in two different samples.[2][3][4] The first sample is the analyte spiked into a clean solvent (neat solution). The second is the analyte spiked into a blank matrix extract that has undergone the complete sample preparation procedure. The ratio of the analyte's peak area in the matrix extract to that in the neat solution provides a quantitative measure of the matrix effect.[4]

Q4: What is the difference between ion suppression and ion enhancement?

A: Ion suppression is the more common phenomenon and results in a decreased signal intensity for the analyte of interest.[2] This can occur when co-eluting matrix components compete with the analyte for ionization, disrupt the formation and desolvation of droplets in the electrospray ionization (ESI) source, or neutralize the charged analyte ions. Ion enhancement, an increase in signal intensity, is less common but can occur if co-eluting compounds improve the ionization efficiency of the target analyte. Both phenomena compromise the accuracy of the analytical data.

Troubleshooting Guide

Issue 1: Inconsistent results and poor reproducibility between sample injections.

  • Possible Cause: Variable matrix effects between individual samples. The composition of the biological matrix can differ slightly from one sample to another, leading to inconsistent levels of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for correcting matrix effects.[1][12][13][14][15] A SIL-IS is chemically identical to the analyte but has a different mass, causing it to co-elute and experience the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix is normalized.[13][16]

    • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is representative of the study samples.[13] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.

Issue 2: Low analyte signal and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression from co-eluting phospholipids or other matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The goal is to remove as many interfering components as possible before the sample is injected into the LC-MS system.

      • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids.[17]

      • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts but may suffer from low recovery for more polar analytes.[5][6][17]

      • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode or specialized phospholipid removal cartridges (e.g., HybridSPE), can be highly effective at removing phospholipids and reducing matrix effects.[7][17]

    • Improve Chromatographic Separation: Modify the LC method to separate the analyte from the interfering regions of the chromatogram. This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a column with a different chemistry.[11][18]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[18] However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol provides a method to quantify the extent of ion suppression or enhancement.

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

  • Obtain Blank Matrix: Source a batch of the biological matrix (e.g., plasma, tissue homogenate) that is confirmed to be free of the analyte.

  • Process Blank Matrix: Subject the blank matrix to your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE).

  • Prepare the Post-Extraction Spiked Sample: Spike the processed blank matrix extract with the this compound standard to achieve the same final concentration as the neat standard solution.

  • LC-MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your established LC-MS method.

  • Calculate the Matrix Effect: The matrix effect is calculated as follows:

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Phospholipid Removal SPE

This protocol outlines a general procedure for using a phospholipid removal SPE plate.

  • Protein Precipitation: Precipitate proteins in your sample (e.g., 100 µL of plasma) by adding an appropriate volume of acidified acetonitrile (B52724) (e.g., 300 µL of 1% formic acid in acetonitrile). Vortex thoroughly.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Load Supernatant: Load the supernatant onto the phospholipid removal SPE plate.

  • Elution: Apply a vacuum or positive pressure to pull the sample through the SPE sorbent. The eluate contains the analyte with a significantly reduced concentration of phospholipids.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery for this compound

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)
Protein Precipitation (PPT)55% (Suppression)95%
Liquid-Liquid Extraction (LLE)85% (Suppression)70%
Solid-Phase Extraction (SPE)98% (Minimal Effect)92%

Note: The data presented in this table are representative and intended for illustrative purposes.

Visualizations

cluster_0 Troubleshooting Workflow for Matrix Effects Start Inconsistent Results or Low Sensitivity Observed Assess_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spiking) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (SPE, LLE) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_LC Optimize LC Separation Optimize_SP->Optimize_LC Use_SIL_IS Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_SIL_IS Re_evaluate Re-evaluate Method Performance Use_SIL_IS->Re_evaluate Re_evaluate->ME_Present End Method Optimized Re_evaluate->End Issue Resolved No_ME->End

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

cluster_1 Experimental Workflow for Matrix Effect Assessment Start Start Prep_Neat Prepare Neat Standard Solution Start->Prep_Neat Prep_Blank Process Blank Matrix Extract Start->Prep_Blank Analyze_Neat Analyze Neat Solution by LC-MS Prep_Neat->Analyze_Neat Spike_Blank Spike Analyte into Processed Blank Matrix Prep_Blank->Spike_Blank Analyze_Spiked Analyze Spiked Matrix by LC-MS Spike_Blank->Analyze_Spiked Compare Compare Peak Areas Analyze_Neat->Compare Analyze_Spiked->Compare Calculate_ME Calculate % Matrix Effect Compare->Calculate_ME End End Calculate_ME->End

Caption: Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Enhancing the Resolution of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral resolution of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and related hydroxy acyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high-resolution separation of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA enantiomers?

A1: The primary challenges stem from several factors:

  • Identical Physicochemical Properties : The (S) and (R) enantiomers possess identical physical and chemical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques.[1] Specialized chiral separation methods are required.

  • Compound Polarity and Stability : As polar thioesters, these molecules are prone to degradation, especially through hydrolysis in aqueous solutions at alkaline or highly acidic pH.[1] This necessitates careful sample handling and mild chromatographic conditions.

  • Structural Complexity : The long acyl chain can influence interactions with the stationary phase, adding a layer of complexity to achieving enantioselective separation.[1]

  • Matrix Effects : When analyzing biological samples, structurally similar endogenous lipids can interfere with the separation and detection, creating complex matrix effects.[1]

Q2: Which analytical techniques are most effective for the chiral separation of hydroxy acyl-CoAs?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for resolving these isomers.[1][2] Supercritical Fluid Chromatography (SFC) is also a powerful alternative. For general analysis of hydroxy fatty acids (not as CoA esters), Gas Chromatography-Mass Spectrometry (GC-MS) is often used, but it requires a chemical derivatization step to increase the volatility of the analytes.[3]

Q3: Is derivatization necessary for the analysis of these isomers?

A3: For HPLC analysis of the acyl-CoA thioesters, derivatization is generally not required. However, if analyzing the corresponding 3-hydroxy fatty acid (after hydrolysis of the CoA ester), derivatization is essential for GC-MS analysis to improve volatility and ionization efficiency.[3] Common methods include silylation or esterification to form Fatty Acid Methyl Esters (FAMEs).[3][4]

Q4: Can enzymatic methods be used for resolution?

A4: Yes, enzymatic methods can be employed for the kinetic resolution of 3-hydroxy fatty acid esters.[5] Enzymes like Candida antarctica lipase (B570770) B (CALB) can selectively acylate one enantiomer, allowing for the separation of the derivatized product from the unreacted enantiomer.[5] Additionally, enzymes like 3-hydroxyacyl-CoA dehydrogenase catalyze reactions involving these molecules and are stereospecific, a property that can be leveraged in enzymatic assays.[6][7]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Question: My chromatogram shows a single peak or two poorly resolved, overlapping peaks for my (S) and (R) isomers. What are the likely causes and how can I fix this?

Answer: Poor resolution is a common issue in chiral separations. The causes can be systematic and should be investigated in a logical order.[1][8]

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) : The chosen CSP may not have the necessary selectivity for your specific analytes. The interaction between the analyte and the chiral selector is highly specific.[1][8]

  • Suboptimal Mobile Phase Composition : The type and concentration of the organic modifier and any additives are critical for achieving selectivity.[1][8]

    • Solution (Normal Phase) : Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar mobile phase (e.g., hexane). A lower percentage of the alcohol modifier often increases retention and can improve resolution.[1]

    • Solution (Reversed Phase) : Systematically vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[1] Mobile phase additives like small amounts of formic acid or acetic acid can significantly impact selectivity.[1]

  • Incorrect Flow Rate : Chiral separations are often more sensitive to flow rate than achiral separations.

    • Solution : Reduce the flow rate. Lower flow rates can enhance the interactions between the enantiomers and the CSP, leading to better resolution.[1][8]

  • Temperature Fluctuations : Temperature significantly affects the thermodynamics of chiral recognition.

    • Solution : Use a column oven to maintain a stable temperature. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C), as both increasing and decreasing the temperature can improve resolution depending on the specific interaction.[1][8]

G Troubleshooting Workflow: Poor Resolution Start Poor or No Resolution CSP 1. Evaluate Chiral Stationary Phase (CSP) Start->CSP ScreenCSP Screen different CSP types (amylose, cellulose-based) CSP->ScreenCSP MobilePhase 2. Optimize Mobile Phase ScreenCSP->MobilePhase AdjustMP Adjust modifier ratio, pH, and additives MobilePhase->AdjustMP FlowRate 3. Adjust Flow Rate AdjustMP->FlowRate ReduceFlow Systematically reduce flow rate FlowRate->ReduceFlow Temperature 4. Control Temperature ReduceFlow->Temperature ScreenTemp Use column oven and screen temperatures (e.g., 10-40°C) Temperature->ScreenTemp End Resolution Achieved ScreenTemp->End

Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Significant Peak Tailing

Question: I am observing significant peak tailing for my hydroxy acyl-CoA enantiomers, which is affecting quantification. What should I do?

Answer: Peak tailing can compromise both resolution and the accuracy of quantification.[1] It is typically caused by undesirable secondary interactions or column issues.

Potential Causes & Solutions:

  • Secondary Interactions with Stationary Phase : Active sites on the silica (B1680970) support of the CSP can interact with the polar groups of your analyte, causing tailing.[1]

    • Solution : Add a competing agent to the mobile phase. For acidic compounds like acyl-CoAs, adding a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) can block these active sites.[1]

  • Column Overload : Injecting too much sample can lead to peak broadening and tailing.[1]

    • Solution : Reduce the injection volume or dilute the sample.[1]

  • Column Contamination/Degradation : Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[8]

    • Solution : Flush the column with a strong, compatible solvent as recommended by the manufacturer.[9] If performance is not restored, the column may need to be replaced.

Issue 3: Irreproducible Retention Times

Question: The retention times for my enantiomers are shifting between runs. How can I improve reproducibility?

Answer: Retention time instability is often due to insufficient system equilibration or variations in experimental conditions.

Potential Causes & Solutions:

  • Inadequate Column Equilibration : Chiral stationary phases often require longer equilibration times than standard achiral phases, especially after changing the mobile phase.[8]

    • Solution : Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Flush with at least 10-20 column volumes of the new mobile phase.

  • Mobile Phase Inconsistency : Small variations in mobile phase preparation can lead to shifts in retention.

    • Solution : Prepare the mobile phase carefully and consistently, ensuring precise control over composition and pH for every run.[8]

  • Temperature Fluctuations : Uncontrolled temperature changes in the laboratory can affect retention times.

    • Solution : Use a column oven to maintain a constant and uniform temperature throughout the analysis.[8]

Experimental Protocols & Data

Protocol 1: Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral separation method for 3-hydroxy acyl-CoA isomers.

1. Initial Column and Mobile Phase Screening:

  • Objective : Identify a promising Chiral Stationary Phase (CSP) and mobile phase system.

  • Procedure :

    • Select a minimum of two different polysaccharide-based CSPs (e.g., one amylose-based, one cellulose-based).

    • Prepare a set of standard mobile phases for screening.[8]

    • Inject a racemic standard of the analyte onto each column with each mobile phase.

    • Monitor for any signs of separation, such as peak broadening, shoulders, or partial peak splitting.[8]

    • Identify the most promising column and mobile phase combination for further optimization.[8]

2. Method Optimization:

  • Objective : Achieve baseline resolution (Rs ≥ 1.5) of the enantiomers.

  • Procedure : For the most promising conditions identified in step 1:

    • Mobile Phase Composition : Systematically vary the percentage of the organic modifier in small increments (e.g., 2-5%).[8]

    • Flow Rate : Test different flow rates, typically starting around 1.0 mL/min and reducing to 0.5 mL/min to see if resolution improves.[8]

    • Temperature : Evaluate the effect of temperature by testing at a minimum of three different temperatures (e.g., 15°C, 25°C, 40°C).[8]

G Experimental Workflow: Chiral Method Development Start Prepare Racemic Standard Screening Phase 1: Screening Start->Screening SelectCols Select 2-3 different Chiral Stationary Phases (CSPs) Screening->SelectCols TestMPs Test with standard Normal & Reversed Phase mobile phases SelectCols->TestMPs Eval Evaluate for any sign of separation TestMPs->Eval Eval->Screening No Separation Optimization Phase 2: Optimization Eval->Optimization Separation Detected OptiMP Vary modifier % in mobile phase Optimization->OptiMP OptiFlow Adjust flow rate OptiMP->OptiFlow OptiTemp Vary column temperature OptiFlow->OptiTemp Validation Baseline Resolution Achieved (Rs >= 1.5) OptiTemp->Validation

Workflow for developing a chiral HPLC separation method.
Protocol 2: Derivatization for GC-MS Analysis of 3-Hydroxy Fatty Acids

This protocol is for the analysis of the 3-hydroxy fatty acid backbone, not the intact CoA ester. The CoA must first be hydrolyzed.

  • Objective : To convert the non-volatile 3-hydroxy fatty acid into a volatile derivative suitable for GC-MS.

  • Method : Silylation using BSTFA.[3]

  • Procedure :

    • Sample Prep : Start with a dried lipid extract containing the 3-hydroxy fatty acid.

    • Derivatization : Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

    • Reaction : Cap the vial tightly and heat at 80°C for 60 minutes.[3]

    • Analysis : After cooling, the sample is ready for injection into the GC-MS system.[3]

Data Summary Tables

Table 1: HPLC Parameters for Chiral Resolution of Hydroxy Acyl-CoAs

Parameter Recommendation Rationale & Considerations
Stationary Phase Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives) These provide the necessary chiral recognition sites for enantioseparation.[1] Selectivity is highly analyte-dependent.
Mobile Phase (NP) Hexane/Isopropanol or Hexane/Ethanol mixtures The alcohol modifier is crucial for retention and selectivity. Lower alcohol content generally increases resolution.[1]
Mobile Phase (RP) Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) The organic modifier percentage and buffer pH are key optimization parameters.[1]
Additive 0.1% Formic Acid, Acetic Acid, or TFA Can improve peak shape by suppressing secondary interactions with the silica support.[1]
Flow Rate 0.5 - 1.0 mL/min Lower flow rates often enhance chiral recognition and improve resolution.[8]
Temperature 10 - 40 °C (controlled via column oven) Temperature affects separation thermodynamics; must be stable and optimized for the specific method.[1][8]

| Detection | UV-Vis (approx. 260 nm for adenine (B156593) ring of CoA) or Mass Spectrometry | MS provides higher sensitivity and structural confirmation. |

Table 2: GC Parameters for Derivatized 3-Hydroxy Fatty Acids

Parameter Recommendation Rationale & Considerations
Derivatization Silylation (e.g., BSTFA) or Methyl Esterification (e.g., BF3-Methanol) Required to increase volatility for GC analysis.[3]
Stationary Phase Medium to High Polarity Columns (e.g., Cyanopropyl-polysiloxane) Polar columns like CP-Sil 88 or HP-88 provide excellent separation of fatty acid methyl ester (FAME) isomers.[10]
Carrier Gas Helium or Hydrogen Standard carrier gases for GC analysis.
Injection Split/Splitless Mode depends on analyte concentration.

| Detection | Mass Spectrometry (MS) | Provides both quantification and structural information for peak identification.[4] |

G Key Factors in Chiral Separation cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions center Chiral Resolution CSP Chiral Selector (e.g., Amylose) center->CSP interacts with Solvent Solvent Ratio (Polarity) center->Solvent Temp Temperature center->Temp Flow Flow Rate center->Flow Analyte Analyte Properties (Structure, Polarity) center->Analyte depends on Support Silica Support Additive Additive (e.g., Acid/Base) Additive->Support pH pH Analyte->CSP Analyte->Solvent

Interacting factors that determine chiral separation success.

References

Validation & Comparative

A Comparative Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and its Stereoisomers in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical properties and metabolic fate of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and its corresponding stereoisomers. The focus is on their interaction with key enzymes in fatty acid β-oxidation, highlighting the profound impact of stereochemistry on metabolic processing and biological activity. While direct comparative experimental data for this specific unsaturated long-chain acyl-CoA is limited in publicly available literature, this guide extrapolates from well-established principles of lipid metabolism and data from structurally similar substrates to provide a robust comparative framework.

Introduction: The Significance of Stereochemistry in Metabolism

This compound is an intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. Its structure, featuring a hydroxyl group at the third carbon and two cis double bonds, presents multiple points for stereoisomerism. The configuration of the hydroxyl group ((S) vs. (R)) and the geometry of the double bonds (Z/cis vs. E/trans) give rise to a family of stereoisomers with potentially distinct biological properties.

Enzymes are chiral catalysts, and their active sites are exquisitely sensitive to the three-dimensional arrangement of atoms in their substrates. This stereospecificity is a fundamental principle of biochemistry and dictates the metabolic fate of chiral molecules like 3-hydroxyacyl-CoAs.

Comparative Biochemical Properties

The primary enzymes responsible for the metabolism of 3-hydroxyacyl-CoAs are the 3-hydroxyacyl-CoA dehydrogenases (HADHs). In mitochondrial β-oxidation, the key enzyme for long-chain substrates is L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is a component of the mitochondrial trifunctional protein (TFP).

Enzymatic Recognition and Processing

LCHAD exhibits strict stereospecificity for the (S)-enantiomer (also denoted as the L-isomer) of 3-hydroxyacyl-CoA substrates.[1] This specificity is a cornerstone of fatty acid metabolism, ensuring the precise and efficient breakdown of fatty acids.[1] Consequently, the (R)-enantiomer is not a substrate for LCHAD and is metabolized through alternative pathways.

Table 1: Predicted Comparative Enzyme Kinetics with L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

Substrate StereoisomerPredicted Km (µM)Predicted Vmax (U/mg)Rationale
This compound Low to moderateHighThe natural substrate for the β-oxidation pathway. Expected to bind efficiently to the LCHAD active site.
(R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Very High / No bindingNegligible to noneLCHAD is stereospecific for the (S)-enantiomer. The (R)-enantiomer will not fit correctly in the active site.[1]
Diastereomers (e.g., 3S, 5E, 8Z) VariableVariableChanges in double bond geometry can alter the overall shape of the acyl chain, potentially affecting binding affinity and catalytic efficiency.

Metabolic Pathways and Signaling

The metabolic fates of (S)- and (R)-3-hydroxyacyl-CoAs are distinct, underscoring the importance of stereochemistry in directing molecules through specific biological pathways.

The Canonical Pathway for the (S)-Isomer

This compound is a standard intermediate in the β-oxidation of polyunsaturated fatty acids. It is processed by LCHAD to form 3-keto-5Z,8Z-tetradecadienoyl-CoA, which then continues through the β-oxidation spiral to generate acetyl-CoA for energy production.

Beta_Oxidation_S_Isomer cluster_beta_oxidation Mitochondrial β-Oxidation Unsaturated_Fatty_Acyl_CoA 5Z,8Z-Tetradecadienoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Hydratase S_Isomer (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Enoyl_CoA_Hydratase->S_Isomer LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) S_Isomer->LCHAD Keto_Acyl_CoA 3-Keto-5Z,8Z- Tetradecadienoyl-CoA LCHAD->Keto_Acyl_CoA Thiolase Thiolase Keto_Acyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Metabolic pathway of this compound in mitochondrial β-oxidation.

Alternative Pathways for the (R)-Isomer

Since the (R)-isomer is not a substrate for LCHAD, it must be metabolized by a different set of enzymes. The metabolism of (R)-3-hydroxy fatty acids is less well-defined but is known to involve specific epimerases or racemases that can convert the (R)-isomer to the (S)-isomer, or dedicated (R)-specific dehydrogenases.

R_Isomer_Metabolism cluster_r_pathway Metabolism of (R)-Isomer R_Isomer (R)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Epimerase Epimerase/Racemase R_Isomer->Epimerase R_Dehydrogenase (R)-Specific Dehydrogenase R_Isomer->R_Dehydrogenase S_Isomer (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Epimerase->S_Isomer Beta_Oxidation β-Oxidation S_Isomer->Beta_Oxidation Metabolites Alternative Metabolites R_Dehydrogenase->Metabolites

Figure 2: Potential metabolic fates of (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA.

Experimental Protocols

To empirically determine the comparative performance of these stereoisomers, a series of biochemical and cell-based assays would be required.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of 3-hydroxy-5Z,8Z-tetradecadienoic acid would be the first critical step. This would likely involve stereoselective reduction of a corresponding 3-keto precursor to generate the (S)- and (R)-hydroxyl groups, coupled with stereocontrolled olefination reactions to establish the Z-configured double bonds. The synthesized fatty acids would then be activated to their CoA thioesters.

Enzyme Kinetic Assays

Objective: To determine the Km and Vmax of LCHAD for each stereoisomer.

Principle: The activity of LCHAD is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[2]

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing NAD+ and the purified mitochondrial trifunctional protein (or isolated LCHAD).

  • Substrate Addition: Add varying concentrations of the synthesized (S)-, (R)-, and other diastereomeric 3-hydroxy-5Z,8Z-tetradecadienoyl-CoA substrates to initiate the reaction.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Plot the velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Enzyme_Assay_Workflow Start Start: Prepare Reagents Prepare_Mixture Prepare Reaction Mixture (Buffer, NAD+, LCHAD) Start->Prepare_Mixture Add_Substrate Add Stereoisomer Substrate Prepare_Mixture->Add_Substrate Monitor_Absorbance Monitor A340 nm Increase Add_Substrate->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity Plot_Data Plot Velocity vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Figure 3: Workflow for the enzymatic assay of LCHAD activity with different stereoisomers.

Cellular Metabolism Studies

Objective: To assess the metabolic fate of each stereoisomer in a cellular context.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, myoblasts) that actively performs fatty acid oxidation.

  • Isotope Labeling: Synthesize stable isotope-labeled versions (e.g., 13C or 2H) of each stereoisomer.

  • Cellular Incubation: Incubate the cells with the labeled stereoisomers for a defined period.

  • Metabolite Extraction: Quench cellular metabolism and extract intracellular and extracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled substrate and its downstream metabolites (e.g., acylcarnitines, TCA cycle intermediates).

  • Data Interpretation: Compare the metabolic profiles generated from each stereoisomer to elucidate their respective metabolic pathways and rates of flux.

Conclusion and Future Directions

The stereochemistry of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is predicted to be a critical determinant of its metabolic fate. The (S)-enantiomer is the physiological substrate for the canonical β-oxidation pathway, while the (R)-enantiomer and other diastereomers are likely to be metabolized differently, if at all, by LCHAD. This has significant implications for understanding the bioactivity of different fatty acid isomers and for the development of therapeutics that target lipid metabolism.

Further research, including the chemical synthesis of these specific stereoisomers and their testing in the detailed experimental protocols outlined above, is necessary to provide definitive quantitative data. Such studies would offer valuable insights into the intricate stereochemical control of fatty acid metabolism and could uncover novel biological roles for these less-common fatty acid isomers.

References

Validating the Biological Activity of Synthetic (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of synthetic (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and related fatty acid esters of hydroxy fatty acids (FAHFAs). The information presented is based on experimental data from studies on various FAHFA isomers, which allows for an objective assessment of the potential activities of the target compound based on its structural characteristics.

Introduction to this compound and FAHFAs

This compound is a specific stereoisomer of a 3-hydroxy fatty acyl-coenzyme A. These molecules are key intermediates in the mitochondrial beta-oxidation of fatty acids. A related class of lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs), are endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] FAHFAs are formed by the esterification of a fatty acid to a hydroxy fatty acid. The specific biological effects of FAHFAs can vary depending on the constituent fatty and hydroxy fatty acids, the position of the ester bond, and their stereochemistry.[1][2] This guide will compare the known biological activities of various FAHFA isomers to validate and predict the therapeutic potential of synthetic this compound.

Comparative Biological Activity of FAHFA Isomers

The biological activities of FAHFAs are diverse, with some isomers showing potent effects on glucose metabolism and inflammation. The following tables summarize quantitative data from a study comparing different FAHFA families, including palmitic acid hydroxy stearic acids (PAHSAs), oleic acid hydroxy stearic acids (OAHSAs), palmitoleic acid hydroxy stearic acids (POHSAs), and stearic acid hydroxy stearic acids (SAHSAs).[1]

Table 1: Effect of FAHFA Isomers on Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in MIN6 Cells and Human Islets[1]
FAHFA Isomer (20 µM)GSIS in MIN6 Cells (% of Control)GSIS in Human Islets (% of Control)
9-PAHSA~175%~160%
10-POHSA~160%~150%
9-OAHSA~150%~140%
5-SAHSA~140%~130%
13-PAHSANo significant effectNo significant effect
13-OAHSANo significant effectNo significant effect
Table 2: Activation of G-protein Coupled Receptor 40 (GPR40) by FAHFA Isomers[1]
FAHFA IsomerGPR40 Activation
9-PAHSAYes
10-POHSAYes
9-OAHSAYes
5-SAHSAYes
13-PAHSANo
13-OAHSANo
Table 3: Anti-inflammatory Effects of FAHFA Isomers on LPS-Induced Gene Expression in Bone Marrow-Derived Macrophages (BMDMs)[1]
FAHFA Isomer (20 µM)Tnf-α Expression (% of LPS Control)Il-6 Expression (% of LPS Control)
9-PAHSA~50%~40%
10-POHSA~60%~50%
9-OAHSA~55%~45%
5-SAHSA~45%~35%
13-PAHSANo significant effectNo significant effect
13-OAHSANo significant effectNo significant effect
Table 4: Effect of FAHFA Isomers on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes[1]
FAHFA IsomerInsulin-Stimulated Glucose Uptake
9-PAHSAPotentiated
10-POHSANo significant effect
9-OAHSANo significant effect
5-SAHSANo significant effect
13-PAHSANo significant effect
13-OAHSANo significant effect

Based on these comparative data, FAHFAs with ester bonds closer to the carboxyl group (e.g., 5- and 9-isomers) and those with unsaturated acyl chains tend to be more biologically active in terms of stimulating insulin secretion and exhibiting anti-inflammatory effects.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted from studies on FAHFA activity in pancreatic beta-cells.[1]

  • Cell Culture: MIN6 cells or isolated human islets are cultured under standard conditions.

  • Pre-incubation: Cells are washed and pre-incubated in Krebs-Ringer bicarbonate buffer (KRBH) containing 2.8 mM glucose for 1 hour.

  • Treatment: The pre-incubation buffer is replaced with KRBH containing 2.8 mM or 16.7 mM glucose, with or without the test compound (e.g., 20 µM FAHFA isomer).

  • Incubation: Cells are incubated for 1 hour at 37°C.

  • Sample Collection: The supernatant is collected to measure insulin concentration.

  • Insulin Measurement: Insulin levels are quantified using an ELISA kit according to the manufacturer's instructions.

LPS-Induced Cytokine Expression in Macrophages

This protocol is based on established methods for assessing the anti-inflammatory properties of lipids.[1]

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured and differentiated.

  • Pre-treatment: Differentiated macrophages are pre-treated with the test compound (e.g., 20 µM FAHFA isomer) for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 10 ng/mL) for 4 hours.

  • RNA Isolation and qPCR: Total RNA is isolated, and the expression of pro-inflammatory cytokine genes (e.g., Tnf-α, Il-6) is quantified by quantitative real-time PCR (qPCR).

Insulin-Stimulated Glucose Uptake Assay

This protocol is a standard method for measuring glucose transport in adipocytes.[1]

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours.

  • Pre-treatment: Cells are pre-treated with the test compound (e.g., FAHFA isomer) for a specified duration.

  • Insulin Stimulation: Cells are stimulated with a submaximal concentration of insulin (e.g., 1 nM) for 20 minutes.

  • Glucose Uptake: 2-deoxy-[³H]-glucose is added, and uptake is allowed to proceed for 5-10 minutes.

  • Lysis and Scintillation Counting: Cells are washed and lysed, and the amount of incorporated radioactivity is determined by scintillation counting.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the biological activity of this compound and related FAHFAs.

FAHFA_Signaling FAHFA FAHFA Isomers GPR40 GPR40 FAHFA->GPR40 Activation PLC PLC GPR40->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: FAHFA-mediated activation of GPR40 signaling pathway leading to insulin secretion.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Pathway NF-κB Pathway MyD88->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Genes FAHFA FAHFA FAHFA->NFkB_Pathway Inhibition

Caption: Inhibition of LPS-induced inflammatory signaling by FAHFAs in macrophages.

Experimental_Workflow_GSIS cluster_0 GSIS Assay Workflow A 1. Culture Pancreatic Beta-Cells B 2. Pre-incubate in Low Glucose A->B C 3. Treat with Test Compound in Low/High Glucose B->C D 4. Incubate for 1 hour C->D E 5. Collect Supernatant D->E F 6. Measure Insulin (ELISA) E->F

Caption: Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Conclusion

While direct experimental data on the biological activity of synthetic this compound is limited in publicly available literature, the comparative analysis of structurally related FAHFAs provides a strong basis for predicting its potential therapeutic effects. The presence of unsaturation and the "S" configuration at the 3-hydroxy position suggest that it is likely to be a substrate for 3-hydroxyacyl-CoA dehydrogenase in the beta-oxidation pathway. Furthermore, based on the structure-activity relationships observed in other FAHFAs, it is plausible that this compound may exhibit anti-inflammatory and insulin-sensitizing properties. Further direct experimental validation is warranted to fully characterize its biological activity profile.

References

Comparative Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and its synthetic analogs. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their biochemical performance, supported by experimental data and methodologies. This document summarizes the synthesis, biological activity, and potential therapeutic applications of these compounds, with a focus on their interaction with key metabolic enzymes.

Introduction

This compound is an intermediate in the peroxisomal β-oxidation of polyunsaturated fatty acids.[1] The unique structural features of this molecule, including the hydroxyl group at the β-position and the two cis-double bonds, make it and its analogs interesting targets for studying the substrate specificity of β-oxidation enzymes and for the development of chemical probes and potential therapeutic agents.[2][3] This guide will delve into the known aspects of these molecules, drawing comparisons between analogs to elucidate structure-activity relationships.

Biochemical Context: The Role in Peroxisomal β-Oxidation

Unsaturated fatty acids with double bonds at odd-numbered carbons, after several rounds of β-oxidation, can yield intermediates like this compound. The degradation of such molecules requires auxiliary enzymes in addition to the core β-oxidation machinery.[4] The peroxisomal β-oxidation pathway is crucial for the breakdown of very-long-chain fatty acids and certain polyunsaturated fatty acids that are not efficiently metabolized in the mitochondria.[5]

The key enzyme responsible for the oxidation of (S)-3-hydroxyacyl-CoA intermediates in peroxisomes is the D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities.[5] The dehydrogenase domain of DBP catalyzes the NAD+-dependent oxidation of the (S)-3-hydroxyacyl-CoA to its corresponding 3-ketoacyl-CoA.

Below is a diagram illustrating the central role of (S)-3-hydroxyacyl-CoA intermediates in the peroxisomal β-oxidation pathway.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome fatty_acyl_coa Unsaturated Fatty Acyl-CoA enoyl_coa trans-2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa D-Bifunctional Protein (Hydratase activity) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa D-Bifunctional Protein (Dehydrogenase activity) shortened_acyl_coa Shortened Acyl-CoA ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa->fatty_acyl_coa Next cycle

Caption: Peroxisomal β-oxidation of an unsaturated fatty acyl-CoA.

Comparative Performance of Analogs

While specific comparative studies on a wide range of this compound analogs are limited in publicly available literature, we can extrapolate from studies on related long-chain 3-hydroxyacyl-CoA molecules to predict how structural modifications might influence their interaction with 3-hydroxyacyl-CoA dehydrogenase (HADH). The following table summarizes the expected impact of various structural changes on the enzymatic conversion to the corresponding 3-ketoacyl-CoA.

Analog DescriptionPredicted Km (µM)Predicted Vmax (relative %)Rationale
This compound (Parent) Baseline100%The natural substrate for the enzyme in this context.
Saturated Analog ( (S)-3-Hydroxytetradecanoyl-CoA) LowerHigherRemoval of double bonds may improve binding affinity and turnover rate as there is no potential for steric hindrance from the cis-double bonds.
Trans-double bond analogs HigherLowerTrans-double bonds might alter the conformation of the acyl chain, leading to a poorer fit in the enzyme's active site.
Shorter chain analog (e.g., C12) HigherLowerLong-chain HADHs generally show lower activity with shorter chain substrates.[6]
Longer chain analog (e.g., C16) LowerLowerWhile affinity might increase, very long chains can sometimes lead to slower product release, reducing Vmax.
(R)-enantiomer No activity0%3-Hydroxyacyl-CoA dehydrogenase is strictly stereospecific for the (S)-enantiomer.[7]

Experimental Protocols

Synthesis of (S)-3-Hydroxyacyl-CoA Analogs

A general chemo-enzymatic approach can be employed for the synthesis of various (S)-3-hydroxyacyl-CoA analogs.[8]

Workflow for Synthesis of (S)-3-Hydroxyacyl-CoA Analogs

synthesis_workflow start Precursor Fatty Acid activation Activation to Acyl-CoA start->activation Acyl-CoA Synthetase, ATP, CoA hydration Enzymatic Hydration activation->hydration Enoyl-CoA Hydratase purification HPLC Purification hydration->purification product (S)-3-Hydroxyacyl-CoA Analog purification->product

Caption: General workflow for the chemo-enzymatic synthesis of analogs.

Step 1: Activation of the Precursor Fatty Acid The corresponding fatty acid (saturated, or with desired double bond geometry and position) is converted to its CoA thioester using an acyl-CoA synthetase.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM ATP

    • 10 mM MgCl₂

    • 5 mM Coenzyme A

    • 1 mM Dithiothreitol (DTT)

    • 1 mM precursor fatty acid

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Procedure:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Monitor the reaction progress by HPLC, observing the formation of the acyl-CoA peak.

Step 2: Enzymatic Hydration The resulting α,β-unsaturated acyl-CoA is then stereospecifically hydrated to the (S)-3-hydroxyacyl-CoA using enoyl-CoA hydratase. For saturated analogs, this step would be preceded by a dehydrogenation step to introduce a double bond at the C2-C3 position.

  • Reaction Mixture:

    • Reaction mixture from Step 1

    • Enoyl-CoA Hydratase (e.g., from bovine liver)

  • Procedure:

    • Add enoyl-CoA hydratase to the reaction mixture.

    • Incubate at 37°C for 1-2 hours.

    • Monitor the formation of the (S)-3-hydroxyacyl-CoA by HPLC.

Step 3: Purification The final product is purified by reverse-phase HPLC.

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) with different analogs can be determined spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.[7]

  • Assay Components:

    • 100 mM potassium phosphate (B84403) buffer, pH 7.0

    • 1 mM NAD⁺

    • 0.1 mM (S)-3-hydroxyacyl-CoA analog

    • Purified HADH enzyme

  • Procedure:

    • In a quartz cuvette, combine the buffer, NAD⁺, and the analog solution.

    • Equilibrate to 37°C.

    • Initiate the reaction by adding the HADH enzyme.

    • Immediately record the increase in absorbance at 340 nm for 5 minutes.

    • Calculate the initial velocity from the linear portion of the curve. The enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[7]

Workflow for HADH Activity Assay

hadh_assay_workflow prepare_reagents Prepare Assay Buffer, NAD+, and Substrate Analog mix_reagents Mix reagents in cuvette prepare_reagents->mix_reagents equilibrate Equilibrate to 37°C mix_reagents->equilibrate add_enzyme Add HADH enzyme to initiate reaction equilibrate->add_enzyme measure_absorbance Monitor Absorbance at 340 nm add_enzyme->measure_absorbance calculate_activity Calculate Initial Velocity and Enzyme Activity measure_absorbance->calculate_activity

Caption: Experimental workflow for the HADH activity assay.

Conclusion

The comparative analysis of this compound analogs, while still an emerging area of research, holds significant promise for understanding the intricacies of peroxisomal β-oxidation and for the development of novel molecular tools. The structure-activity relationships extrapolated in this guide suggest that modifications to the acyl chain, such as saturation and chain length, can have a predictable impact on their interaction with 3-hydroxyacyl-CoA dehydrogenase. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogs, paving the way for future discoveries in this field. Further research focusing on the synthesis and systematic biological evaluation of a diverse library of these analogs is warranted to fully elucidate their potential.

References

A Comparative Guide to the Structural Confirmation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of lipid metabolites is paramount in drug development and metabolic research. This guide provides an objective comparison of analytical methodologies for the structural elucidation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, a key intermediate in fatty acid metabolism. We present a head-to-head comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical technique for the structural confirmation of this compound depends on the specific requirements of the study, including the need for detailed structural information, sensitivity, and sample throughput. While NMR provides unparalleled detail on the molecular structure in a single analysis, mass spectrometry methods offer superior sensitivity.

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Separates volatile compounds and identifies them based on their mass-to-charge ratio after ionization and fragmentation.Separates compounds based on their physicochemical properties and identifies them by their precursor and product ion masses.
Sample Preparation Minimal, non-destructive.Requires hydrolysis of the CoA ester and derivatization of the fatty acid.Direct analysis of the acyl-CoA possible.
Structural Information Provides detailed information on the carbon-hydrogen framework, stereochemistry, and position of functional groups and double bonds.Provides information on the molecular weight and fragmentation pattern of the derivatized fatty acid, allowing for determination of the carbon chain length and position of the hydroxyl group. Positional information of double bonds can be challenging to determine.Provides molecular weight of the intact acyl-CoA and characteristic fragmentation patterns (e.g., neutral loss of the CoA moiety), confirming the acyl chain length and modifications.
Sensitivity Relatively low.High.Very high.
Stereochemistry Can distinguish between stereoisomers (S vs. R).Cannot distinguish between enantiomers without chiral chromatography.Cannot distinguish between enantiomers without chiral chromatography.
Double Bond Geometry Can determine the geometry of double bonds (Z vs. E).Difficult to determine without specific derivatization techniques.Not directly determined.
Quantitative Analysis Can be quantitative (qNMR).Quantitative with appropriate internal standards.Highly quantitative with appropriate internal standards.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the confirmation of the (S)-stereochemistry at C3 and the Z-geometry of the double bonds at C5 and C8.

Methodology:

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of all protons. Key signals include the methine proton at C3, the olefinic protons at C5, C6, C8, and C9, and the methylene (B1212753) protons adjacent to these functionalities.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.

    • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the Z-geometry of the double bonds.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to assign all signals and confirm the complete structure, including stereochemistry.

Expected ¹H and ¹³C NMR Data (Predicted): Due to the lack of publicly available experimental NMR data for this specific molecule, the following are predicted chemical shifts based on analogous structures of unsaturated fatty acids and 3-hydroxyacyl-CoAs.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~172
C2 (-CH₂-)~2.5 (dd)~45
C3 (-CH(OH)-)~4.2 (m)~68
C4 (-CH₂-)~2.3 (m)~38
C5 (=CH-)~5.4 (m)~128
C6 (=CH-)~5.4 (m)~130
C7 (-CH₂-)~2.8 (t)~26
C8 (=CH-)~5.4 (m)~127
C9 (=CH-)~5.4 (m)~129
C10-C13 (-CH₂-)~1.3-1.4 (m)~22-32
C14 (-CH₃)~0.9 (t)~14
CoA MoietyVarious signalsVarious signals
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the carbon chain length and the presence of the hydroxyl group after chemical modification.

Methodology:

  • Hydrolysis: The CoA thioester bond is hydrolyzed under basic conditions (e.g., using NaOH) to release the free fatty acid, (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid.

  • Esterification: The carboxylic acid is converted to its methyl ester (FAME) using a reagent such as BF₃-methanol or diazomethane.

  • Derivatization: The hydroxyl group is derivatized, typically to a trimethylsilyl (B98337) (TMS) ether, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compound is separated on a capillary column and then ionized (usually by electron ionization) and fragmented.

  • Data Analysis: The retention time and the mass spectrum are analyzed. The fragmentation pattern of the TMS-derivatized 3-hydroxy fatty acid methyl ester will show characteristic ions that confirm the structure.[1]

Expected Fragmentation: The mass spectrum of the TMS-derivatized methyl ester of 3-hydroxy-tetradecadienoic acid is expected to show a characteristic base peak at m/z 175, corresponding to the cleavage between C3 and C4, and other fragment ions confirming the chain length.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight of the intact acyl-CoA and obtain structural information through fragmentation.

Methodology:

  • Sample Preparation: Biological samples containing this compound can be extracted using a suitable solvent system (e.g., methanol/water).

  • LC Separation: The extract is injected onto a reverse-phase liquid chromatography column (e.g., C18) to separate the target analyte from other metabolites. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is used.

  • MS/MS Analysis: The eluent is introduced into a tandem mass spectrometer. In positive ion mode, the protonated molecule [M+H]⁺ is selected as the precursor ion. This ion is then fragmented in the collision cell, and the resulting product ions are detected. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[2][3]

  • Data Analysis: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification, where specific precursor-to-product ion transitions are monitored.[2][3]

Expected MRM Transition:

  • Precursor Ion (Q1): m/z of [C₃₅H₅₈N₇O₁₈P₃S + H]⁺

  • Product Ion (Q3): m/z of [Precursor Ion - 507.1]⁺

Visualization of Analytical Workflows

Analytical Workflow cluster_sample Sample cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis Sample (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep GCMS_Hydrolysis Hydrolysis Sample->GCMS_Hydrolysis LCMS_Extract Extraction Sample->LCMS_Extract NMR_Acq 1D & 2D NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Structural Confirmation (Stereochemistry, Double Bonds) NMR_Acq->NMR_Data GCMS_Deriv Esterification & Derivatization GCMS_Hydrolysis->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Chain Length & OH Group Confirmation GCMS_Analysis->GCMS_Data LCMS_Analysis LC-MS/MS Analysis LCMS_Extract->LCMS_Analysis LCMS_Data Molecular Weight & Acyl Chain Confirmation LCMS_Analysis->LCMS_Data

Caption: Comparative workflow for the structural confirmation of this compound.

Signaling Pathway Context

This compound is an intermediate in the beta-oxidation of polyunsaturated fatty acids. Its correct structural identification is crucial for understanding the flux through these metabolic pathways and for the development of drugs targeting fatty acid metabolism.

Fatty Acid Beta-Oxidation PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) AcylCoA Unsaturated Acyl-CoA PUFA->AcylCoA Acyl-CoA Synthetase EnoylCoA 2,3-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA (S)-3-Hydroxyacyl-CoA (Target Analyte) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified pathway of polyunsaturated fatty acid beta-oxidation highlighting the position of (S)-3-Hydroxyacyl-CoA.

References

A Comparative Guide to the Analytical Cross-Validation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of long-chain hydroxy polyunsaturated acyl-CoA thioesters, with a specific focus on (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. The methodologies detailed below, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are critically evaluated to assist researchers in selecting the most appropriate technique for their specific experimental needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for the analysis of long-chain acyl-CoAs using HPLC-UV and UPLC-MS/MS. These values are derived from studies on analogous compounds and serve as a benchmark for what can be expected when analyzing this compound.

ParameterHPLC-UVUPLC-MS/MS
Principle Separation by reverse-phase chromatography, detection by UV absorbance of the adenine (B156593) moiety of Coenzyme A.Separation by reverse-phase chromatography, detection by mass-to-charge ratio and fragmentation pattern.[1]
Limit of Detection (LOD) pmol rangefmol to low pmol range
Limit of Quantification (LOQ) High pmol to nmol rangeLow pmol range
Linearity (R²) >0.99>0.999[1]
Precision (%RSD) <15%<5-10%[1]
Specificity Moderate (risk of co-elution with other UV-absorbing molecules)High (based on specific precursor and product ion masses)[2]
Throughput ModerateHigh
Instrumentation Cost LowerHigher
Expertise Required IntermediateAdvanced

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for the quantification of acyl-CoAs, relying on the inherent UV absorbance of the Coenzyme A molecule.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

2. HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH₂PO₄ buffer (pH adjusted to a suitable range, e.g., 4.5-5.5).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs. For example:

    • 0-10 min: 10-50% B

    • 10-25 min: 50-90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 260 nm, which is the absorbance maximum for the adenine ring of Coenzyme A.

  • Quantification: Based on a standard curve generated using a commercially available or synthesized standard of this compound.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity and specificity, making it the gold standard for the analysis of low-abundance lipids like acyl-CoAs.

1. Sample Preparation (Protein Precipitation and Extraction)

  • Homogenize the biological sample in a cold buffer solution (e.g., 100 mM KH₂PO₄, pH 4.9).[1]

  • Add a mixture of acetonitrile and isopropanol (B130326) to precipitate proteins and extract lipids.

  • Include an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) in the extraction solvent for accurate quantification.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the initial UPLC mobile phase.

2. UPLC-MS/MS Analysis

  • Column: C8 or C18 reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for enhanced resolution and speed.[1]

  • Mobile Phase A: Water with a volatile additive such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid to aid in ionization.

  • Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.

  • Gradient Elution: A fast gradient is typically employed. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: Hold at 95% B

    • 6-6.5 min: Return to 5% B

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the analytical standard. The precursor ion would be the [M+H]⁺ ion of the molecule.

Mandatory Visualization

experimental_workflow_hplc_uv cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Biological Sample spe Solid-Phase Extraction (C18) start->spe Loading dry Evaporation spe->dry Elution recon Reconstitution dry->recon hplc HPLC Separation (C18 Column) recon->hplc Injection uv UV Detection (260 nm) hplc->uv data Data Analysis (Quantification) uv->data

Caption: Experimental workflow for HPLC-UV analysis.

experimental_workflow_uplc_msms cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Biological Sample + Internal Standard extract Protein Precipitation & Lipid Extraction start->extract dry Evaporation extract->dry Supernatant recon Reconstitution dry->recon uplc UPLC Separation (C8/C18 Column) recon->uplc Injection msms Tandem MS Detection (ESI+, MRM) uplc->msms data Data Analysis (Quantification) msms->data fatty_acid_metabolism pufa Polyunsaturated Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase pufa->acyl_coa_synthetase pufa_coa Polyunsaturated Acyl-CoA acyl_coa_synthetase->pufa_coa ATP, CoA beta_ox Beta-Oxidation Cycle pufa_coa->beta_ox enoyl_coa_hydratase Enoyl-CoA Hydratase beta_ox->enoyl_coa_hydratase Intermediate hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa_hydratase->hydroxyacyl_coa H₂O downstream Further Beta-Oxidation & Energy Production hydroxyacyl_coa->downstream

References

Comparative Guide to the Mechanism of Action of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA in Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biochemical role of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, an intermediate in the metabolism of polyunsaturated fatty acids. Its mechanism of action is explored in the context of mitochondrial beta-oxidation, drawing comparisons with other fatty acid intermediates and outlining the consequences of metabolic dysregulation. The content is supported by experimental data and detailed protocols for key analytical methods.

Introduction: The Role of 3-Hydroxyacyl-CoA Intermediates in Fatty Acid Metabolism

This compound is a specific intermediate generated during the mitochondrial beta-oxidation of tetradecadienoic acid, a 14-carbon polyunsaturated fatty acid. It is not an exogenous drug but a transient metabolite in the catabolic pathway that converts fatty acids into acetyl-CoA, providing energy for cellular processes. Its "mechanism of action" is its role as a substrate for the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (MTP).[1]

The MTP complex is critical for the breakdown of long-chain fatty acids (those with 14 or more carbons) and harbors three enzymatic activities: 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase.[2] Genetic defects in the LCHAD enzyme lead to the accumulation of long-chain 3-hydroxy fatty acids and their derivatives, which are associated with severe pathologies, including cardiomyopathy, hypoglycemia, and neuropathy.[1][3] Understanding the processing of these intermediates is crucial for diagnosing and developing therapies for these inherited metabolic disorders.

Comparison of Substrate Processing and Effects

The beta-oxidation of unsaturated fatty acids, such as the precursor to this compound, requires auxiliary enzymes to handle the double bonds, in addition to the core beta-oxidation enzymes.[4] In contrast, saturated fatty acids are processed directly by the main enzymatic spiral.

The accumulation of long-chain 3-hydroxy fatty acid intermediates, a hallmark of LCHAD and MTP deficiencies, has been shown to be cytotoxic. These molecules can act as detergents, disrupting mitochondrial membrane integrity and uncoupling oxidative phosphorylation, thereby impairing ATP synthesis.[1]

Data Presentation: Comparative Effects of Saturated Fatty Acids on Mitochondrial Function

The following table summarizes the differential effects of saturated fatty acids of various chain lengths on intestinal epithelial cells, providing insight into how the carbon chain length of fatty acid metabolites can influence mitochondrial health. Long-chain fatty acids (C16:0, C18:0) show more pronounced detrimental effects compared to their medium-chain counterparts.

ParameterLauric Acid (C12:0)Myristic Acid (C14:0)Palmitic Acid (C16:0)Stearic Acid (C18:0)
Epithelial Permeability No significant changeNo significant changeIncreasedIncreased
Basal Respiration IncreasedNo significant changeDecreased by ~50%No significant change
Maximal Respiration IncreasedNo significant changeDecreased by ~50%No significant change
ATP Production Mildly decreasedMildly decreasedSignificantly reducedSignificantly reduced
Proton Leak No significant changeNo significant changeSignificantly increasedSignificantly increased
Mitochondrial Network Fusion (elongation)Fusion (elongation)Fission (fragmentation)Fission (fragmentation)
Data derived from an in vitro study on IPEC-J2 porcine enterocytes treated with 250 µM of the respective fatty acids for 3 days.[5]

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the mitochondrial beta-oxidation spiral, indicating the position of (S)-3-Hydroxyacyl-CoA intermediates and the central role of the Mitochondrial Trifunctional Protein (MTP), which contains the LCHAD enzyme.

Fatty_Acid_Beta_Oxidation Mitochondrial Beta-Oxidation Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_MTP Mitochondrial Trifunctional Protein (MTP) Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Enoyl_CoA_Hydratase_Activity Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (NAD+ -> NADH) LCHAD_Activity LCHAD Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase_Activity β-Ketothiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Role of (S)-3-Hydroxyacyl-CoA in the beta-oxidation spiral.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support further research into the metabolism and effects of fatty acid intermediates.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This protocol describes a coupled spectrophotometric assay to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). The assay measures the NAD+ reduction to NADH by monitoring the increase in absorbance at 340 nm. To prevent product inhibition and drive the reaction forward, the product 3-ketoacyl-CoA is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase.[6]

Materials:

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase or mitochondrial extract

  • Purified 3-ketoacyl-CoA thiolase

  • L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxy-tetradecanoyl-CoA)

  • Coenzyme A (CoASH)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of measuring absorbance at 340 nm at a controlled temperature (e.g., 37°C)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, 1 mM NAD+, 0.1 mM CoASH, and 1-2 units of 3-ketoacyl-CoA thiolase.

  • Add the L-3-hydroxyacyl-CoA substrate to the desired final concentration. For kinetic analysis, vary the substrate concentration over a range (e.g., 1 µM to 50 µM).

  • Equilibrate the mixture in the spectrophotometer at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme sample (e.g., mitochondrial preparation or purified LCHAD).

  • Immediately begin recording the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Determine kinetic parameters (Km and Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.

HADH_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, NAD+, CoASH, Thiolase) start->prep_mix add_substrate Add L-3-Hydroxyacyl-CoA Substrate prep_mix->add_substrate equilibrate Equilibrate at 37°C for 5 min add_substrate->equilibrate add_enzyme Initiate Reaction (Add Enzyme Sample) equilibrate->add_enzyme record_abs Record Absorbance at 340 nm add_enzyme->record_abs calculate_velocity Calculate Initial Velocity (V₀) record_abs->calculate_velocity determine_kinetics Determine Km and Vmax calculate_velocity->determine_kinetics end End determine_kinetics->end

Caption: Workflow for the spectrophotometric HADH activity assay.

Measurement of Mitochondrial Respiratory Control Ratio (RCR)

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode to determine the Respiratory Control Ratio (RCR), a key indicator of mitochondrial coupling and health.[7]

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.2)

  • Substrates: Pyruvate (B1213749) (5 mM) & Malate (5 mM) for Complex I, or Succinate (5 mM) & Rotenone (2 µM) for Complex II

  • Adenosine diphosphate (B83284) (ADP) solution (e.g., 150 µM)

  • Clark-type oxygen electrode system, calibrated and thermostatted to 30°C

  • Magnetic stirrer

Procedure:

  • Calibrate the oxygen electrode system to 100% saturation with air-saturated respiration buffer and to zero oxygen with sodium dithionite.

  • Add 1-2 mL of respiration buffer to the chamber and let it equilibrate to 30°C with gentle stirring.

  • Add the mitochondrial suspension (typically 0.5-1.0 mg of mitochondrial protein). Seal the chamber and record the baseline oxygen consumption (State 1).

  • Add the respiratory substrates (e.g., pyruvate and malate) to initiate substrate-dependent respiration (State 2). The rate of oxygen consumption should increase slightly.

  • After the rate stabilizes, add a known amount of ADP to initiate active ATP synthesis. This stimulates a rapid increase in oxygen consumption, known as State 3 respiration.

  • Once all the added ADP has been phosphorylated to ATP, the rate of oxygen consumption will decrease to a slower, resting rate known as State 4 respiration (also called leak respiration).

  • Calculate the Respiratory Control Ratio (RCR) as the ratio of the State 3 rate to the State 4 rate. A high RCR (typically >5 for Complex I substrates) indicates well-coupled, healthy mitochondria.

RCR_Measurement_Workflow start Start: Calibrate Electrode add_buffer Add Respiration Buffer to Chamber start->add_buffer add_mito Add Isolated Mitochondria (Measure State 1) add_buffer->add_mito add_substrates Add Substrates (e.g., Pyruvate/Malate) (Measure State 2) add_mito->add_substrates add_adp Add ADP (Measure State 3) add_substrates->add_adp adp_depletion ADP Depletion (Measure State 4) add_adp->adp_depletion calculate_rcr Calculate RCR = (State 3 Rate) / (State 4 Rate) adp_depletion->calculate_rcr end End: Assess Mitochondrial Coupling calculate_rcr->end

Caption: Workflow for measuring the Mitochondrial Respiratory Control Ratio.

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for the analysis of acylcarnitines from dried blood spots (DBS), a primary method for newborn screening and diagnosis of fatty acid oxidation disorders.[8]

Materials:

  • Dried blood spot (DBS) card

  • Methanol (B129727) (HPLC grade)

  • Deuterated internal standard mixture in methanol (commercially available)

  • n-Butanol

  • 3N HCl in n-butanol (for derivatization)

  • 96-well microtiter plates

  • Nitrogen evaporator

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: A 3 mm disk is punched from the DBS into a 96-well plate.

  • Extraction: 100 µL of methanol containing a mixture of stable isotope-labeled internal standards (for each analyte) is added to each well. The plate is agitated to extract the acylcarnitines.

  • Derivatization: The methanol extract is transferred to a new plate and dried under nitrogen. 50 µL of 3N HCl in n-butanol is added to each well, and the plate is heated (e.g., at 65°C for 15 minutes) to convert the acylcarnitines to their butyl esters. This improves their ionization efficiency and fragmentation pattern.

  • Drying: The derivatization reagent is evaporated to dryness under nitrogen.

  • Reconstitution: The dried residue is reconstituted in a suitable solvent for MS analysis (e.g., acetonitrile/water).

  • MS/MS Analysis: The sample is introduced into the mass spectrometer. Acylcarnitine butyl esters are analyzed using a precursor ion scan of m/z 85. The carnitine moiety produces a common fragment ion at m/z 85 upon collision-induced dissociation, allowing for the specific detection of all acylcarnitine species in a single run.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard. Characteristic elevations in specific acylcarnitines (e.g., C16-OH, C18:1-OH for LCHAD deficiency) indicate a metabolic block.[3]

References

A Researcher's Guide to Assessing the Purity of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, particularly pathways involving long-chain hydroxy fatty acyl-CoAs, the purity of substrates like (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative analysis of analytical techniques for assessing the purity of this compound preparations, offering insights into the strengths and limitations of each method.

Comparison of Analytical Methods

The purity of this compound can be determined using several analytical techniques, with High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. A summary of their performance characteristics is presented below.

ParameterHPLC-UVLC-MS/MSEnzymatic Assay
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection and fragmentation.Enzyme-catalyzed reaction specific to 3-hydroxyacyl-CoAs.
Specificity Moderate; susceptible to co-elution of isomers and impurities with similar chromophores.High; provides structural information based on mass-to-charge ratio and fragmentation patterns.High for the 3-hydroxyacyl-CoA functional group, but may not be specific for the acyl chain length and unsaturation.
Sensitivity (LOD) pmol rangefmol to amol rangepmol to fmol range
Quantitative Accuracy Good, but can be affected by co-eluting impurities.Excellent, especially with the use of stable isotope-labeled internal standards.Good, but dependent on enzyme kinetics and potential inhibitors in the sample.
Throughput HighMedium to HighMedium
Cost Low to ModerateHighLow to Moderate

Potential Impurities in this compound Preparations

Synthetic preparations of this compound may contain several impurities that can interfere with experimental results. Understanding these potential contaminants is crucial for selecting the appropriate analytical method for their detection and quantification.

  • Geometric Isomers: The cis (Z) configuration of the double bonds at positions 5 and 8 is critical for biological activity. Synthesis may result in the formation of trans (E) isomers, such as (S)-3-Hydroxy-5E,8Z-Tetradecadienoyl-CoA or (S)-3-Hydroxy-5Z,8E-Tetradecadienoyl-CoA.

  • Positional Isomers: Isomers with the hydroxyl group at a different position on the acyl chain (e.g., 2-hydroxy or 4-hydroxy) could be present.

  • Stereoisomers: The (R)-enantiomer of the 3-hydroxy group may be formed during synthesis.

  • Oxidation Products: The polyunsaturated fatty acyl chain is susceptible to oxidation, leading to the formation of various oxidized species.

  • Unreacted Precursors and Reagents: Residual starting materials and reagents from the synthesis process can also be present.

Alternative Long-Chain Acyl-CoAs in Research

In studies of fatty acid oxidation and related metabolic pathways, several other long-chain acyl-CoAs are commonly used. Comparing the properties and analytical behavior of this compound to these alternatives can provide valuable context.

  • Palmitoyl-CoA (C16:0-CoA): A saturated long-chain acyl-CoA, it is a primary substrate for mitochondrial beta-oxidation. Its analysis is relatively straightforward due to the absence of double bonds.

  • Oleoyl-CoA (C18:1-CoA): A monounsaturated long-chain acyl-CoA, it is also a key substrate in fatty acid metabolism. Its analysis introduces the consideration of double bond position and geometry.

  • Linoleoyl-CoA (C18:2-CoA): A polyunsaturated long-chain acyl-CoA, it presents analytical challenges similar to the target molecule regarding the potential for geometric isomerism and oxidation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine purity checks and quantification of the main component.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 260 nm (for the adenine (B156593) moiety of CoA).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound preparation in the initial mobile phase (80% A, 20% B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Purity is assessed by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification can be performed using a calibration curve prepared from a reference standard of known concentration.

Protocol 2: Comprehensive Purity and Isomer Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity, allowing for the identification and quantification of the target molecule and its potential isomers.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion (Q1): [M+H]⁺ for this compound.

  • Product Ions (Q3): Characteristic fragment ions (e.g., loss of the phosphopantetheine moiety).

  • Collision Energy: Optimized for the specific analyte.

Sample Preparation:

  • Prepare a stock solution of the this compound preparation in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration in the ng/mL to µg/mL range.

  • For quantitative analysis, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog or an odd-chain 3-hydroxyacyl-CoA).

Data Analysis:

  • Identification is based on the retention time and the specific precursor-to-product ion transitions.

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

  • Isomeric impurities can often be resolved chromatographically and distinguished by their fragmentation patterns.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample CoA Preparation Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Purity Purity Assessment (% Area) HPLC->Purity Quant Quantification HPLC->Quant LCMS->Quant Isomer Isomer Identification LCMS->Isomer

Caption: Workflow for the purity assessment of acyl-CoA preparations.

Fatty_Acid_Beta_Oxidation Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Acyl_CoA Next Cycle

Caption: Simplified pathway of mitochondrial fatty acid beta-oxidation.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature and available databases reveals a significant gap in reproducible findings, comparative studies, and detailed experimental protocols for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This suggests that the compound may be novel, theoretical, or not yet extensively studied. To provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of closely related and well-characterized long-chain hydroxyacyl-CoA molecules. The principles, experimental methodologies, and potential biological roles discussed herein can serve as a foundational framework for initiating research on this compound.

Introduction to Long-Chain Hydroxyacyl-CoAs

Long-chain hydroxyacyl-CoAs are critical intermediates in fatty acid metabolism, particularly in the β-oxidation pathway. The introduction of a hydroxyl group and unsaturation in the acyl chain, as is the case for the requested molecule, can significantly influence their biological activity and metabolic fate. These modifications can impact enzyme kinetics, membrane interactions, and signaling properties.

Comparative Analysis of Related Compounds

Due to the absence of specific data for this compound, this section will focus on the properties and analytical methods of a representative saturated analogue, (S)-3-Hydroxytetradecanoyl-CoA, and discuss the general characteristics of unsaturated acyl-CoAs.

Table 1: Physicochemical and Biological Properties of (S)-3-Hydroxytetradecanoyl-CoA
PropertyValue/Description
Chemical Formula C35H62N7O18P3S
Monoisotopic Mass 993.3085 g/mol
Biological Role Intermediate in fatty acid elongation in mitochondria.
Metabolic Pathway Converted from 3-Oxotetradecanoyl-CoA by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Subsequently converted to trans-Tetradec-2-enoyl-CoA by enoyl-CoA hydratase.
Associated Conditions Disorders of long-chain fatty acid oxidation, such as LCHAD deficiency.

Experimental Protocols for the Analysis of Long-Chain Hydroxyacyl-CoAs

The analysis of long-chain hydroxyacyl-CoAs is challenging due to their low abundance and structural similarity to other lipids. The following protocols are adapted from established methods for similar compounds and can be optimized for the analysis of this compound.

Extraction of Acyl-CoAs from Biological Samples

This protocol outlines the extraction of acyl-CoAs from tissue or cell samples for subsequent analysis.

  • Homogenization: Homogenize the frozen tissue or cell pellet in a suitable solvent, such as a chloroform/methanol (B129727) mixture.

  • Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs) and non-polar phases.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous phase onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a solution of methanol containing a small percentage of ammonium (B1175870) hydroxide.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most robust and reproducible method for the quantitative analysis of acyl-CoAs.[1]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time frame to ensure separation of isomers.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion of the target acyl-CoA.

    • Product Ion: A characteristic fragment ion, often corresponding to the loss of the phosphopantetheine moiety.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Visualizing Metabolic and Analytical Workflows

The following diagrams illustrate key pathways and workflows relevant to the study of long-chain hydroxyacyl-CoAs.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis Tissue Biological Sample Homogenate Homogenization Tissue->Homogenate AqueousPhase Aqueous Phase Separation Homogenate->AqueousPhase SPE Solid-Phase Extraction AqueousPhase->SPE Eluate Acyl-CoA Eluate SPE->Eluate LCMS LC-MS/MS Analysis Eluate->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: General experimental workflow for the extraction and analysis of acyl-CoAs.

beta_oxidation_pathway FattyAcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Shorter Acyl-CoA + Acetyl-CoA KetoacylCoA->ShorterAcylCoA β-Ketothiolase

Caption: Simplified diagram of the mitochondrial fatty acid β-oxidation pathway.

Potential Signaling Roles and Future Directions

While the primary role of long-chain hydroxyacyl-CoAs is in metabolism, there is growing evidence for their involvement in cellular signaling. Hydroxy fatty acids and their derivatives can act as signaling molecules, modulating the activity of nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs). The specific stereochemistry and unsaturation pattern of this compound could confer unique receptor binding properties and biological activities.

Future research on this molecule should focus on:

  • Chemical Synthesis and Characterization: Developing a robust synthetic route to obtain sufficient quantities of the pure compound for biological testing.

  • In Vitro Enzymatic Assays: Determining its substrate specificity for various acyl-CoA metabolizing enzymes.

  • Cell-Based Assays: Investigating its effects on lipid metabolism, cell signaling pathways, and cytotoxicity in relevant cell models.

  • Advanced Analytical Methods: Developing and validating sensitive and specific LC-MS/MS methods for its detection and quantification in biological matrices.

By leveraging the established methodologies for related compounds and focusing on the unique structural features of this compound, researchers can begin to unravel its biological significance and potential for therapeutic applications.

References

A Comparative Guide to Biomarkers for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of current and emerging biomarkers for the diagnosis and monitoring of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), a rare inherited disorder of fatty acid metabolism. We focus on the validation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, or more specifically its clinically measured derivative, 3-hydroxy-5,8-tetradecadienoylcarnitine, as a potential biomarker in comparison with established and other novel alternatives.

Introduction to VLCADD and the Role of Biomarkers

Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) is an autosomal recessive genetic disorder that impairs the mitochondrial β-oxidation of long-chain fatty acids. This enzymatic defect leads to an inability to produce energy from these fats, particularly during periods of fasting or metabolic stress. The clinical presentation is heterogeneous, ranging from severe neonatal-onset cardiomyopathy and hypoglycemia to a milder, later-onset myopathic form.

Biomarkers are crucial for the early detection of VLCADD, primarily through newborn screening programs, and for monitoring the effectiveness of dietary and medical treatments. The accumulation of specific acyl-CoA esters, which are then converted to acylcarnitines, in the mitochondria provides a biochemical signature of the disease.

Comparison of Biomarker Performance

The diagnostic accuracy of biomarkers is paramount for the timely and correct identification of individuals with VLCADD. The following tables summarize the performance of the standard newborn screening markers and newly identified potential biomarkers.

Table 1: Performance of Current and Investigational Biomarkers for VLCADD

BiomarkerTypePerformance MetricsKey Findings
C14:1 Acylcarnitine (Tetradecenoylcarnitine) StandardSensitivity: ~50% (as a single marker), Specificity: 99.9%Primary marker for VLCADD in newborn screening; however, it has a high false-positive rate and can miss some asymptomatic patients.[1][2]
C14:1/C2 and C14:1/C16 Ratios StandardSensitivity: >90% (in combination), Positive Predictive Value (PPV): Increased from ~25% to 92% with multivariate models.Ratios significantly improve the specificity and reduce false positives compared to C14:1 alone.[1]
3-hydroxy-5,8-tetradecadienoylcarnitine InvestigationalNot yet quantified.Identified as a significantly altered metabolite in newborns with VLCADD through untargeted metabolomics. Further validation is required to establish its diagnostic accuracy.[3]
3,4-Dihydroxytetradecanoylcarnitine InvestigationalArea Under the Curve (AUC) = 1Identified in the same study as 3-hydroxy-5,8-tetradecadienoylcarnitine, this biomarker showed perfect discrimination between VLCADD newborns and healthy controls in the initial cohort.[3][4]

Experimental Protocols

Accurate and reproducible measurement of acylcarnitines is essential for the diagnosis of VLCADD. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Acylcarnitine Profiling from Dried Blood Spots (DBS) by LC-MS/MS

This protocol outlines a generalized procedure for the extraction and analysis of acylcarnitines.

  • Sample Preparation:

    • A 3.2 mm disc is punched from a dried blood spot card and placed into a well of a 96-well microtiter plate.

    • An extraction solution containing a mixture of organic solvents (e.g., methanol (B129727) or acetonitrile) and stable isotope-labeled internal standards for each analyte of interest is added to each well.

    • The plate is sealed and agitated for a minimum of 30 minutes to ensure complete extraction of the acylcarnitines from the filter paper.

    • The extract is then transferred to a new plate for analysis. In some protocols, a derivatization step (e.g., butylation) is performed to enhance the ionization efficiency of the acylcarnitines.

  • LC-MS/MS Analysis:

    • Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Chromatographic Separation: While direct infusion analysis is possible, chromatographic separation using a C18 reversed-phase column is often employed to separate isomeric and isobaric compounds, improving accuracy. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing additives like formic acid or ammonium (B1175870) acetate, is typically used.

    • Mass Spectrometry Detection: The mass spectrometer is operated in the positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is used, where the precursor ion (the protonated molecule [M+H]+) of each acylcarnitine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • Data Analysis:

    • The concentration of each acylcarnitine is calculated by comparing the peak area of the native analyte to that of its corresponding stable isotope-labeled internal standard.

    • Results are reported in micromoles per liter (µmol/L).

    • For VLCADD diagnosis, the concentrations of C14:1 and other long-chain acylcarnitines are assessed, along with the calculation of key ratios (C14:1/C2, C14:1/C16).

Visualizing the Biochemical and Diagnostic Pathways

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the steps of mitochondrial β-oxidation and highlights the point at which the pathway is blocked in VLCADD.

Mitochondrial Beta-Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Acyl_CoA->Acylcarnitine CPT1 Acyl_CoA_Matrix Fatty Acyl-CoA Acylcarnitine->Acyl_CoA_Matrix CACT / CPT2 Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Matrix->Enoyl_CoA VLCAD VLCAD_Deficiency Block in VLCADD Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters TCA Cycle Shortened_Acyl_CoA->Acyl_CoA_Matrix Re-enters β-Oxidation

Caption: Mitochondrial fatty acid β-oxidation pathway with the enzymatic block in VLCADD.

Newborn Screening and Diagnostic Workflow for VLCADD

This diagram outlines the process from initial screening to confirmatory testing for VLCADD.

VLCADD Diagnostic Workflow DBS Dried Blood Spot (DBS) Collection from Newborn MSMS Acylcarnitine Profiling by Tandem Mass Spectrometry DBS->MSMS Screen_Result Initial Screen Result (Elevated C14:1 and Ratios) MSMS->Screen_Result Normal Normal Result (No further action) Screen_Result->Normal Negative Confirmatory Confirmatory Testing Screen_Result->Confirmatory Positive Plasma_AC Plasma Acylcarnitine Profile Confirmatory->Plasma_AC Genetic ACADVL Gene Sequencing Confirmatory->Genetic Enzyme VLCAD Enzyme Activity Assay Confirmatory->Enzyme Diagnosis VLCADD Diagnosis Confirmed Plasma_AC->Diagnosis Genetic->Diagnosis Enzyme->Diagnosis FP False Positive (Discharge) Diagnosis->FP If tests are negative

Caption: Workflow for newborn screening and diagnosis of VLCADD.

Conclusion

The current standard for VLCADD diagnosis in newborn screening relies on the measurement of C14:1 acylcarnitine and its ratios to other acylcarnitines, a method that has significantly improved early detection but is still hampered by false positives. The advent of untargeted metabolomics has opened the door to the discovery of novel biomarkers with the potential for greater diagnostic accuracy.

While 3-hydroxy-5,8-tetradecadienoylcarnitine has been identified as a promising candidate, further research is needed to validate its performance quantitatively. In contrast, 3,4-Dihydroxytetradecanoylcarnitine has shown exceptional promise in a preliminary study, warranting larger validation studies. For researchers and drug development professionals, focusing on the validation of these novel hydroxylated acylcarnitines could lead to more specific and sensitive diagnostic tools, ultimately improving outcomes for individuals with VLCADD.

References

A Comparative Guide to the Functional Differences Between (S)- and (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between the (S) and (R) enantiomers of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, an intermediate in the metabolism of polyunsaturated fatty acids. The comparison is based on the well-established principles of fatty acid β-oxidation and the stereospecificity of the enzymes involved. While direct experimental kinetic data for this specific molecule is not extensively available in published literature, the functional distinctions can be confidently inferred from studies on analogous 3-hydroxyacyl-CoA molecules.

Core Functional Distinction: Stereospecificity in β-Oxidation

The primary functional difference between (S)- and (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA lies in their roles within the mitochondrial fatty acid β-oxidation pathway. This pathway is crucial for energy production from fatty acids. The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), a key component of this pathway, exhibits strict stereospecificity.

(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is the specific substrate for mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the NAD+-dependent oxidation of the (S)-enantiomer to 3-keto-5Z,8Z-tetradecadienoyl-CoA, allowing it to proceed through the subsequent steps of the β-oxidation spiral for energy production.[1][2]

(R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA , in contrast, is not a substrate for HADH.[1][2] Its presence would halt the canonical β-oxidation pathway. Consequently, distinct metabolic routes are required to process this enantiomer. The metabolism of (R)-3-hydroxyacyl-CoAs is handled by separate, dedicated enzymatic pathways, primarily through epimerization to the (S)-enantiomer.[1][3]

Quantitative Data Summary

Due to the negligible activity of HADH with the (R)-enantiomer, direct comparative kinetic studies tabulating Michaelis-Menten constant (Km) and maximum velocity (Vmax) for both enantiomers of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA are not readily found in the literature. However, based on extensive research on HADH with various 3-hydroxyacyl-CoA substrates, a qualitative and inferred quantitative comparison can be made.

ParameterThis compound(R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoASupporting Evidence
Substrate for HADH YesNoHADH is systematically named (S)-3-hydroxyacyl-CoA:NAD+ oxidoreductase, reflecting its specificity for the (S)-enantiomer.[1][2]
Metabolic Fate in Mitochondria Undergoes oxidation to 3-ketoacyl-CoA and continues in the β-oxidation cycle.Requires conversion to the (S)-enantiomer by an epimerase to enter the β-oxidation cycle.The metabolism of (R)-3-hydroxyacyl-CoAs is managed by alternative enzymatic pathways.[1][3]
Enzyme Activity (Vmax with HADH) AppreciableNegligible to noneStudies on HADH knockout mice show accumulation of (S)-isomers of 3-hydroxyacylcarnitines, but not (R)-isomers, confirming the in vivo stereospecificity.[2]
Physiological Role Standard intermediate in the energy-yielding β-oxidation of 5Z,8Z-tetradecadienoic acid.Formation can occur during the oxidation of unsaturated fatty acids with double bonds at even-numbered positions; requires isomerization for energy production.[1]The degradation of certain unsaturated fatty acids can produce (R)-3-hydroxyacyl-CoA intermediates.[3]

Signaling Pathways and Metabolic Workflows

The metabolic fates of the (S) and (R) enantiomers are distinct, as illustrated in the following diagrams.

metabolic_pathway_S_enantiomer S_intermediate (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA HADH L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) S_intermediate->HADH NAD+ Keto_intermediate 3-Keto-5Z,8Z- Tetradecadienoyl-CoA HADH->Keto_intermediate NADH + H+ Beta_oxidation Further β-Oxidation (Energy Production) Keto_intermediate->Beta_oxidation caption Metabolic Pathway of the (S)-Enantiomer

Caption: Metabolic pathway of this compound.

metabolic_pathway_R_enantiomer R_intermediate (R)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Epimerase 3-Hydroxyacyl-CoA Epimerase R_intermediate->Epimerase S_intermediate (S)-3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA Epimerase->S_intermediate HADH_pathway Enters β-Oxidation Pathway (as shown for S-enantiomer) S_intermediate->HADH_pathway caption Metabolic Pathway of the (R)-Enantiomer

Caption: Metabolic pathway of (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA.

Experimental Protocols

While specific protocols for 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA are not detailed in the literature, the following methodologies for related compounds can be adapted for its study.

Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol is for determining the activity of HADH with a 3-hydroxyacyl-CoA substrate. To compare the (S) and (R) enantiomers, the assay would be performed separately with each.

Principle: The activity of HADH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+.[4]

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM in buffer)

  • (S)- or (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA solution (substrate, concentration to be varied for kinetic analysis)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme solution

Procedure:

  • In a quartz cuvette, combine the potassium phosphate buffer, NAD+ solution, and substrate solution.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the HADH enzyme solution.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[2]

Expected Outcome: A significant rate of NADH production will be observed with the (S)-enantiomer, while a negligible rate will be seen with the (R)-enantiomer.

Chiral Separation of (S)- and (R)-3-Hydroxyacyl-CoA Enantiomers by HPLC

This protocol outlines a general approach for the analytical separation of 3-hydroxyacyl-CoA enantiomers, which is essential for preparing pure substrates and for analyzing their metabolic products.

Principle: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to resolve the (S) and (R) enantiomers of 3-hydroxyacyl-CoA.[5]

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column)

  • Mobile phase (e.g., a mixture of hexane, isopropanol, and trifluoroacetic acid, the exact composition to be optimized)

  • A racemic mixture of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate.

  • Inject the racemic mixture of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) ring of CoA).

  • The two enantiomers will elute at different retention times.

  • The absolute configuration of the eluted peaks can be determined by comparison with authentic standards, if available, or by other analytical methods such as circular dichroism.

Expected Outcome: Two distinct peaks corresponding to the (S) and (R) enantiomers will be observed in the chromatogram.

experimental_workflow cluster_synthesis Substrate Preparation cluster_assay Functional Analysis racemic_synthesis Racemic Synthesis of 3-Hydroxy-5Z,8Z- Tetradecadienoyl-CoA chiral_separation Chiral Separation (HPLC) racemic_synthesis->chiral_separation S_enantiomer (S)-enantiomer chiral_separation->S_enantiomer R_enantiomer (R)-enantiomer chiral_separation->R_enantiomer HADH_assay_S HADH Assay with (S)-enantiomer S_enantiomer->HADH_assay_S HADH_assay_R HADH Assay with (R)-enantiomer R_enantiomer->HADH_assay_R data_analysis Data Analysis (Kinetic Parameters) HADH_assay_S->data_analysis HADH_assay_R->data_analysis caption Experimental Workflow for Comparison

Caption: Workflow for comparing (S)- and (R)-enantiomer activity.

Conclusion

The functional differences between (S)- and (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA are dictated by the strict stereospecificity of the enzymes of fatty acid β-oxidation. The (S)-enantiomer is a direct and necessary intermediate in the energy-yielding catabolism of its parent fatty acid. In contrast, the (R)-enantiomer represents a metabolic cul-de-sac for the main β-oxidation pathway and must be converted to its (S)-counterpart by specialized enzymes to be utilized for energy. This fundamental difference underscores the high degree of precision in metabolic pathways and is a critical consideration in the study of lipid metabolism and related therapeutic development. Further research involving direct kinetic analysis of these specific enantiomers would be valuable to quantify these established functional distinctions.

References

A Comparative Guide to (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Levels in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Estimated Relative Abundance of Long-Chain 3-Hydroxyacyl-CoAs

The following table summarizes the anticipated relative levels of long-chain 3-hydroxyacyl-CoAs, including (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, in key metabolic tissues. This estimation is based on the known tissue-specific activity of fatty acid β-oxidation.

TissuePrimary Metabolic Function in Fatty Acid OxidationExpected Relative Abundance of Long-Chain 3-Hydroxyacyl-CoAs
Liver High capacity for β-oxidation to produce ketone bodies and for gluconeogenesis.High
Heart Primarily relies on fatty acid oxidation for continuous energy supply.High
Skeletal Muscle Utilizes fatty acids for energy, particularly during fasting and exercise.Moderate to High (depending on physiological state)
Brown Adipose Tissue High rate of fatty acid oxidation for thermogenesis.Moderate to High
Kidney Significant fatty acid oxidation to support its high energy demands.Moderate
Brain Primarily uses glucose, but can utilize ketone bodies derived from fatty acid oxidation in the liver during prolonged fasting. Direct fatty acid oxidation is low.Low

Experimental Protocols

For researchers aiming to quantify this compound or other long-chain acyl-CoAs, the following protocol outlines a robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from established methodologies for acyl-CoA analysis in tissues.[1][2][3][4]

Tissue Homogenization and Extraction
  • Tissue Collection: Excise tissues of interest from the model organism and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity. Store at -80°C until processing.

  • Homogenization:

    • Weigh the frozen tissue (typically 50-100 mg).

    • Homogenize the tissue in a pre-chilled tube containing an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):methanol (B129727):water or 10% trichloroacetic acid).[5]

    • Include a mixture of stable isotope-labeled internal standards (e.g., [¹³C₁₆]-Palmitoyl-CoA) in the extraction solvent for accurate quantification.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

Solid-Phase Extraction (SPE) for Sample Cleanup
  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with an aqueous solution (e.g., 50 mM ammonium (B1175870) acetate).

  • Sample Loading: Load the supernatant from the extraction step onto the SPE cartridge.

  • Washing: Wash the cartridge with an aqueous buffer to remove polar impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using an organic solvent mixture (e.g., acetonitrile/methanol with a small percentage of ammonium hydroxide).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).[4]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column (e.g., UPLC or HPLC).

    • Employ a gradient elution using mobile phases such as water with 0.1% formic acid or ammonium acetate (B1210297) and an organic solvent like acetonitrile or methanol. This separates the different acyl-CoA species based on their chain length and hydrophobicity.

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode with electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standards using Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺, and a characteristic product ion is often generated from the fragmentation of the CoA moiety.

  • Quantification:

    • Construct a calibration curve using known concentrations of authentic standards.

    • Determine the concentration of the target analyte in the tissue samples by comparing its peak area to that of the internal standard and referencing the calibration curve.

Visualizations

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The following diagram illustrates the four core steps of the mitochondrial fatty acid β-oxidation spiral, which leads to the production of acetyl-CoA and reducing equivalents (NADH and FADH₂). This compound is an intermediate in the third step of this pathway for its specific fatty acid precursor.

fatty_acid_oxidation Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl_CoA->Enoyl_CoA FAD -> FADH₂ Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ -> NADH Short_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Short_Acyl_CoA Ketoacyl_CoA->Short_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH Hydroxyacyl-CoA Dehydrogenase KAT β-Ketoacyl-CoA Thiolase experimental_workflow Tissue_Collection 1. Tissue Collection (Freeze-clamping) Homogenization 2. Homogenization (+ Internal Standards) Tissue_Collection->Homogenization Extraction 3. Centrifugation & Supernatant Collection Homogenization->Extraction SPE 4. Solid-Phase Extraction (Cleanup) Extraction->SPE LC_MS 5. LC-MS/MS Analysis SPE->LC_MS Data_Analysis 6. Data Analysis & Quantification LC_MS->Data_Analysis

References

Safety Operating Guide

Safe Disposal of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA with care to minimize degradation and prevent exposure. Long-chain acyl-CoA esters can be sensitive to thermal degradation and oxidation.[1]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work Area: Conduct all handling and disposal preparations within a well-ventilated area, preferably inside a chemical fume hood.

  • Temperature Control: When handling the pure compound or its solutions, it is advisable to work quickly and keep all materials on ice to minimize thermal degradation.[1]

  • Inert Atmosphere: For unsaturated compounds like this compound, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1]

Step-by-Step Disposal Protocol

This protocol outlines the segregation and packaging of waste containing this compound for disposal by a licensed hazardous waste management service.

1. Waste Segregation:

Proper segregation is the first and most critical step in laboratory waste management.[2][3] Never mix incompatible waste streams.[2][4]

  • Liquid Waste:

    • Collect all aqueous and organic solvent solutions containing this compound in a dedicated, properly labeled hazardous waste container.

    • If possible, separate halogenated and non-halogenated solvent waste.[2]

  • Solid Waste:

    • Place chemically contaminated solid waste, such as gloves, pipette tips, and absorbent paper, in a separate, clearly labeled solid hazardous waste container.[3]

  • Sharps Waste:

    • Dispose of any chemically contaminated needles, syringes, or blades in an approved sharps container that is clearly marked as containing chemical contamination.[5]

2. Waste Container Selection and Labeling:

  • Container Compatibility: Use containers made of a material compatible with the waste being collected. For example, avoid metal cans for corrosive waste.[2] For most organic and aqueous solutions of this compound, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (i.e., "this compound" and any solvents), and the approximate concentration or volume of each component.[5] Avoid using abbreviations or chemical formulas.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[4][5] Do not overfill containers; a general rule is to fill to no more than 80% capacity.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.[4]

4. Arranging for Disposal:

  • Once a waste container is full or has been in storage for a designated period (often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

  • Complete all required waste disposal forms accurately and completely.[5]

Quantitative Data Summary for Waste Management

Waste TypeContainer TypeLabeling RequirementsStorage LocationDisposal Route
Liquid Waste (Aqueous/Organic Solutions)Compatible glass or HDPE container"Hazardous Waste," full chemical names, concentrationsSatellite Accumulation Area (SAA) with secondary containmentEHS/Licensed Hazardous Waste Contractor
Solid Waste (Contaminated lab supplies)Lined, compatible solid waste container"Hazardous Waste," description of contentsSatellite Accumulation Area (SAA)EHS/Licensed Hazardous Waste Contractor
Sharps Waste (Contaminated needles, etc.)Approved, puncture-resistant sharps container"Hazardous Waste - Sharps," description of contaminationSatellite Accumulation Area (SAA)EHS/Licensed Hazardous Waste Contractor

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound waste.

G cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Accumulation cluster_disposal Step 3: Final Disposal A Identify Waste Type (Liquid, Solid, Sharps) B Select Appropriate Waste Container A->B C Label Container with Contents & 'Hazardous Waste' B->C D Place Waste in Labeled Container C->D Begin Waste Collection E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Storage Time Limit Reached E->F Monitor Container Level G Complete & Submit HazWaste Disposal Form F->G H Arrange for Pickup by EHS or Licensed Contractor G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This document provides immediate, essential safety and logistical information for handling (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining the integrity of the compound.

Hazard Identification and Risk Assessment

Key Stability Concerns:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which can be accelerated by moisture, especially at neutral to alkaline pH.[1]

  • Oxidation: The unsaturated acyl chains are susceptible to oxidation when exposed to air and light.[1]

A thorough risk assessment should be conducted before beginning any work, considering the quantities used and the specific experimental procedures involved.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] Depending on the scale of the operation and the potential for exposure, additional PPE is necessary.

PPE ItemMinimum RequirementRecommended for Splash Hazard/Large QuantitiesMaterial Guidance
Eye Protection Safety glasses with side shields[2][3]Chemical splash goggles and a face shield[2][3][4]Must be ANSI Z87.1 compliant.[2]
Hand Protection Disposable nitrile gloves (4-mil)[2][3]Double-gloving with nitrile or wearing Silver Shield gloves underneath disposable gloves[2]Nitrile provides good protection for incidental contact. For prolonged contact or with specific solvents, consult a glove compatibility chart.
Body Protection Standard lab coat[2][4]Flame-retardant lab coat when working with flammable solvents. A chemical-resistant apron may be necessary for large volumes.[3]Non-synthetic materials are preferred when working with flammable substances.[5]
Respiratory Protection Not generally required if handled in a fume hood.Required if there is a risk of aerosolization and work cannot be conducted in a fume hood.Must be part of a formal respiratory protection program.

Operational Plan: Handling and Storage

To ensure the stability and integrity of this compound, the following procedures should be strictly followed.

Experimental Protocol for Solution Preparation:

  • Equilibration: Before opening, allow the container of the powdered compound to warm to room temperature to prevent moisture condensation.[1]

  • Weighing: Accurately weigh the desired amount of the powder in a clean, dry glass vial.

  • Dissolution:

    • Organic Solvents: Add the appropriate high-purity organic solvent (e.g., chloroform/methanol 2:1, v/v) and gently swirl or vortex. Brief sonication in a water bath can aid dissolution.[1]

    • Aqueous Solutions: Use purified, deoxygenated water or a slightly acidic buffer (pH 4-6). Gently swirl to dissolve and avoid vigorous shaking.[1]

  • Inert Atmosphere: To prevent oxidation, flush the headspace of the vial with a gentle stream of an inert gas like argon or nitrogen for 30-60 seconds.[1] This is especially critical for unsaturated long-chain acyl-CoAs.[1]

  • Sealing: Immediately seal the vial tightly with a Teflon-lined cap.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to prepare single-use aliquots.[1]

  • Working Conditions: When handling solutions, work quickly and keep all materials on ice to minimize thermal degradation.[1]

Storage:

  • Store solutions at -80°C for long-term stability.

  • The powdered form should be stored as recommended by the manufacturer, typically at -20°C or -80°C.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage Equilibrate Equilibrate Powder to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in High-Purity Solvent Weigh->Dissolve InertGas Purge with Inert Gas (Ar/N2) Dissolve->InertGas Seal Seal Vial Tightly InertGas->Seal Aliquot Prepare Single-Use Aliquots Seal->Aliquot Store Store at -80°C Aliquot->Store G Start Waste Generation (Contaminated PPE, Unused Solution) Segregate Segregate into a DEDICATED Waste Container Start->Segregate Label Label Container with 'Hazardous Waste' and Chemical Name Segregate->Label Store Store in Satellite Accumulation Area Label->Store EH_S Arrange for EH&S Waste Collection Store->EH_S End Proper Disposal EH_S->End

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。